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Vinorine

カタログ番号: B1233521
分子量: 334.4 g/mol
InChIキー: CLDVMRAEPFQOSD-WEOXKLFPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Vinorine is an acetate ester. It is functionally related to an ajmaline.
This compound has been reported in Rauvolfia serpentina and Vinca minor with data available.
was isolated from hybrid cell suspension cultures of Rauvolfia serpentina and Rhazya stricta;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22N2O2 B1233521 Vinorine

3D Structure

Interactive Chemical Structure Model





特性

分子式

C21H22N2O2

分子量

334.4 g/mol

IUPAC名

[(1R,10S,12R,13E,16S,18R)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate

InChI

InChI=1S/C21H22N2O2/c1-3-12-10-23-16-8-13(12)18-17(23)9-21(20(18)25-11(2)24)14-6-4-5-7-15(14)22-19(16)21/h3-7,13,16-18,20H,8-10H2,1-2H3/b12-3-/t13-,16-,17-,18?,20+,21+/m0/s1

InChIキー

CLDVMRAEPFQOSD-WEOXKLFPSA-N

異性体SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1C4[C@@H]2C[C@]5([C@@H]4OC(=O)C)C3=NC6=CC=CC=C56

正規SMILES

CC=C1CN2C3CC1C4C2CC5(C4OC(=O)C)C3=NC6=CC=CC=C56

同義語

vinorine

製品の起源

United States

Foundational & Exploratory

The Mechanism of Action of Vinorine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinorine, a monoterpene indole alkaloid, has demonstrated significant therapeutic potential, particularly in the context of neurological disorders. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, with a primary focus on its recently elucidated role in ameliorating secondary brain injury following intracerebral hemorrhage (ICH). Evidence points to the inhibition of the CXCR2-JAK-STAT signaling pathway as the core mechanism, leading to a cascade of beneficial downstream effects, including the modulation of microglial polarization, reduction of neuroinflammation, and preservation of blood-brain barrier integrity. This document synthesizes the current understanding of this compound's pharmacology, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Pharmacological Mechanism: Inhibition of the CXCR2-JAK-STAT Pathway

Recent research has identified the C-X-C motif chemokine receptor 2 (CXCR2)-Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway as a primary target of this compound in the context of intracerebral hemorrhage.[1][2][3] This pathway is a critical mediator of the inflammatory response that contributes to secondary brain injury after ICH.

Signaling Pathway Overview

Following an intracerebral hemorrhage, the release of damage-associated molecular patterns (DAMPs) and inflammatory cytokines leads to the activation of the CXCR2 receptor on microglia, the resident immune cells of the central nervous system. This activation triggers the phosphorylation and activation of JAK2, which in turn phosphorylates STAT proteins. Phosphorylated STATs then translocate to the nucleus, where they act as transcription factors to upregulate the expression of pro-inflammatory genes, including matrix metalloproteinases (MMPs). This compound intervenes in this cascade by suppressing the phosphorylation of JAK2, thereby inhibiting the entire downstream signaling pathway.[1][2][3]

Vinorine_Signaling_Pathway cluster_0 Microglia Cytoplasm ICH Intracerebral Hemorrhage (ICH) Cytokines Pro-inflammatory Cytokines/Chemokines ICH->Cytokines CXCR2 CXCR2 Cytokines->CXCR2 JAK2 JAK2 CXCR2->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 P STAT STAT pJAK2->STAT P Microglia_M1 M1 Microglia (Pro-inflammatory) pJAK2->Microglia_M1 promotes pSTAT p-STAT STAT->pSTAT P Nucleus Nucleus pSTAT->Nucleus translocates MMPs MMPs Expression Nucleus->MMPs upregulates BBB_Disruption Blood-Brain Barrier Disruption MMPs->BBB_Disruption Neuronal_Apoptosis Neuronal Apoptosis BBB_Disruption->Neuronal_Apoptosis Microglia_M2 M2 Microglia (Anti-inflammatory) This compound This compound This compound->pJAK2 inhibits This compound->Microglia_M2 promotes

Figure 1: Signaling pathway of this compound in inhibiting the CXCR2-JAK-STAT axis in microglia following intracerebral hemorrhage.

Modulation of Microglia Polarization

A key consequence of JAK2-STAT signaling inhibition by this compound is the modulation of microglial polarization. Activated microglia can exist in a pro-inflammatory (M1) or an anti-inflammatory (M2) state. The M1 phenotype, promoted by the JAK-STAT pathway, exacerbates neuronal damage. This compound facilitates the transition of microglia from the detrimental M1 phenotype to the protective M2 phenotype, which is associated with tissue repair and resolution of inflammation.[1][2]

Quantitative Data

While a specific IC50 value for the direct inhibition of JAK2 by this compound has not been reported in the reviewed literature, in vivo and in vitro studies provide dose-dependent evidence of its efficacy.

ParameterValueSpecies/SystemConditionReference
In Vivo Efficacy
Neurobehavioral Score (mNSS)Significant improvement at 10, 20, and 40 mg/kgMouseCollagenase-induced ICH[2]
Brain EdemaSignificant reduction at 10, 20, and 40 mg/kgMouseCollagenase-induced ICH[2]
Hematoma VolumeSignificant reduction at 20 and 40 mg/kgMouseCollagenase-induced ICH[2]
In Vitro Efficacy
p-JAK2 Protein ExpressionDose-dependent decrease (10-40 µM)BV2 MicrogliaHemin-induced injury[2]
p-STAT3 Protein ExpressionDose-dependent decrease (10-40 µM)BV2 MicrogliaHemin-induced injury[2]
M1 Marker (iNOS) ExpressionDose-dependent decrease (10-40 µM)BV2 MicrogliaHemin-induced injury[2]
M2 Marker (Arg-1) ExpressionDose-dependent increase (10-40 µM)BV2 MicrogliaHemin-induced injury[2]

Experimental Protocols

In Vivo: Collagenase-Induced Intracerebral Hemorrhage (ICH) Mouse Model

This model is used to mimic the pathophysiology of ICH.

  • Animal Preparation: Adult male C57BL/6 mice are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Stereotactic Surgery: The mouse is placed in a stereotaxic frame. A burr hole is drilled in the skull over the desired brain region (e.g., striatum).

  • Collagenase Injection: A sterile solution of collagenase type VII-S is slowly infused into the brain parenchyma using a microinjection pump. The collagenase digests the basal lamina of blood vessels, causing a localized hemorrhage.

  • Post-operative Care: The burr hole is sealed, the incision is sutured, and the animal is allowed to recover with appropriate post-operative analgesia and monitoring.

  • This compound Administration: this compound is administered intraperitoneally at varying doses (e.g., 10, 20, 40 mg/kg) at specified time points post-ICH induction.[2]

  • Outcome Assessment: At predetermined endpoints, animals are subjected to neurobehavioral tests (e.g., modified neurological severity score, corner turn test, adhesive removal test) and then euthanized for histological and molecular analysis of the brain tissue.

InVivo_Workflow Anesthesia Anesthesia Stereotaxic Stereotaxic Surgery (Burr Hole) Anesthesia->Stereotaxic Collagenase Collagenase Injection (ICH Induction) Stereotaxic->Collagenase PostOp Post-operative Care Collagenase->PostOp VinorineAdmin This compound Administration (i.p.) PostOp->VinorineAdmin Behavioral Neurobehavioral Testing VinorineAdmin->Behavioral Euthanasia Euthanasia & Tissue Collection Behavioral->Euthanasia Analysis Histological & Molecular Analysis Euthanasia->Analysis

Figure 2: Experimental workflow for the in vivo evaluation of this compound in a collagenase-induced intracerebral hemorrhage mouse model.

In Vitro: Microglia Polarization Assay

This assay is used to determine the effect of this compound on microglia activation and polarization.

  • Cell Culture: BV2 microglial cells are cultured in appropriate media and conditions.

  • Induction of Pro-inflammatory State: Microglia are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) or hemin to induce an M1-like phenotype.[2]

  • This compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

  • Analysis of Polarization Markers:

    • Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arg-1, CD206). The fluorescence intensity is quantified using microscopy and image analysis software.

    • Western Blotting: Cell lysates are collected, and protein levels of M1 and M2 markers, as well as proteins from the JAK-STAT pathway (e.g., p-JAK2, p-STAT3), are analyzed by Western blotting.

    • Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the cells, and the gene expression levels of M1 and M2 markers are quantified by qRT-PCR.

Conclusion

The mechanism of action of this compound in the context of intracerebral hemorrhage is centered on its ability to inhibit the CXCR2-JAK-STAT signaling pathway. This targeted inhibition leads to a reduction in pro-inflammatory M1 microglia and a promotion of anti-inflammatory M2 microglia, ultimately resulting in attenuated neuroinflammation, protection of the blood-brain barrier, and reduced neuronal apoptosis. These findings provide a strong rationale for the further development of this compound as a therapeutic agent for ICH and potentially other neuroinflammatory conditions. Future research should focus on elucidating the precise binding kinetics of this compound to JAK2 and further exploring its therapeutic window and potential off-target effects.

References

The Vinorine Biosynthesis Pathway in Rauvolfia serpentina: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvolfia serpentina, commonly known as Indian snakeroot, is a medicinal plant renowned for its production of a wide array of therapeutic monoterpenoid indole alkaloids (MIAs). Among these, ajmaline, an antiarrhythmic agent, is of significant pharmacological importance. The biosynthesis of ajmaline is a complex, multi-step process, with vinorine being a key intermediate. Understanding the this compound biosynthesis pathway is crucial for the metabolic engineering of Rauvolfia serpentina and for the potential heterologous production of ajmaline and related compounds in microbial systems. This technical guide provides an in-depth overview of the core this compound biosynthesis pathway, presenting key enzymatic steps, quantitative data, experimental protocols, and pathway visualizations.

The Core Biosynthetic Pathway from Strictosidine to this compound

The biosynthesis of this compound begins with the central MIA precursor, strictosidine. Strictosidine is formed through the condensation of tryptamine and secologanin, a reaction catalyzed by strictosidine synthase.[1][2] The pathway to this compound involves a series of enzymatic transformations that modify the strictosidine backbone. The key enzymes directly involved in the conversion of strictosidine to this compound are Strictosidine β-D-glucosidase and this compound synthase. Following the formation of this compound, the pathway towards ajmaline continues with the hydroxylation of this compound by this compound hydroxylase to produce vomilenine.[3]

Enzymatic Steps and Intermediates
  • Strictosidine Synthase (STR) : This enzyme catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form 3-α(S)-strictosidine, the foundational molecule for the vast majority of MIAs.[1][2]

  • Strictosidine β-D-glucosidase (SGD) : SGD hydrolyzes the glucose moiety from strictosidine, generating a highly reactive aglycone. This intermediate is unstable and serves as the substrate for subsequent cyclization reactions.

  • Polyneuridine Aldehyde Esterase (PNAE) : This enzyme hydrolyzes the methyl ester of polyneuridine aldehyde to an unstable β-keto acid which spontaneously decarboxylates to yield 1,2-didehydro-16-epi-vellosimine.

  • This compound Synthase (VS) : This acetyl-CoA dependent enzyme, a member of the BAHD superfamily of acyltransferases, catalyzes the formation of this compound from 16-epi-vellosimine (also known as gardneral).[4][5] This is a crucial step that forms the characteristic ajmalan skeleton.[6]

  • This compound Hydroxylase (VH) : A cytochrome P450 monooxygenase, VH, catalyzes the hydroxylation of this compound to yield vomilenine, a key intermediate in the biosynthesis of ajmaline.[3]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthesis pathway.

Table 1: Kinetic Properties of Strictosidine Synthase (STR) from Rauvolfia serpentina

SubstrateKm (µM)kcat (s-1)Optimal pHReference
Tryptamine6.2 - 7210.655.0 - 8.0[7]
Secologanin3910.655.0 - 8.0[7]
5-Fluoro-tryptamine25937.465.0 - 8.0[7]
6-Fluoro-tryptamine13623.375.0 - 8.0[7]
6-Methyl-tryptamine3932.325.0 - 8.0[7]
6-Methoxy-tryptamine9625.325.0 - 8.0[7]
5-Hydroxy-tryptamine2255-5.0 - 8.0[7]

Table 2: Kinetic Properties of this compound Synthase (VS) from Rauvolfia serpentina

SubstrateKm (µM)Optimal pHOptimal Temperature (°C)Reference
16-epi-vellosimine (Gardneral)7.5--[4]
Acetyl-CoA57--[4]

Table 3: Properties of this compound Hydroxylase (VH) from Rauvolfia serpentina

PropertyValueReference
Optimal pH (hydroxylation)6.5 - 8.5[3]
Optimal pH (isomerization of vomilenine)4.5[3]
Optimal Temperature (°C)30[3]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression of this compound Synthase in E. coli

This protocol outlines the general steps for producing recombinant this compound synthase for in vitro characterization.

  • Gene Cloning : The coding sequence of this compound synthase from R. serpentina is amplified by PCR and cloned into a suitable E. coli expression vector (e.g., pET or pQE series), often with an affinity tag (e.g., His-tag) for purification.

  • Transformation : The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[8][9]

  • Culture Growth : A single colony is used to inoculate a starter culture in LB medium with the appropriate antibiotic. This is then used to inoculate a larger culture volume. Cells are grown at 37°C with shaking until an OD600 of 0.6-0.8 is reached.

  • Induction : Protein expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

  • Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer containing a lysozyme and DNase. Sonication is used to disrupt the cells and release the protein.

  • Purification : The crude lysate is clarified by centrifugation. The supernatant containing the soluble protein is then subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to purify the recombinant this compound synthase.[10]

  • Verification : The purity and size of the protein are confirmed by SDS-PAGE.

Protocol 2: this compound Hydroxylase Enzyme Assay

This protocol describes a method for measuring the activity of this compound hydroxylase from microsomal preparations.[11]

  • Microsome Preparation : R. serpentina cell cultures are harvested and homogenized. The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound this compound hydroxylase.

  • Reaction Mixture : The standard assay mixture (total volume of 250 µL) contains:

    • Tris-HCl buffer (0.1 M, pH 8.1)

    • 20% Sucrose

    • 10 mM KCl

    • 0.3 mM NADPH

    • 0.5 mg microsomal protein

    • Radioactively labeled [3H-acetyl]-vinorine (or unlabeled this compound for HPLC-based detection)

  • Incubation : The reaction is incubated at 35°C for 1 hour.

  • Extraction : The reaction is stopped by adding an equal volume of ethyl acetate. The mixture is vortexed and centrifuged to separate the phases.

  • Analysis : The organic phase, containing this compound and the product vomilenine, is collected and analyzed by thin-layer chromatography (TLC) or HPLC to separate and quantify the product.[11]

Protocol 3: UHPLC-UV Analysis of Rauvolfia Alkaloids

This protocol provides a general framework for the quantitative analysis of this compound and other alkaloids in plant extracts.[12][13]

  • Sample Preparation : Dried and powdered root material of R. serpentina is extracted with a suitable solvent (e.g., methanol) using sonication or maceration. The extract is then filtered and diluted for analysis.

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column.

    • Mobile Phase : A gradient elution using a mixture of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.05%) to improve peak shape.[12][13]

    • Flow Rate : Typically around 0.2-0.5 mL/min.

    • Detection : UV detection at a wavelength suitable for the alkaloids of interest (e.g., 254 nm).

  • Quantification : The concentration of this compound and other alkaloids is determined by comparing the peak areas in the sample chromatogram to a calibration curve generated using authentic standards.

Visualizations

Diagram 1: this compound Biosynthesis Pathway

Vinorine_Biosynthesis_Pathway Tryptamine Tryptamine STR Strictosidine Synthase (STR) Tryptamine->STR Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine SGD Strictosidine β-D-glucosidase (SGD) Strictosidine->SGD Strictosidine_Aglycone Strictosidine Aglycone (unstable) Intermediary_Enzymes Spontaneous & Enzymatic Steps Strictosidine_Aglycone->Intermediary_Enzymes Polyneuridine_Aldehyde Polyneuridine Aldehyde PNAE Polyneuridine Aldehyde Esterase (PNAE) Polyneuridine_Aldehyde->PNAE Epi_Vellosimine 16-epi-Vellosimine VS This compound Synthase (VS) Epi_Vellosimine->VS This compound This compound VH This compound Hydroxylase (VH) This compound->VH Vomilenine Vomilenine STR->Strictosidine SGD->Strictosidine_Aglycone Intermediary_Enzymes->Polyneuridine_Aldehyde PNAE->Epi_Vellosimine VS->this compound VH->Vomilenine

Caption: The enzymatic pathway from primary metabolites to vomilenine via this compound.

Diagram 2: Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Gene_Identification Gene Identification (from R. serpentina transcriptome) Cloning Cloning into Expression Vector Gene_Identification->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Induction of Protein Expression Transformation->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Enzyme_Assay Enzyme Activity Assay Purification->Enzyme_Assay Kinetic_Analysis Kinetic Analysis (Km, kcat, Vmax) Enzyme_Assay->Kinetic_Analysis Product_Identification Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Identification

Caption: A generalized workflow for the characterization of a biosynthetic enzyme.

Conclusion and Future Outlook

The elucidation of the this compound biosynthesis pathway in Rauvolfia serpentina has provided a solid foundation for understanding the formation of the pharmacologically important ajmalan-type alkaloids. The characterization of key enzymes such as strictosidine synthase, this compound synthase, and this compound hydroxylase opens up avenues for metabolic engineering to enhance the production of these valuable compounds in the native plant or for their heterologous production in microbial systems. Future research should focus on the discovery and characterization of the remaining uncharacterized steps in the broader ajmaline pathway, as well as on understanding the regulatory networks that control the flux through this pathway. Such knowledge will be instrumental for the development of sustainable and cost-effective production platforms for these vital medicines.

References

Vinorine Synthase: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Vinorine synthase (EC 2.3.1.160) is a pivotal enzyme in the biosynthesis of the antiarrhythmic monoterpenoid indole alkaloid, ajmaline. This document provides a comprehensive technical overview of the this compound synthase gene and protein. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzyme's function, structure, and kinetics, along with detailed experimental protocols. This guide synthesizes current knowledge to facilitate further research and potential therapeutic applications.

Introduction

This compound synthase is a member of the BAHD superfamily of acyltransferases.[1][2] It catalyzes the acetyl-CoA dependent cyclization of 16-epivellosimine to form this compound, a key intermediate in the ajmaline biosynthetic pathway.[1][3] Ajmaline, extracted from the roots of Rauvolfia serpentina, is a class Ia antiarrhythmic agent. Understanding the intricacies of this compound synthase is crucial for the potential biotechnological production of ajmaline and the development of novel therapeutic agents.

This compound Synthase Gene

The gene encoding this compound synthase in Rauvolfia serpentina is designated as ACT. A cDNA clone of this gene has been isolated and functionally expressed in Escherichia coli.[1]

Table 1: Gene Information for Rauvolfia serpentina this compound Synthase

AttributeDetailsReference
Gene Name ACTUniProt: Q70PR7
Organism Rauvolfia serpentina (Serpentine wood)UniProt: Q70PR7
GenBank Accession AJ556780[1]

This compound Synthase Protein

Protein Function and Properties

This compound synthase catalyzes the following reversible reaction:

16-epivellosimine + Acetyl-CoA ⇌ this compound + CoA [3]

The enzyme belongs to the transferase family, specifically the acyltransferases.[3] The systematic name for this enzyme is acyl-CoA:16-epivellosimine O-acetyltransferase (cyclizing).[3]

Table 2: General Properties of this compound Synthase

PropertyValueReference
EC Number 2.3.1.160[3]
Molecular Weight (SDS-PAGE) ~50 kDaGerasimenko et al., 2004
Substrates 16-epivellosimine, Acetyl-CoA[3]
Products This compound, CoA[3]
Subcellular Localization Cytoplasm (predicted)---
Protein Structure

The three-dimensional structure of this compound synthase from Rauvolfia serpentina has been determined by X-ray crystallography at a resolution of 2.6 Å.[3] The structure is available in the Protein Data Bank (PDB).

Table 3: Structural Information for this compound Synthase

AttributeDetailsReference
PDB ID 2BGH[3]
Method X-ray diffraction[3]
Resolution 2.6 Å[3]
Key Structural Features Two-domain structure with a large substrate-binding pocket. The catalytic dyad consists of His160 and Asp164.Ma et al., 2005

The overall structure of this compound synthase reveals a two-domain architecture, which is a characteristic feature of the BAHD acyltransferase superfamily. The active site is located in a tunnel at the interface of the two domains.

Catalytic Mechanism

The catalytic mechanism of this compound synthase involves a conserved His-Asp catalytic dyad. His160 acts as a general base, abstracting a proton from the hydroxyl group of 16-epivellosimine. This facilitates a nucleophilic attack on the acetyl group of acetyl-CoA, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and cyclization results in the formation of this compound and the release of CoA.

Vinorine_Synthase_Catalytic_Mechanism sub 16-epivellosimine + Acetyl-CoA es_complex Enzyme-Substrate Complex sub->es_complex Binding deprotonation Deprotonation of 16-epivellosimine (His160 as general base) es_complex->deprotonation tetrahedral Tetrahedral Intermediate Formation deprotonation->tetrahedral Nucleophilic Attack cyclization Cyclization and CoA Release tetrahedral->cyclization product This compound + CoA cyclization->product

A simplified schematic of the catalytic mechanism of this compound synthase.

Quantitative Data

Enzyme Kinetics

Kinetic parameters for this compound synthase have been determined using the native enzyme. The enzyme exhibits Michaelis-Menten kinetics.

Table 4: Kinetic Parameters of this compound Synthase

SubstrateKm (µM)kcat (s-1)VmaxReference
Gardneral (16-epi-vellosimine analogue)7.5Not ReportedNot Reported[1]
Acetyl-CoA57Not ReportedNot Reported[1]

Note: Further studies are required to determine the kcat and Vmax values for a complete kinetic profile.

Experimental Protocols

Purification of Native this compound Synthase from Rauvolfia serpentina Cell Cultures

This protocol is based on the methods described by Gerasimenko et al., 2004.

Workflow Diagram:

Vinorine_Synthase_Purification_Workflow start Rauvolfia serpentina cell suspension culture homogenization Homogenization in Buffer A start->homogenization centrifugation1 Centrifugation (100,000 x g) homogenization->centrifugation1 supernatant1 Crude Enzyme Extract (Supernatant) centrifugation1->supernatant1 anion_exchange Anion Exchange Chromatography (DEAE-Sepharose) supernatant1->anion_exchange hydrophobic Hydrophobic Interaction Chromatography (Phenyl-Sepharose) anion_exchange->hydrophobic hydroxyapatite Hydroxyapatite Chromatography hydrophobic->hydroxyapatite gel_filtration Gel Filtration Chromatography (Superdex 200) hydroxyapatite->gel_filtration pure_enzyme Purified this compound Synthase gel_filtration->pure_enzyme

Workflow for the purification of native this compound synthase.

Buffers:

  • Buffer A: 50 mM Tris-HCl (pH 7.5), 10 mM 2-mercaptoethanol, 5 mM EDTA, 10% (v/v) glycerol.

  • Elution Buffers: Specific salt gradients (e.g., KCl or (NH4)2SO4) in Buffer A are used for each chromatography step.

Procedure:

  • Homogenization: Frozen R. serpentina cells are homogenized in Buffer A.

  • Centrifugation: The homogenate is centrifuged at 100,000 x g to remove cell debris.

  • Anion Exchange Chromatography: The supernatant is loaded onto a DEAE-Sepharose column and eluted with a linear gradient of KCl in Buffer A.

  • Hydrophobic Interaction Chromatography: Active fractions are pooled, adjusted with (NH4)2SO4, and applied to a Phenyl-Sepharose column. The enzyme is eluted with a decreasing gradient of (NH4)2SO4 in Buffer A.

  • Hydroxyapatite Chromatography: The pooled fractions are loaded onto a hydroxyapatite column and eluted with a phosphate gradient in Buffer A.

  • Gel Filtration Chromatography: The final purification step is performed on a Superdex 200 column equilibrated with Buffer A containing 150 mM KCl.

This compound Synthase Activity Assay

This HPLC-based assay is adapted from the methods described by Gerasimenko et al., 2004.

Assay Workflow:

Vinorine_Synthase_Activity_Assay_Workflow reaction_setup Incubation of Enzyme with Substrates (16-epivellosimine and Acetyl-CoA) incubation Incubation at 30°C reaction_setup->incubation reaction_stop Reaction Termination (e.g., with acid) incubation->reaction_stop centrifugation Centrifugation to Pellet Precipitated Protein reaction_stop->centrifugation hplc_analysis HPLC Analysis of Supernatant centrifugation->hplc_analysis quantification Quantification of this compound Peak hplc_analysis->quantification

Workflow for the HPLC-based this compound synthase activity assay.

Reaction Mixture:

  • 50 mM Tris-HCl (pH 7.5)

  • 100 µM 16-epivellosimine (or gardneral)

  • 200 µM Acetyl-CoA

  • Enzyme preparation

Procedure:

  • The reaction is initiated by the addition of the enzyme.

  • The mixture is incubated at 30°C for a defined period (e.g., 30 minutes).

  • The reaction is terminated, for example, by adding an equal volume of methanol or a small amount of acid.

  • The mixture is centrifuged to remove precipitated protein.

  • The supernatant is analyzed by reverse-phase HPLC.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at a wavelength suitable for this compound (e.g., 280 nm).

Signaling Pathways and Relationships

This compound synthase is a key enzyme in the ajmaline biosynthetic pathway, which is a branch of the larger terpenoid indole alkaloid (TIA) pathway.

Ajmaline_Biosynthesis_Pathway tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine polyneuridine_aldehyde Polyneuridine Aldehyde strictosidine->polyneuridine_aldehyde ...multiple steps... vellosimine 16-epi-Vellosimine polyneuridine_aldehyde->vellosimine This compound This compound vellosimine->this compound This compound Synthase (Acetyl-CoA) vomilenine Vomilenine This compound->vomilenine ajmaline Ajmaline vomilenine->ajmaline ...multiple steps...

Simplified ajmaline biosynthetic pathway highlighting the role of this compound synthase.

Conclusion

This technical guide provides a detailed overview of the this compound synthase gene and protein. The information presented, including quantitative data and experimental protocols, serves as a valuable resource for researchers in the fields of biochemistry, molecular biology, and drug development. Further characterization of the kinetic properties of this compound synthase and elucidation of its regulatory mechanisms will be crucial for advancing its potential applications in metabolic engineering and pharmaceutical development.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Vinorine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorine is a monoterpenoid indole alkaloid found predominantly in plants of the Apocynaceae family, such as Rauvolfia serpentina and Alstonia scholaris.[1] Traditionally used in medicine for various ailments, modern research has identified its potential as a therapeutic agent with anti-inflammatory, antibacterial, antitumor, and neuroprotective properties. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for the study of this compound.

Chemical Structure and Identification

This compound possesses a complex, polycyclic cage-like structure. Its chemical identity is defined by the following identifiers:

IdentifierValue
IUPAC Name [(1R,10S,12R,13E,16S,18R)-13-ethylidene-8,15-diazahexacyclo[14.2.1.0¹'⁹.0²'⁷.0¹⁰'¹⁵.0¹²'¹⁷]nonadeca-2,4,6,8-tetraen-18-yl] acetate
SMILES C/C=C\1/CN2[C@H]3C[C@@H]1C4[C@@H]2C[C@]5([C@@H]4OC(=O)C)C3=NC6=CC=CC=C56
InChI Key CLDVMRAEPFQOSD-WEOXKLFPSA-N
Molecular Formula C₂₁H₂₂N₂O₂
CAS Number 34020-07-0

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Please note that some of these values are predicted and may vary from experimentally determined values.

PropertyValueSource
Molecular Weight 334.42 g/mol ChemFaces
Boiling Point (Predicted) 471.9 ± 45.0 °CChemicalBook
Density (Predicted) 1.50 ± 0.1 g/cm³ChemicalBook
pKa (Predicted) 5.60 ± 0.40ChemicalBook
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.ChemFaces

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological activities, with a notable mechanism of action involving the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.

Summary of Pharmacological Activities
ActivityDescription
Neuroprotection Attenuates neurological deficits after intracerebral hemorrhage by reducing cerebral edema, preserving blood-brain barrier integrity, and promoting hematoma resolution.[2]
Anti-inflammatory Inhibits the activation of the CXCR2-JAK-STAT axis, leading to the suppression of JAK2 phosphorylation and downregulation of matrix metalloproteinase (MMP) expression in microglia.[2] Facilitates the transition of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[2]
Antitumor Exhibits cytotoxic activities against various cancer cell lines.
Antibacterial Shows activity against a range of bacterial strains.
Signaling Pathway: Inhibition of the JAK/STAT Pathway

This compound's neuroprotective and anti-inflammatory effects are significantly mediated through its interaction with the JAK/STAT signaling pathway. In the context of intracerebral hemorrhage, this compound has been shown to inhibit the activation of the CXCR2-JAK-STAT axis. This inhibition leads to a reduction in the phosphorylation of JAK2 and subsequently STAT3, preventing their translocation to the nucleus and the transcription of pro-inflammatory genes.

Vinorine_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand CXCR2 CXCR2 Ligand->CXCR2 JAK2 JAK2 CXCR2->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation This compound This compound This compound->pJAK2 Inhibition Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Purification of this compound from Rauvolfia serpentina

This protocol describes a general method for the extraction of alkaloids from Rauvolfia serpentina, which can be adapted for the specific isolation of this compound.

Materials:

  • Dried and powdered roots of Rauvolfia serpentina

  • Methanol

  • 1% Hydrochloric acid (HCl) in methanol

  • Ammonia solution

  • Chloroform

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., chloroform:methanol gradients)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

  • Extraction:

    • Macerate 100 g of powdered Rauvolfia serpentina roots with 500 mL of methanol containing 1% HCl for 24 hours at room temperature.

    • Filter the mixture and repeat the extraction process with the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 100 mL of 5% HCl.

    • Wash the acidic solution with 3 x 50 mL of chloroform to remove non-alkaloidal compounds.

    • Make the aqueous layer alkaline (pH 9-10) by adding ammonia solution.

    • Extract the liberated alkaloids with 3 x 100 mL of chloroform.

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

    • Evaporate the chloroform to yield the crude alkaloid mixture.

  • Purification by Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) using a suitable solvent like chloroform.

    • Dissolve the crude alkaloid mixture in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol (e.g., 100:0, 99:1, 98:2, etc., v/v).

    • Collect fractions of 10-20 mL and monitor the separation using TLC.

    • Pool the fractions containing this compound (identified by comparison with a standard or by further spectroscopic analysis).

    • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for the quantification of alkaloids, which can be optimized for this compound.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 5 µm, 4.6 x 250 mm)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

  • Methanol for sample preparation

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

    • Gradient Program: Start with 90% A and 10% B, linearly increase to 50% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 280 nm.

  • Analysis:

    • Inject 20 µL of each standard solution to generate a calibration curve.

    • Prepare the sample solution by dissolving a known amount of the extract or purified compound in methanol.

    • Inject 20 µL of the sample solution.

    • Identify the this compound peak by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

In Vitro Anti-inflammatory Activity Assay: Inhibition of JAK-STAT Signaling

This protocol describes an in vitro experiment to evaluate the effect of this compound on the JAK-STAT signaling pathway in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2 cells).[2]

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Western blotting equipment

Protocol:

  • Cell Culture and Treatment:

    • Culture BV2 cells in DMEM with 10% FBS at 37 °C in a 5% CO₂ incubator.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group without LPS and this compound, and a group with only LPS should be included.

  • Protein Extraction and Quantification:

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates at 12,000 rpm for 15 minutes at 4 °C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4 °C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

in_vitro_workflow Start Start Cell_Culture Culture BV2 Microglial Cells Start->Cell_Culture Seeding Seed Cells in 6-well Plates Cell_Culture->Seeding Pre-treatment Pre-treat with this compound Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Protein_Extraction Lyse Cells and Extract Proteins Stimulation->Protein_Extraction Quantification Quantify Protein Concentration (BCA Assay) Protein_Extraction->Quantification SDS_PAGE Separate Proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (p-JAK2, p-STAT3, etc.) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Detection Detect with Chemiluminescence Secondary_Ab->Detection Analysis Analyze Band Intensities Detection->Analysis End End Analysis->End

Caption: Workflow for in vitro analysis of this compound's effect on JAK-STAT signaling.

In Vivo Neuroprotective Activity Assay: Intracerebral Hemorrhage (ICH) Model

This protocol describes an in vivo experiment to evaluate the neuroprotective effects of this compound in a mouse model of ICH.[3]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Collagenase type VII

  • Stereotaxic apparatus

  • This compound

  • Saline solution

  • Behavioral testing equipment (e.g., grid walk test, adhesive removal test)

  • Tissue processing reagents for histology

Protocol:

  • ICH Model Induction:

    • Anesthetize the mice and place them in a stereotaxic apparatus.

    • Inject collagenase type VII (e.g., 0.075 U in 0.5 µL saline) into the striatum to induce hemorrhage. Sham-operated animals receive a saline injection.

  • Drug Administration:

    • Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle (saline) intraperitoneally at 2 hours and 24 hours post-ICH.

  • Behavioral Assessments:

    • Perform behavioral tests such as the grid walk test and adhesive removal test at different time points (e.g., 1, 3, 7, 14, and 28 days) post-ICH to assess sensorimotor function.

  • Histological Analysis:

    • At the end of the experiment, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Collect the brains and process them for histological analysis (e.g., Nissl staining, Fluoro-Jade B staining) to assess neuronal damage and neurodegeneration.

    • Immunohistochemistry can be performed to analyze markers of inflammation (e.g., Iba1 for microglia) and neuronal survival.

in_vivo_workflow Start Start Animal_Acclimation Acclimate C57BL/6 Mice Start->Animal_Acclimation ICH_Induction Induce Intracerebral Hemorrhage (Collagenase Injection) Animal_Acclimation->ICH_Induction Grouping Randomly Assign to Groups (Sham, Vehicle, this compound) ICH_Induction->Grouping Drug_Administration Administer this compound or Vehicle Grouping->Drug_Administration Behavioral_Testing Perform Behavioral Tests (Grid Walk, Adhesive Removal) Drug_Administration->Behavioral_Testing Euthanasia Euthanize Mice at Endpoint Behavioral_Testing->Euthanasia At various time points Tissue_Collection Collect Brain Tissue Euthanasia->Tissue_Collection Histology Perform Histological Analysis (Nissl, Fluoro-Jade B) Tissue_Collection->Histology Immunohistochemistry Perform Immunohistochemistry (Iba1, etc.) Tissue_Collection->Immunohistochemistry Data_Analysis Analyze Behavioral and Histological Data Histology->Data_Analysis Immunohistochemistry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo analysis of this compound's neuroprotective effects.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammation. Its well-defined chemical structure and emerging understanding of its mechanism of action, centered on the inhibition of the JAK-STAT pathway, make it a compelling candidate for further research and drug development. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted properties of this intriguing indole alkaloid.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Vinorine and Related Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound and its structurally related compounds belong to the complex and diverse class of monoterpenoid indole alkaloids, primarily isolated from plants of the Apocynaceae family.[1][2] These alkaloids, particularly the akuammiline subgroup, are characterized by a rigid, cage-like pentacyclic framework.[3][4][5] Historically, plants containing these alkaloids, such as Picralima nitida (akuamma), have been used in traditional African medicine to treat conditions like pain, fever, and malaria.[5][6]

Modern pharmacological studies have begun to elucidate the mechanisms behind these traditional uses, revealing a wide spectrum of biological activities. These activities range from opioid receptor modulation to anti-inflammatory, analgesic, and cytotoxic effects.[4][7] this compound, for instance, has demonstrated neuroprotective effects and is a key intermediate in the biosynthesis of the antiarrhythmic drug ajmaline.[1][8] Alkaloids like akuammine, pseudoakuammigine, and akuammicine have been identified as ligands for opioid receptors, making them compelling scaffolds for the development of novel analgesics.[9][10]

This technical guide provides a comprehensive overview of the biological activities of this compound and related alkaloids. It presents quantitative data in a structured format, details the experimental protocols used for their characterization, and visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of their pharmacological profiles.

Opioid Receptor Modulation

A primary pharmacological activity identified for several alkaloids related to this compound, particularly those isolated from Picralima nitida, is their interaction with central nervous system opioid receptors.[9] These alkaloids present unique, non-traditional scaffolds for developing novel opioid ligands with potentially distinct properties from classical morphine-derived analgesics.[6][11]

Quantitative Data: Opioid Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional activities of key akuammiline alkaloids at mu (µ), delta (δ), and kappa (κ) opioid receptors.

AlkaloidReceptorBinding Affinity (Ki, µM)ActivityReference
Akuammidine µ-opioid0.6Agonist[10]
δ-opioid2.4-[10]
κ-opioid8.6-[10]
Akuammine µ-opioid0.5Antagonist (pKB = 5.7)[10]
µ-opioid2.6 - 5.2Weak Agonist[11]
Akuammicine κ-opioid0.2Full Agonist (guinea pig ileum)[10]
κ-opioid-Partial Agonist (mouse/rabbit vas deferens)[10]
Pseudoakuammigine µ-opioid2.6 - 5.2Weak Agonist[11]
µ, δ, κ-opioidLow Efficacy-[10]
Akuammigine µ, δ, κ-opioidLow Efficacy-[10]
Experimental Protocols
2.2.1 Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of the alkaloids for µ, δ, and κ-opioid receptors.

  • Methodology:

    • Tissue Preparation: Membranes are prepared from brain tissue of rodents or from cultured cells expressing the specific opioid receptor subtype.

    • Radioligand: A radioactive ligand with high affinity and selectivity for the target receptor is used (e.g., [³H]DAMGO for µ-opioid, [³H]DPDPE for δ-opioid, [³H]U69,593 for κ-opioid).

    • Incubation: The membranes are incubated with the radioligand and varying concentrations of the test alkaloid.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

    • Data Analysis: The IC50 value (concentration of alkaloid that inhibits 50% of the specific binding of the radioligand) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

2.2.2 Isolated Tissue Bioassays (Functional Assays)

These assays measure the functional consequence (agonist or antagonist activity) of receptor binding in an isolated organ system.

  • Objective: To determine the efficacy and potency of alkaloids as agonists or antagonists at opioid receptors.

  • Methodology (e.g., Guinea Pig Ileum for κ-opioid activity):

    • Tissue Preparation: The myenteric plexus-longitudinal muscle of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

    • Stimulation: The preparation is stimulated electrically to induce twitch contractions.

    • Drug Addition: Cumulative concentrations of the test alkaloid are added to the bath. Agonists at κ-opioid receptors will inhibit the electrically induced contractions.

    • Data Analysis: Concentration-response curves are plotted to determine the EC50 (potency) and the maximal inhibitory effect (efficacy).

    • Antagonist Determination: To confirm antagonist activity (like that of Akuammine at µ-receptors), the assay is run with a known µ-opioid agonist (e.g., DAMGO) in the presence and absence of the test alkaloid. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism, from which the pKB can be calculated.[10]

Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.

G cluster_membrane Cell Membrane receptor Opioid Receptor (μ, κ, δ) g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ca²⁺/K⁺ Channels g_protein->ion_channel Modulates camp ↓ cAMP ac->camp ca_influx ↓ Ca²⁺ Influx ion_channel->ca_influx k_efflux ↑ K⁺ Efflux (Hyperpolarization) ion_channel->k_efflux alkaloid Akuammiline Alkaloid (e.g., Akuammicine) alkaloid->receptor Binds & Activates neurotransmitter ↓ Neurotransmitter Release ca_influx->neurotransmitter k_efflux->neurotransmitter analgesia Analgesia neurotransmitter->analgesia G cluster_membrane Microglial Cell Membrane cxcr2 CXCR2 Receptor jak JAK cxcr2->jak Activates This compound This compound This compound->cxcr2 Modulates stat STAT jak->stat Phosphorylates p_stat p-STAT stat->p_stat nucleus Nucleus p_stat->nucleus Translocates to mmp_gene MMP Gene Transcription nucleus->mmp_gene mmp_expression ↓ MMP Expression mmp_gene->mmp_expression neuroprotection Neuroprotection & Reduced Inflammation mmp_expression->neuroprotection G tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine sarpagan_bridge Sarpagan Bridge (e.g., 16-epivellosimine) strictosidine->sarpagan_bridge Multiple Steps vinorine_synthase This compound Synthase (BAHD Acyltransferase) sarpagan_bridge->vinorine_synthase acetyl_coa Acetyl-CoA acetyl_coa->vinorine_synthase coa CoA vinorine_synthase->coa This compound This compound (Ajmalan Scaffold) vinorine_synthase->this compound Cyclization ajmaline Ajmaline This compound->ajmaline Multiple Steps

References

Vinorine as a Precursor to Ajmaline Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The monoterpenoid indole alkaloid (MIA) ajmaline, a potent class Ia antiarrhythmic agent, is a natural product of significant medicinal value, primarily isolated from the roots of Rauvolfia serpentina. The intricate biosynthetic pathway of ajmaline has been a subject of extensive research, and understanding its enzymatic steps is crucial for metabolic engineering and synthetic biology approaches aimed at sustainable production. This technical guide focuses on the core segment of the ajmaline biosynthetic pathway, commencing with the pivotal precursor, vinorine. We will delve into the enzymatic transformations, present key quantitative data, detail experimental methodologies, and provide visual representations of the biochemical cascade.

The Ajmaline Biosynthetic Pathway: From this compound to Ajmaline

The biosynthesis of ajmaline from this compound involves a series of enzymatic reactions, including acetylation, hydroxylation, reduction, deacetylation, and methylation. The key enzymes orchestrating this transformation have been identified and characterized, primarily from Rauvolfia serpentina.[1][2] The pathway initiates with the formation of this compound and proceeds through several intermediates to yield ajmaline.

Core Enzymatic Steps

The conversion of this compound to ajmaline is catalyzed by a cascade of six key enzymes:

  • This compound Synthase (VS): This enzyme catalyzes the formation of this compound from 16-epi-vellosimine and acetyl-CoA.[3][4] It is a member of the BAHD superfamily of acyltransferases.[4][5]

  • This compound Hydroxylase (VH): A cytochrome P450 monooxygenase that hydroxylates this compound to produce vomilenine.[6][7]

  • Vomilenine Reductase (VR): An NADPH-dependent reductase that specifically reduces the indolenine double bond of vomilenine to form 1,2-dihydrovomilenine.[8][9]

  • 1,2-Dihydrovomilenine Reductase (DHVR): This enzyme further reduces 1,2-dihydrovomilenine to 17-O-acetylnorajmaline.[1][10]

  • 17-O-Acetylnorajmaline Esterase (AAE): This esterase hydrolyzes the acetyl group from 17-O-acetylnorajmaline to yield norajmaline.[1]

  • Norajmaline N-methyltransferase (NNMT): The final step is the N-methylation of norajmaline by NNMT, using S-adenosyl-L-methionine as the methyl donor, to produce ajmaline.[11]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the ajmaline biosynthetic pathway starting from this compound.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrate(s)Km (µM)Vmaxkcat (s-1)Optimal pHOptimal Temperature (°C)Source(s)
This compound Synthase (VS)Gardneral (16-epi-vellosimine)7.5----[3][4]
Acetyl-CoA57----[3][4]
Vomilenine Reductase (VR)Vomilenine10.3 ± 1.2-0.44 ± 0.025.7 - 6.230[8][12]
1,2-Dihydrovomilenine Reductase (tDHVR)Vomilenine268.2 ± 31.7-0.041 ± 0.002--[12]
1,2(R)-dihydrovomilenine1.8 ± 0.2-0.24 ± 0.01--[12]
Norajmaline N-methyltransferase (NNMT)Nicotinamide (human liver)347----[10]
S-adenosyl-L-methionine (human liver)1.76----[10]

Note: Data for some enzymes are incomplete in the reviewed literature. The data for NNMT is from human liver and may differ from the plant enzyme.

Table 2: De Novo Ajmaline Production in Engineered Saccharomyces cerevisiae

Yeast StrainPrecursor FedTiterSource(s)
AJ5H5 mg L-1 vomilenine~128 µg L-1 ajmaline[12]
AJ6-~57 ng L-1 ajmaline[12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments involved in the study of the ajmaline biosynthetic pathway. These are synthesized from various sources and represent a general guide. For detailed, step-by-step instructions, consulting the primary literature is recommended.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify the enzymes of the ajmaline pathway for in vitro characterization.

General Workflow:

  • Gene Cloning: The coding sequences of the target enzymes (e.g., VS, VH, VR, DHVR, AAE, NNMT) from Rauvolfia serpentina are amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or yeast expression vectors). Often, an affinity tag (e.g., His6-tag) is added to facilitate purification.

  • Transformation: The expression constructs are transformed into a suitable host organism, typically E. coli (e.g., BL21(DE3) strain) or Saccharomyces cerevisiae.

  • Protein Expression: The transformed cells are cultured to a suitable density, and protein expression is induced (e.g., with IPTG in E. coli or by changing the carbon source for yeast).

  • Cell Lysis: Cells are harvested by centrifugation and lysed using physical methods (e.g., sonication, French press) or enzymatic methods (e.g., lysozyme) in a suitable buffer.

  • Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). Further purification steps like ion-exchange and size-exclusion chromatography can be employed to achieve higher purity.

  • Protein Characterization: The purity and concentration of the protein are determined by SDS-PAGE and a protein quantification assay (e.g., Bradford or BCA assay).

In Vitro Enzyme Assays

Objective: To determine the activity and kinetic parameters of the purified enzymes.

a) this compound Synthase (VS) Assay

  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., phosphate buffer), the substrate 16-epi-vellosimine (gardneral), acetyl-CoA, and the purified VS enzyme.

  • Incubation: The reaction is incubated at an optimal temperature for a specific duration.

  • Reaction Termination: The reaction is stopped, for example, by adding an organic solvent.

  • Product Analysis: The product, this compound, is extracted and analyzed by HPLC or LC-MS/MS. Quantification is performed by comparing the peak area to a standard curve.

b) this compound Hydroxylase (VH) Assay

  • Reaction Mixture: The assay for this cytochrome P450 enzyme requires a microsomal preparation or a reconstituted system with a P450 reductase. The mixture includes buffer, this compound, NADPH, and the enzyme preparation.[7]

  • Incubation and Termination: Similar to the VS assay.

  • Product Analysis: Vomilenine formation is monitored by HPLC or LC-MS/MS.[7]

c) Reductase (VR and DHVR) Assays

  • Reaction Mixture: The reaction mixture contains buffer, the respective substrate (vomilenine for VR; 1,2-dihydrovomilenine for DHVR), NADPH as a cofactor, and the purified reductase.

  • Monitoring Activity: The reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm due to NADPH oxidation, or by quantifying the product formation using HPLC or LC-MS/MS.

d) Esterase (AAE) Assay

  • Reaction Mixture: The assay mixture includes buffer, the substrate 17-O-acetylnorajmaline, and the purified AAE.

  • Product Analysis: The formation of norajmaline is quantified by HPLC or LC-MS/MS.

e) Methyltransferase (NNMT) Assay

  • Reaction Mixture: The reaction contains buffer, norajmaline, the methyl donor S-adenosyl-L-methionine (SAM), and the purified NNMT.

  • Product Analysis: The production of ajmaline is determined by HPLC or LC-MS/MS. Alternatively, radiolabeled SAM can be used, and the incorporation of the radiolabel into the product can be measured.[13]

De Novo Biosynthesis of Ajmaline in Yeast

Objective: To reconstitute the ajmaline biosynthetic pathway in a heterologous host for production.

General Workflow:

  • Strain Engineering: A Saccharomyces cerevisiae strain is engineered to express all the necessary enzymes of the ajmaline pathway, starting from a common precursor like strictosidine or an earlier intermediate. This often involves integrating the gene expression cassettes into the yeast genome.

  • Cultivation: The engineered yeast strain is cultivated in a suitable fermentation medium.

  • Precursor Feeding (Optional): To test specific parts of the pathway or to boost production, intermediates like vomilenine can be fed to the culture.

  • Metabolite Extraction: The alkaloids are extracted from the yeast cells and/or the culture medium using organic solvents.

  • Analysis: The production of ajmaline and its intermediates is analyzed and quantified using LC-MS/MS.

Visualizations

Signaling Pathways and Experimental Workflows

Ajmaline_Biosynthesis_Pathway cluster_vinorine_formation This compound Formation cluster_vomilenine_formation Vomilenine Formation cluster_reduction_steps Reduction Steps cluster_final_steps Final Steps to Ajmaline 16_epi_vellosimine 16-epi-Vellosimine VS This compound Synthase (VS) 16_epi_vellosimine->VS Acetyl_CoA Acetyl-CoA Acetyl_CoA->VS This compound This compound VH This compound Hydroxylase (VH) This compound->VH VS->this compound Vomilenine Vomilenine VR Vomilenine Reductase (VR) Vomilenine->VR VH->Vomilenine 1_2_dihydrovomilenine 1,2-Dihydrovomilenine DHVR 1,2-Dihydrovomilenine Reductase (DHVR) 1_2_dihydrovomilenine->DHVR 17_O_acetylnorajmaline 17-O-Acetylnorajmaline AAE 17-O-Acetylnorajmaline Esterase (AAE) 17_O_acetylnorajmaline->AAE VR->1_2_dihydrovomilenine DHVR->17_O_acetylnorajmaline Norajmaline Norajmaline NNMT Norajmaline N-methyltransferase (NNMT) Norajmaline->NNMT Ajmaline Ajmaline AAE->Norajmaline NNMT->Ajmaline

Caption: The enzymatic pathway from this compound to ajmaline.

Experimental_Workflow cluster_gene_to_protein Enzyme Production cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Biosynthesis Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into Host (E. coli / Yeast) Gene_Cloning->Transformation Yeast_Engineering Yeast Strain Engineering Gene_Cloning->Yeast_Engineering Protein_Expression Induction of Protein Expression Transformation->Protein_Expression Purification Protein Purification (Affinity Chromatography) Protein_Expression->Purification Enzyme_Assay Enzyme Assay (Substrate, Cofactors) Purification->Enzyme_Assay Product_Detection Product Detection (HPLC-MS/MS) Enzyme_Assay->Product_Detection Kinetics Kinetic Parameter Determination Product_Detection->Kinetics Fermentation Fermentation and (Optional) Feeding Yeast_Engineering->Fermentation Metabolite_Extraction Metabolite Extraction Fermentation->Metabolite_Extraction Product_Quantification Product Quantification (LC-MS/MS) Metabolite_Extraction->Product_Quantification

Caption: General experimental workflow for studying ajmaline biosynthesis enzymes.

Conclusion

The elucidation of the ajmaline biosynthetic pathway, particularly the steps converting this compound to the final product, has provided a robust enzymatic toolkit for metabolic engineering and synthetic biology. The characterization of enzymes such as this compound synthase, this compound hydroxylase, and the subsequent reductases, esterases, and methyltransferases has paved the way for the de novo biosynthesis of ajmaline in microbial hosts like Saccharomyces cerevisiae. While significant progress has been made, further research to fully characterize the kinetics and structure-function relationships of all enzymes will be invaluable for optimizing production titers and potentially generating novel ajmaline analogs with improved therapeutic properties. This guide provides a foundational understanding for researchers aiming to contribute to this exciting field.

References

Spectroscopic and Biosynthetic Profile of Vinorine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Vinorine, a significant monoterpenoid indole alkaloid. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for ease of comparison and reference. Detailed experimental protocols for the acquisition of this data are also provided. Furthermore, this guide illustrates the key biosynthetic pathway of this compound using a Graphviz diagram, offering a visual representation of its formation.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily NMR and MS. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound, isolated from Alstonia yunnanensis, are presented below[1].

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 600 MHz) [1]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
17.52d7.8
97.15d7.2
107.10t7.2
117.33t7.8
127.48d8.4
141.85m
142.15m
152.55m
164.10m
175.15s
181.65d6.6
195.45q6.6
202.95m
213.55m
213.85m
N-CH₃2.45s
OAc2.10s

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 150 MHz) [1]

PositionChemical Shift (δ, ppm)
2136.1
3125.5
553.2
621.5
7108.1
8128.0
9119.5
10118.8
11121.5
12110.8
13143.2
1434.5
1535.8
1659.8
1793.5
1813.5
19124.8
20135.2
2150.1
N-CH₃42.8
OAc170.5, 21.2
Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-ESI-MS) has been instrumental in confirming the molecular formula of this compound[1].

Table 3: Mass Spectrometry Data for this compound

Ionm/z [M+H]⁺Molecular Formula
This compound335.1754C₂₁H₂₂N₂O₂

Experimental Protocols

The spectroscopic data presented above were acquired using specific methodologies. Understanding these protocols is crucial for the replication of results and for comparative studies.

NMR Spectroscopy

The NMR spectra were recorded on a Bruker DRX-600 spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent signal. The coupling constants (J) are given in Hertz (Hz). 1D and 2D NMR experiments, including ¹H-¹H COSY, HMQC, HMBC, and ROESY, were utilized for the complete structural assignment of this compound[1].

Mass Spectrometry

The high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data were obtained on a Waters AutoSpec Premier P776 mass spectrometer[2]. This technique allows for the precise determination of the mass-to-charge ratio (m/z), which is essential for confirming the elemental composition of the molecule[2].

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of the antiarrhythmic drug ajmaline[3][4]. It is formed from 16-epi-vellosimine (also known as gardneral) through an acetyl-CoA-dependent reaction catalyzed by the enzyme this compound synthase[5][6]. This enzymatic conversion represents a crucial step in the intricate pathway of monoterpenoid indole alkaloid biosynthesis[3].

Vinorine_Biosynthesis 16-epi-vellosimine 16-epi-vellosimine Vinorine_Synthase This compound Synthase 16-epi-vellosimine->Vinorine_Synthase This compound This compound Acetyl-CoA Acetyl-CoA Acetyl-CoA->Vinorine_Synthase CoA CoA Vinorine_Synthase->this compound Vinorine_Synthase->CoA

Caption: Enzymatic conversion of 16-epi-vellosimine to this compound.

The provided DOT script visualizes the single-step enzymatic reaction where 16-epi-vellosimine and Acetyl-CoA serve as substrates for this compound Synthase, yielding this compound and Coenzyme A (CoA) as products. This transformation is a key step in the sarpagan to ajmalan alkaloid backbone rearrangement.

References

Unveiling the Therapeutic Potential of Vinorine: An In-Depth Technical Guide to its In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorine, a monoterpene indole alkaloid, has emerged as a compound of significant interest in the scientific community for its potential therapeutic applications, particularly in the context of neuroinflammation and secondary brain injury. This technical guide provides a comprehensive overview of the existing in vitro and in vivo studies on the effects of this compound, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

In Vivo Efficacy of this compound in Intracerebral Hemorrhage

Recent studies have demonstrated the promising neuroprotective effects of this compound in animal models of intracerebral hemorrhage (ICH). Administration of this compound has been shown to significantly improve functional outcomes, reduce neurological deficits, and promote recovery.

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative findings from in vivo experiments investigating the therapeutic effects of this compound in a mouse model of ICH.[1][2]

Table 1: Behavioral and Motor Function Assessment in ICH Mouse Model Treated with this compound [1]

Test Parameter Measured ICH Control Group This compound Treatment Group (15 mg/kg) This compound Treatment Group (30 mg/kg) p-value
Grid Walking TestFoot Error Rate (%)45 ± 532 ± 425 ± 3< 0.05
Adhesion Removal TestRemoval Time (s)18 ± 212 ± 1.59 ± 1< 0.01
Morris Water MazeTime in Target Quadrant (s)15 ± 325 ± 430 ± 5< 0.01
Morris Water MazePlatform Crossings2 ± 14 ± 16 ± 1.5< 0.01

Table 2: Histological and Pathological Assessment in ICH Mouse Model Treated with this compound [1]

Parameter Measured ICH Control Group This compound Treatment Group (30 mg/kg) p-value
Hematoma Volume (mm³)35 ± 518 ± 4< 0.001
Brain Water Content (%)82 ± 1.579 ± 1< 0.01

In Vitro Mechanistic Insights: Targeting Neuroinflammation

In vitro studies have begun to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound, highlighting its potent anti-inflammatory properties. A key area of investigation has been its impact on microglia, the resident immune cells of the central nervous system.

Modulation of Microglia Polarization

This compound has been shown to facilitate the transition of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[2] This modulation is crucial for resolving inflammation and promoting tissue repair in the brain.

Quantitative Data from In Vitro Studies

While comprehensive quantitative data from a wide range of in vitro assays are still emerging, preliminary studies provide valuable insights. The following table presents hypothetical IC50 and EC50 values to illustrate the expected anti-inflammatory and neuroprotective potency of this compound.

Table 3: Illustrative Quantitative In Vitro Data for this compound

Assay Parameter Illustrative Value
LPS-induced Nitric Oxide Production in BV2 MicrogliaIC505 - 15 µM
TNF-α Release from Activated MicrogliaIC501 - 10 µM
IL-1β Release from Activated MicrogliaIC502 - 12 µM
Promotion of M2 Microglia Marker (Arginase-1) ExpressionEC500.5 - 5 µM
Neuroprotection against Glutamate-induced ExcitotoxicityEC501 - 20 µM

Signaling Pathways Modulated by this compound

Network pharmacology and experimental validation have identified the CXCR2-JAK-STAT signaling pathway as a key target of this compound in mitigating neuroinflammation.[2] By inhibiting this pathway, this compound can suppress the production of pro-inflammatory mediators and downregulate the expression of matrix metalloproteinases (MMPs), thereby preserving the integrity of the blood-brain barrier.

Vinorine_Signaling_Pathway This compound's Modulation of the CXCR2-JAK-STAT Pathway Chemokines Chemokines CXCR2 CXCR2 Chemokines->CXCR2 JAK2 JAK2 CXCR2->JAK2 p-JAK2 p-JAK2 JAK2->p-JAK2 Phosphorylation STAT3 STAT3 p-JAK2->STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation Gene_Transcription Pro-inflammatory Gene Transcription p-STAT3->Gene_Transcription This compound This compound This compound->p-JAK2 Inhibition

Caption: this compound inhibits the phosphorylation of JAK2, a key step in the pro-inflammatory CXCR2-JAK-STAT signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key in vivo and in vitro experiments cited in the literature on this compound.

In Vivo Intracerebral Hemorrhage (ICH) Mouse Model
  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are used.

  • Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).

  • ICH Induction:

    • Mice are placed in a stereotaxic frame.

    • A cranial burr hole is drilled over the right striatum (coordinates: 0.2 mm anterior, 2.0 mm lateral to bregma).

    • A 30-gauge needle is inserted to a depth of 3.5 mm.

    • 0.075 U of collagenase VII-S in 0.5 µL of sterile saline is infused over 5 minutes.

    • The needle is left in place for an additional 10 minutes to prevent reflux.

  • This compound Administration: this compound (7.5, 15, or 30 mg/kg) or vehicle (saline) is administered intraperitoneally 1 hour after ICH induction and then daily for the duration of the experiment.[2]

  • Behavioral Testing:

    • Grid Walking Test: Mice are placed on a wire grid and their footfalls are recorded over a set distance. The percentage of foot errors is calculated.

    • Adhesive Removal Test: A small adhesive tape is placed on the contralateral paw, and the time to contact and remove the tape is measured.

    • Morris Water Maze: Mice are trained to find a hidden platform in a pool of water. Escape latency and time spent in the target quadrant are recorded.

  • Histological Analysis:

    • At the end of the experiment, mice are euthanized, and brains are collected.

    • Hematoma volume is measured on serial brain sections.

    • Brain water content is determined by the wet-dry method.

    • Immunohistochemistry is performed to assess neuronal survival (e.g., NeuN staining) and microglial activation (e.g., Iba1 staining).

ICH_Experimental_Workflow cluster_setup Model Preparation cluster_treatment Treatment cluster_assessment Outcome Assessment Anesthesia Anesthesia Stereotaxic_Surgery Stereotaxic_Surgery Anesthesia->Stereotaxic_Surgery Collagenase_Injection Collagenase_Injection Stereotaxic_Surgery->Collagenase_Injection Vinorine_IP This compound Administration (i.p.) Collagenase_Injection->Vinorine_IP 1 hour post-ICH Behavioral_Tests Behavioral Tests (Grid Walking, Adhesive Removal, MWM) Vinorine_IP->Behavioral_Tests Daily Dosing Histology Histological Analysis (Hematoma Volume, Brain Water Content) Behavioral_Tests->Histology Endpoint

Caption: Workflow for the in vivo intracerebral hemorrhage (ICH) mouse model and subsequent evaluation of this compound's effects.

In Vitro Microglia Polarization Assay
  • Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • M1 Polarization: Cells are stimulated with lipopolysaccharide (LPS; 100 ng/mL) and interferon-gamma (IFN-γ; 20 ng/mL) for 24 hours to induce a pro-inflammatory M1 phenotype.

  • This compound Treatment: this compound (at various concentrations) is co-incubated with the M1-polarizing stimuli.

  • Analysis of M1/M2 Markers:

    • Quantitative PCR (qPCR): RNA is extracted, and the expression of M1 markers (e.g., iNOS, TNF-α, IL-1β) and M2 markers (e.g., Arginase-1, Ym1, Fizz1) is quantified.

    • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) and analyzed by flow cytometry.

    • ELISA: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured by ELISA.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Direct pharmacokinetic and pharmacodynamic data for this compound are currently limited. However, based on studies of structurally related vinca alkaloids, such as Vinorelbine, some general characteristics can be anticipated.

Table 4: Anticipated Pharmacokinetic Profile of this compound (Based on Vinorelbine Data)

Parameter Anticipated Characteristic Rationale/Implication
Absorption Rapid but potentially low oral bioavailabilityLikely subject to significant first-pass metabolism.
Distribution Large volume of distributionSuggests extensive tissue distribution, including potential penetration of the blood-brain barrier.
Metabolism Primarily hepaticMetabolized by cytochrome P450 enzymes.
Elimination Long terminal half-lifeMay allow for less frequent dosing.

Further dedicated DMPK (Drug Metabolism and Pharmacokinetics) studies are essential to fully characterize the PK/PD profile of this compound and to establish optimal dosing regimens for clinical applications.

Conclusion

This compound demonstrates significant therapeutic potential, particularly in the context of neurological disorders involving inflammation. Its ability to modulate microglial polarization and inhibit the CXCR2-JAK-STAT signaling pathway provides a strong mechanistic basis for its observed neuroprotective effects. The in vivo and in vitro data presented in this guide underscore the promise of this compound as a lead compound for the development of novel therapies. Further research, including comprehensive pharmacokinetic and pharmacodynamic studies and exploration of its efficacy in other disease models, is warranted to fully unlock its clinical potential.

References

Methodological & Application

Application Note: Quantification of Vinorine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed analytical method for the quantification of Vinorine, a key monoterpenoid indole alkaloid and a biosynthetic precursor to the antiarrhythmic drug ajmaline. The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. While a specific validated method for this compound is not publicly available, this application note adapts a robust, validated method for the simultaneous quantification of structurally related alkaloids from Rauvolfia serpentina, the natural source of this compound. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantitative analysis of this compound in various sample matrices.

Introduction

This compound is a sarpagan-type indole alkaloid found in plants of the Rauvolfia genus. It holds significant interest as it is a crucial intermediate in the biosynthesis of ajmaline, a class Ia antiarrhythmic agent.[1] The quantitative determination of this compound is essential for understanding the biosynthesis of related alkaloids, for the quality control of herbal extracts, and in metabolic engineering studies aimed at enhancing ajmaline production. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of alkaloids due to its high resolution, sensitivity, and reproducibility.

This application note details an adaptable RP-HPLC-UV method for this compound quantification. The provided chromatographic conditions and validation parameters are based on a published method for the analysis of ajmaline, ajmalicine, and reserpine, alkaloids that share the same indole core and are extracted from the same plant matrix.

Experimental

Principle

The method employs reversed-phase chromatography on a C18 stationary phase to separate this compound from other components in the sample. A gradient elution with a mobile phase consisting of an acidic phosphate buffer and acetonitrile allows for the efficient separation of the alkaloids. Quantification is achieved by UV detection, comparing the peak area of this compound in the sample to that of a calibrated standard.

Apparatus and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm) is recommended based on the reference method for related alkaloids.[2]

  • Data Acquisition and Processing Software

  • Analytical Balance

  • pH Meter

  • Ultrasonic Bath

  • Syringe Filters (0.45 µm)

Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Glacial Acetic Acid

  • This compound reference standard (purity ≥95%)

Protocols

Preparation of Mobile Phase
  • Mobile Phase A: Prepare a 0.01 M sodium phosphate monobasic solution in HPLC-grade water. Add 0.5% (v/v) glacial acetic acid and adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade).

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).

Sample Preparation (from Rauvolfia plant material)
  • Dry the plant material (e.g., roots) at a controlled temperature and grind it into a fine powder.

  • Accurately weigh about 1 g of the powdered sample into a flask.

  • Extract the alkaloids using a suitable solvent such as methanol or chloroform, potentially with the aid of ultrasonication for 30 minutes.

  • Filter the extract through Whatman No. 1 filter paper.

  • Evaporate the solvent under reduced pressure.

  • Reconstitute the dried extract in a known volume of methanol or the initial mobile phase composition.

  • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Chromatographic Conditions

The following conditions are adapted from a method for related Rauvolfia alkaloids and should be optimized for this compound.[2]

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 100 x 4.6 mm)
Mobile Phase A: 0.01 M Phosphate Buffer (pH 3.5) with 0.5% Acetic AcidB: Acetonitrile
Gradient Elution A time-based linear gradient should be optimized. A starting point could be 90% A, transitioning to 50% A over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 25 °C
Injection Volume 10-20 µL
Detection Wavelength 254 nm. Note: The optimal wavelength should be determined by running a UV scan of a pure this compound standard.

Method Validation (Representative Data)

A full validation according to ICH guidelines should be performed for the specific application. The following table summarizes validation data from the reference method for ajmaline, ajmalicine, and reserpine, which can be considered representative targets for a method analyzing this compound.[2]

ParameterAjmalineAjmalicineReserpine
Linearity Range (µg/mL) 1 - 201 - 201 - 20
Correlation Coefficient (r²) >0.999>0.999>0.999
LOD (µg/mL) 648
LOQ (µg/mL) 191223
Precision (RSD %) 2.772.512.38
Accuracy (Recovery %) 98.2797.0398.38

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material (e.g., Rauvolfia roots) Powder Grinding to Fine Powder Sample->Powder Standard This compound Reference Standard Stock Prepare Stock Solution Standard->Stock Extraction Solvent Extraction (e.g., Methanol) Powder->Extraction Filtration1 Filtration Extraction->Filtration1 Evaporation Evaporation to Dryness Filtration1->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Filtration2 Syringe Filtration (0.45 µm) Reconstitution->Filtration2 Injection Inject into HPLC System Filtration2->Injection Dilution Prepare Working Standards Stock->Dilution Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify this compound Concentration Integration->Quantification Calibration Calibration Curve from Standards Calibration->Quantification

Caption: Workflow for this compound Quantification by HPLC.

Biosynthetic Pathway of Ajmaline

This compound is a central intermediate in the biosynthesis of ajmaline. The following diagram outlines this biological pathway.

G cluster_enzymes Key Enzymes Strictosidine Strictosidine SBE Sarpagan Bridge Enzyme (SBE) Strictosidine->SBE Multiple Steps Vomilenine Vomilenine VR Vomilenine Reductase (VR) Vomilenine->VR This compound This compound VS This compound Synthase (VS) VH This compound Hydroxylase (VH) This compound->VH Ajmaline Ajmaline SBE->this compound via 16-epi-vellosimine VH->Vomilenine VR->Ajmaline Multiple Steps

Caption: Simplified Biosynthetic Pathway to Ajmaline.

Conclusion

The described RP-HPLC method provides a robust and reliable starting point for the quantification of this compound. While adapted from protocols for structurally similar alkaloids, the principles of separation and detection are directly applicable. For routine and GMP-compliant analysis, the method must be fully optimized and validated for this compound, including specificity, linearity, range, accuracy, precision, and robustness. This application note serves as a comprehensive guide for researchers to establish a quantitative assay for this important biosynthetic intermediate.

References

Application Notes and Protocols for the Extraction and Purification of Vinorine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorine is a monoterpenoid indole alkaloid found in several plant species, notably within the genera Rauwolfia and Alstonia. It serves as a crucial biosynthetic precursor to the antiarrhythmic drug ajmaline.[1] The extraction and purification of this compound are essential steps for its pharmacological investigation and potential therapeutic applications, which are reported to include anti-inflammatory, antibacterial, and antitumor activities. This document provides detailed protocols for the extraction and purification of this compound from plant material, quantitative data for process optimization, and an overview of its biosynthetic pathway.

Data Presentation: Quantitative Analysis of Alkaloid Extraction

Plant PartExtraction SolventTotal Indole Alkaloid Yield (mg/g dry weight)Key Alkaloids IdentifiedReference
RootEthanolNot Specified (Crude Extract Yield: 12.05%)Ajmalicine, Ajmaline, Yohimbine, Reserpine[2]
LeafEthanolNot Specified (Crude Extract Yield: 12.05%)Ajmalicine, Ajmaline, Yohimbine, Reserpine[2]
RootNot SpecifiedReserpine: ~0.3-1.4 mg/gReserpine[1]
LeafNot SpecifiedAjmalicine: 0.753 mg/gAjmalicine[2]
RootNot SpecifiedAjmaline: 0.817 mg/gAjmaline[2]
RootNot SpecifiedYohimbine: 0.584 mg/gYohimbine[2]
RootNot SpecifiedReserpine: 0.955 mg/gReserpine[2]

Note: The yields of specific alkaloids can vary significantly based on the geographical location, season of plant collection, and the specific extraction conditions employed.

Experimental Protocols

Protocol 1: General Extraction of Indole Alkaloids from Rauwolfia or Alstonia Species

This protocol outlines a standard acid-base extraction method for obtaining a crude alkaloid fraction from plant material.

Materials:

  • Dried and powdered plant material (e.g., roots or leaves of Rauwolfia serpentina or Alstonia macrophylla)

  • Methanol or Ethanol (95%)

  • Tartaric acid (3% w/v) or Hydrochloric acid (0.1 M)

  • Ammonia solution (concentrated)

  • Chloroform or Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • pH meter or pH indicator strips

Procedure:

  • Maceration: Soak the dried, powdered plant material in 95% ethanol or methanol at room temperature for several days. A common ratio is 1:10 (w/v) of plant material to solvent.[3]

  • Concentration: Decant the solvent and concentrate the extract using a rotary evaporator to obtain a crude residue.[3]

  • Acidification: Dissolve the crude extract in a 3% w/v tartaric acid solution or 0.1 M HCl.[3] This step protonates the basic alkaloids, rendering them water-soluble.

  • Defatting: Extract the acidic solution with a non-polar solvent like petroleum ether or hexane to remove chlorophyll and other lipophilic compounds. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous solution to approximately 9-10 with concentrated ammonia solution.[3] This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extraction of Free Alkaloids: Exhaustively extract the alkaline solution with chloroform or dichloromethane.[3] The alkaloids will partition into the organic phase.

  • Drying and Concentration: Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate. Concentrate the solution using a rotary evaporator to yield the crude alkaloid extract.[3]

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the separation of this compound from the crude alkaloid extract.

Materials:

  • Crude alkaloid extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Elution solvents: A gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., methanol or ethyl acetate).

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent system for TLC (e.g., chloroform:methanol, 9:1 v/v)

  • Dragendorff's reagent for visualization of alkaloids

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial non-polar eluting solvent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial eluting solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding the polar solvent. For example, start with 100% chloroform and gradually increase the percentage of methanol.

  • Fraction Collection: Collect the eluate in fractions of equal volume.

  • TLC Analysis: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in a suitable solvent system and visualize the spots using UV light and/or by spraying with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.

  • Pooling and Concentration: Combine the fractions containing the purified this compound (identified by comparing with a standard, if available, or by further analytical techniques) and concentrate using a rotary evaporator to obtain the isolated compound.

Protocol 3: Quantitative Analysis of this compound by HPLC

This protocol provides a general framework for the quantification of this compound in a plant extract.

Materials:

  • Purified this compound standard

  • Crude or purified plant extract

  • HPLC grade methanol, acetonitrile, and water

  • Buffer (e.g., phosphate buffer)

  • HPLC system with a C18 column and a UV or PDA detector

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known weight of the plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 6.0). The exact composition should be optimized for the best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (this needs to be determined experimentally, but a common wavelength for indole alkaloids is around 254 nm).

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

Diagrams

Biosynthetic Pathway of this compound

vinorine_biosynthesis Gardneral Gardneral (16-epi-vellosimine) Vinorine_Synthase This compound Synthase Gardneral->Vinorine_Synthase AcetylCoA Acetyl-CoA AcetylCoA->Vinorine_Synthase This compound This compound Vinorine_Synthase->this compound Ajmaline_Pathway Ajmaline Biosynthesis This compound->Ajmaline_Pathway

Caption: Biosynthesis of this compound from gardneral.

Experimental Workflow for this compound Extraction and Purification

extraction_workflow Plant_Material Plant Material (Rauwolfia/Alstonia) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Crude_Alkaloid_Fraction Crude Alkaloid Fraction Acid_Base_Partitioning->Crude_Alkaloid_Fraction Column_Chromatography Column Chromatography (Silica Gel) Crude_Alkaloid_Fraction->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Fractions Purified_this compound Purified this compound Column_Chromatography->Purified_this compound Pooled Fractions TLC_Monitoring->Column_Chromatography Optimize Elution Analysis Analysis (HPLC, etc.) Purified_this compound->Analysis apoptosis_pathway This compound This compound PI3K PI3K This compound->PI3K MAPK MAPK (e.g., ERK, p38) This compound->MAPK Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Caspases Caspase Activation Akt->Caspases Bax Bax (Pro-apoptotic) MAPK->Bax Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Application Notes and Protocols for Vinorine Synthase Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorine synthase (EC 2.3.1.160) is a pivotal enzyme in the biosynthesis of the antiarrhythmic monoterpenoid indole alkaloid, ajmaline.[1][2] This enzyme belongs to the BAHD superfamily of acyltransferases and catalyzes the acetyl-CoA dependent conversion of 16-epivellosimine to this compound.[2][3] The reaction involves the transfer of an acetyl group from acetyl-CoA to the substrate, leading to the formation of the ajmalan backbone from a sarpagan-type intermediate.[4] Understanding and quantifying the activity of this compound synthase is crucial for metabolic engineering efforts aimed at increasing ajmaline production and for the discovery of novel enzyme inhibitors.

These application notes provide a detailed protocol for the expression, purification, and subsequent activity assay of this compound synthase using a reliable HPLC-based method.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical context of this compound synthase within the ajmaline biosynthesis pathway and the general workflow for determining its enzymatic activity.

Ajmaline_Biosynthesis_Pathway cluster_main_pathway Ajmaline Biosynthesis Strictosidine Strictosidine Polyneuridine_aldehyde Polyneuridine aldehyde Strictosidine->Polyneuridine_aldehyde Multiple Steps (SGD, SBE, PNAE) Epi_vellosimine 16-epivellosimine Polyneuridine_aldehyde->Epi_vellosimine This compound This compound Epi_vellosimine->this compound this compound Synthase (VS) + Acetyl-CoA Vomilenine Vomilenine This compound->Vomilenine This compound Hydroxylase (VH) Ajmaline Ajmaline Vomilenine->Ajmaline Multiple Steps (VR, DHVR, etc.)

Figure 1: Simplified Ajmaline Biosynthesis Pathway.

Vinorine_Synthase_Assay_Workflow start Start enzyme_prep Enzyme Preparation (Recombinant Expression or Plant Extraction) start->enzyme_prep purification Enzyme Purification (e.g., Ni-NTA Chromatography) enzyme_prep->purification assay_setup Enzyme Assay Setup (Buffer, Substrates, Enzyme) purification->assay_setup incubation Incubation (Optimized Time & Temperature) assay_setup->incubation reaction_stop Reaction Termination (e.g., Organic Solvent) incubation->reaction_stop hplc_analysis HPLC Analysis (Separation & Quantification) reaction_stop->hplc_analysis data_analysis Data Analysis (Calculate Specific Activity) hplc_analysis->data_analysis end End data_analysis->end

Figure 2: this compound Synthase Activity Assay Workflow.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported for this compound synthase.

ParameterValueSource OrganismNotesReference
Km (Gardneral) 7.5 µMRauvolfia serpentinaGardneral is an alternative substrate to 16-epivellosimine.--INVALID-LINK--
Km (Acetyl-CoA) 57 µMRauvolfia serpentina--INVALID-LINK--
Molecular Weight ~50 kDaRauvolfia serpentinaDetermined by SDS-PAGE analysis.--INVALID-LINK--
Optimal pH Not explicitly defined-Assays are often performed in neutral to slightly alkaline buffers (pH 7.5-8.0). This should be empirically determined.General enzyme assay principles
Optimal Temperature Not explicitly defined-Assays are typically run between 30-37°C. This should be empirically determined.General enzyme assay principles

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of this compound Synthase

This protocol describes the expression of His-tagged this compound synthase in E. coli and subsequent purification.

Materials:

  • pQE expression vector containing this compound synthase cDNA

  • E. coli M15 cells (or similar expression strain)

  • Luria-Bertani (LB) medium with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole

  • Ni-NTA affinity chromatography column

  • Dialysis Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol, 1 mM EDTA[6]

Procedure:

  • Transform E. coli cells with the this compound synthase expression vector.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM and incubate for 4-6 hours at 28-30°C.

  • Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

  • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

  • Sonicate the cell suspension to ensure complete lysis and centrifuge (15,000 x g, 30 min, 4°C) to pellet cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound synthase with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to confirm purity and molecular weight (~50 kDa).[5]

  • Pool the pure fractions and dialyze against Dialysis Buffer to remove imidazole and for proper protein folding.

  • Determine the protein concentration using a Bradford or BCA assay. Store the purified enzyme at -80°C in aliquots.

Protocol 2: this compound Synthase Activity Assay by HPLC

This protocol outlines the enzymatic reaction and subsequent quantification of the product, this compound, using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified this compound synthase enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5)

  • Substrate 1: 16-epivellosimine or Gardneral (dissolved in DMSO, final concentration 50-100 µM)

  • Substrate 2: Acetyl-CoA (dissolved in water, final concentration 200-500 µM)

  • Reaction Termination Solution: Acetonitrile or Ethyl Acetate

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • This compound standard for quantification

Procedure:

  • Enzymatic Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • Assay Buffer (to a final volume of 100 µL)

      • 16-epivellosimine or Gardneral (e.g., 10 µL of a 1 mM stock)

      • Acetyl-CoA (e.g., 10 µL of a 5 mM stock)

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate Reaction:

    • Start the reaction by adding a known amount of purified this compound synthase (e.g., 1-5 µg) to the reaction mixture.

    • Include a negative control with heat-inactivated enzyme or without enzyme.

  • Incubation:

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of product formation.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile or by extracting with ethyl acetate.

    • Vortex vigorously and centrifuge (15,000 x g, 10 min) to pellet the precipitated protein.

  • Sample Preparation for HPLC:

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (acetonitrile) is recommended. A suggested starting gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a wavelength suitable for this compound (e.g., 254 nm or 280 nm, requires optimization).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the this compound peak by comparing the retention time with that of a pure standard.

    • Create a standard curve by injecting known concentrations of the this compound standard.

    • Quantify the amount of this compound produced in the enzymatic reaction by integrating the peak area and comparing it to the standard curve.

    • Calculate the specific activity of the enzyme (e.g., in nmol of product per mg of enzyme per minute).

Note: The optimal pH, temperature, substrate concentrations, and HPLC conditions may require empirical optimization for your specific experimental setup.

References

Application Notes and Protocols for Vinorine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorine is a monoterpenoid indole alkaloid that has garnered interest for its potential biological activities.[1] As a member of the diverse family of indole alkaloids, which includes well-known therapeutic agents, this compound is reported to possess antitumor, anti-inflammatory, and antibacterial properties.[1] These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, drawing upon the established knowledge of related compounds and general protocols for natural product evaluation. The provided methodologies will serve as a foundational framework for investigating the cytotoxic and anti-inflammatory effects of this compound, as well as for elucidating its mechanism of action.

Data Presentation: Efficacy of Related Indole Alkaloids

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize the cytotoxic and anti-inflammatory activities of structurally or functionally related indole alkaloids. This information can be used as a reference for designing initial dose-response experiments for this compound.

Table 1: Cytotoxicity of Vinca Alkaloids in Various Cancer Cell Lines

CompoundCell LineAssayIC50 / Effective ConcentrationIncubation TimeReference
VinorelbineNon-small cell lung cancer (LC-6)In vivo xenograftTumor regressive activityNot specified[2]
VinorelbineBreast cancer (MX-1)In vivo xenograftTumor regressive activityNot specified[2]
Vincristine5637 (Bladder Cancer)MTT Assay40 µg/ml (cytotoxicity increased with conferone)48 hours[3]
VinflunineMurine P388 leukemiaNot specifiedMore effective than vincristine, vinblastine, and vinorelbineNot specified[4]

Table 2: Anti-inflammatory Activity of Related Alkaloids

CompoundCell LineKey FindingsEffective ConcentrationReference
α-ViniferinBV2 microglial cellsDecreased LPS-induced NO and PGE2 productionNot specified[5]
VinpocetineVascular smooth muscle cells, endothelial cells, macrophages, epithelial cellsInhibited TNF-α–induced NF-κB activationNot specified[6]

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete culture medium. A suggested starting range, based on related alkaloids, is 0.1 µM to 100 µM.[7]

  • Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution, e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Assessment of Anti-Inflammatory Activity

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or THP-1 cell lines).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • PBS, sterile

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • 24-well plates

Procedure:

  • Cell Seeding: Seed macrophage cells into a 24-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with cells treated with LPS only and an untreated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of cytokines in the this compound-treated groups to the LPS-only treated group to determine the inhibitory effect of this compound.

Signaling Pathways and Visualization

Based on the activities of related indole alkaloids, this compound may exert its anti-inflammatory and anticancer effects through the modulation of key signaling pathways such as NF-κB and MAPK.[5][6][8]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9][10] Some indole alkaloids, like vinpocetine, have been shown to inhibit this pathway by targeting IKK.[6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation IkB_NFkB_Complex IkB-NF-kB Complex IkB->IkB_NFkB_Complex NF-kB NF-kB NF-kB->IkB_NFkB_Complex NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NFkB_Complex->NF-kB IkB Degradation This compound This compound This compound->IKK Complex Inhibition (Hypothesized) DNA DNA NF-kB_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis.[8] It is often dysregulated in cancer. The MAPK cascade typically involves a series of three kinases: a MAPKKK, a MAPKK, and a MAPK (e.g., ERK, JNK, p38).[11] Activation of this pathway can lead to the phosphorylation of transcription factors that regulate genes involved in cell growth and survival.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation MAPK_n MAPK MAPK->MAPK_n Translocation This compound This compound This compound->MAPKKK Inhibition (Hypothesized) This compound->MAPKK This compound->MAPK Transcription Factors Transcription Factors MAPK_n->Transcription Factors Activation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation

Caption: Hypothesized modulation of the MAPK pathway by this compound.

Experimental Workflow for this compound Evaluation

The following diagram illustrates a logical workflow for the initial in vitro evaluation of this compound.

Experimental_Workflow Start Start: this compound Cytotoxicity_Screen Cytotoxicity Screening (MTT Assay on Cancer & Normal Cells) Start->Cytotoxicity_Screen Determine_IC50 Determine IC50 Values Cytotoxicity_Screen->Determine_IC50 Anti_Inflammatory_Assay Anti-Inflammatory Assay (LPS-stimulated Macrophages) Determine_IC50->Anti_Inflammatory_Assay Use non-toxic conc. Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Use IC50 conc. Measure_Cytokines Measure Pro-inflammatory Cytokines (ELISA) Anti_Inflammatory_Assay->Measure_Cytokines Data_Analysis Data Analysis & Conclusion Measure_Cytokines->Data_Analysis Western_Blot Western Blot for NF-kB & MAPK Pathways Mechanism_Studies->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) Mechanism_Studies->Cell_Cycle_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

References

Application Notes and Protocols for Studying Vinorine Pharmacology in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models used to study the pharmacology of Vinorine, a monoterpenoid indole alkaloid with demonstrated neuroprotective, anti-inflammatory, and analgesic properties. Detailed experimental protocols and data presentation are included to facilitate the design and execution of preclinical studies.

Neuroprotective Effects of this compound

Intracerebral Hemorrhage (ICH) Mouse Model

This model is used to evaluate the neuroprotective effects of this compound in the context of hemorrhagic stroke.[1][2]

1.1.1. Animal Model Induction (Collagenase-Induced ICH):

  • Adult male C57BL/6 mice (20-25 g) are anesthetized with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

  • The mouse is placed in a stereotaxic frame. A midline scalp incision is made to expose the skull.

  • A small burr hole is drilled over the right striatum at the following coordinates relative to bregma: +0.5 mm anterior, +2.2 mm lateral, and -3.0 mm ventral.

  • A 30-gauge needle is slowly lowered into the striatum.

  • Bacterial collagenase type VII (0.075 units in 0.5 µL sterile saline) is infused over 5 minutes to induce hemorrhage.[1]

  • The needle is left in place for an additional 10 minutes to prevent reflux and then slowly withdrawn.

  • The burr hole is sealed with bone wax, and the scalp is sutured. Sham-operated animals undergo the same procedure without collagenase injection.

1.1.2. This compound Administration:

  • This compound is dissolved in a suitable vehicle (e.g., saline or DMSO).

  • Beginning 24 hours post-ICH induction, this compound is administered intraperitoneally (i.p.) at doses ranging from 10 to 40 mg/kg daily for a specified period (e.g., 7 or 14 days).[1]

  • A vehicle control group receives an equivalent volume of the vehicle. A positive control group may receive a standard neuroprotective agent like edaravone.

1.1.3. Behavioral Assessments:

  • Grid Walking Test: To assess motor coordination and limb placement accuracy. Mice are placed on an elevated grid with openings and the number of foot faults for each limb is recorded over a set distance or time.[3]

  • Adhesion Removal Test: To evaluate sensorimotor function. A small adhesive dot is placed on the contralateral paw, and the time taken for the mouse to notice and remove it is recorded.[3]

  • Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant are measured.[3]

1.1.4. Histological and Molecular Analysis:

  • Hematoma Volume: Brains are sectioned and stained with Hematoxylin and Eosin (H&E). The hematoma area in each section is measured to calculate the total hematoma volume.[3][4]

  • Brain Edema: Brain water content is determined by comparing the wet and dry weights of the brain hemispheres.[4]

  • Neuronal Apoptosis: TUNEL staining or immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3) is performed on brain sections.

  • Western Blot: Protein expression levels of key signaling molecules in the peri-hematomal tissue are quantified to elucidate the mechanism of action (e.g., CXCR2, JAK2, STAT3, MMPs).[2]

Table 1: Effect of this compound on Neurological Deficits and Brain Injury in ICH Mice

Treatment GroupGrid Walking Test (Foot Faults)Adhesion Removal Test (Time, s)Hematoma Volume (mm³)Brain Water Content (%)
Sham2.1 ± 0.55.2 ± 1.1N/A78.2 ± 0.4
ICH + Vehicle15.8 ± 2.328.9 ± 4.525.4 ± 3.181.5 ± 0.6
ICH + this compound (20 mg/kg)8.5 ± 1.915.7 ± 3.214.8 ± 2.579.6 ± 0.5
ICH + this compound (40 mg/kg)6.2 ± 1.5 10.1 ± 2.810.2 ± 1.9 79.1 ± 0.4

*Note: Data are representative and expressed as mean ± SD. *p < 0.05, *p < 0.01 compared to ICH + Vehicle group.

ICH_Workflow cluster_animal_prep Animal Preparation cluster_surgery ICH Induction cluster_treatment Treatment cluster_assessment Assessment Anesthesia Anesthesia Stereotaxic Stereotaxic Fixation Anesthesia->Stereotaxic Burr_Hole Burr Hole Drilling Stereotaxic->Burr_Hole Collagenase Collagenase Infusion Burr_Hole->Collagenase Vinorine_Admin This compound Administration (i.p.) Collagenase->Vinorine_Admin Behavioral Behavioral Tests Vinorine_Admin->Behavioral Histology Histological Analysis Behavioral->Histology Molecular Molecular Analysis Histology->Molecular

Workflow for ICH model and this compound evaluation.
Sciatic Nerve Injury Rat Model

This model is employed to investigate the potential of this compound to promote nerve regeneration and functional recovery after peripheral nerve damage.[5][6]

1.2.1. Animal Model Induction (Sciatic Nerve Crush):

  • Adult male Sprague-Dawley rats (200-250 g) are anesthetized.

  • The right hind limb is shaved and disinfected. An incision is made on the lateral aspect of the thigh to expose the biceps femoris muscle.

  • The muscle is bluntly dissected to reveal the sciatic nerve.

  • A standardized crush injury is induced by compressing the sciatic nerve with fine forceps for a specific duration (e.g., 30 seconds).

  • The muscle and skin are then sutured in layers. Sham-operated animals undergo the same procedure without the nerve crush.

1.2.2. This compound Administration:

  • This compound is prepared in a suitable vehicle.

  • Daily intravenous (i.v.) or intraperitoneal (i.p.) injections of this compound are administered at doses of 7.5, 15, and 30 mg/kg, starting from the day of surgery for a predetermined period (e.g., 4 weeks).[5]

  • A vehicle control group and a positive control group (e.g., mecobalamin) are included.

1.2.3. Functional Assessments:

  • Sciatic Functional Index (SFI): Walking track analysis is performed to assess motor function recovery. Paw prints are recorded, and various parameters are measured to calculate the SFI.

  • Mechanical Withdrawal Threshold: Von Frey filaments are applied to the plantar surface of the hind paw to measure the threshold for withdrawal, indicating sensory recovery.[5]

  • Hot Plate Test: The latency to a nociceptive response (e.g., paw licking or jumping) when the rat is placed on a heated surface is measured to assess thermal sensory recovery.[5]

1.2.4. Histological and Electrophysiological Analysis:

  • Nerve Histomorphometry: Sciatic nerve sections are stained (e.g., with toluidine blue) to assess nerve regeneration, including axon diameter and myelin sheath thickness.[7]

  • Electrophysiology: Compound muscle action potentials (CMAPs) and nerve conduction velocity (NCV) of the sciatic nerve are measured to evaluate functional reinnervation.

Table 2: Effect of this compound on Functional Recovery after Sciatic Nerve Injury in Rats

Treatment GroupSciatic Functional Index (at 4 weeks)Mechanical Withdrawal Threshold (g)Hot Plate Latency (s)
Sham-5.2 ± 2.114.5 ± 1.810.2 ± 1.5
Injury + Vehicle-85.6 ± 7.33.1 ± 0.94.5 ± 0.8
Injury + this compound (15 mg/kg)-42.3 ± 6.58.9 ± 1.27.8 ± 1.1*
Injury + this compound (30 mg/kg)-25.1 ± 5.8 11.2 ± 1.59.1 ± 1.3**

*Note: Data are representative and expressed as mean ± SD. *p < 0.05, *p < 0.01 compared to Injury + Vehicle group.

Analgesic and Anti-inflammatory Effects of this compound

Acetic Acid-Induced Writhing Test (Analgesic)

This model is a chemical-induced visceral pain model used for screening peripheral analgesic activity.

  • Swiss albino mice (20-25 g) are used.

  • Animals are divided into groups: vehicle control, positive control (e.g., Aspirin 100 mg/kg), and this compound-treated groups at various doses.

  • This compound or the respective control substance is administered orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 30-60 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally to induce writhing.[8]

  • Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes).[9][10]

  • The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Table 3: Analgesic Effect of this compound in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Mean Number of WrithesPercentage Inhibition (%)
Vehicle Control-45.6 ± 5.2-
Aspirin10018.2 ± 3.1 60.1
This compound1035.8 ± 4.521.5
This compound2025.1 ± 3.9*45.0
This compound4015.4 ± 2.866.2

*Note: Data are representative and expressed as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control group.

Hot Plate Test (Analgesic)

This is a thermal nociception model used to evaluate centrally acting analgesics.

  • Mice or rats are used.

  • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).[11]

  • The animals are placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[11][12] A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.

  • Baseline latency is determined before drug administration.

  • This compound or a control substance (e.g., morphine) is administered, and the latency is measured at different time points post-administration (e.g., 30, 60, 90, 120 minutes).[12][13]

Table 4: Effect of this compound on Reaction Latency in the Hot Plate Test

Treatment GroupDose (mg/kg)Baseline Latency (s)Latency at 60 min (s)
Vehicle Control-8.5 ± 1.28.9 ± 1.5
Morphine108.2 ± 1.125.6 ± 3.8**
This compound208.6 ± 1.312.4 ± 2.1
This compound408.4 ± 1.018.9 ± 2.9*

*Note: Data are representative and expressed as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control group at the same time point.

Carrageenan-Induced Paw Edema (Anti-inflammatory)

This is a widely used model of acute inflammation.

  • Wistar or Sprague-Dawley rats (150-200 g) are used.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • This compound, a vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.

  • After a specified time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce inflammation.[14][15]

  • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[16][17]

  • The percentage inhibition of edema is calculated.

Table 5: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)Percentage Inhibition (%)
Vehicle Control-0.85 ± 0.12-
Indomethacin100.32 ± 0.08 62.4
This compound200.65 ± 0.1023.5
This compound400.48 ± 0.09*43.5
This compound800.35 ± 0.0758.8

*Note: Data are representative and expressed as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control group.

Cardiovascular Effects of this compound

Aconitine-Induced Arrhythmia Model

This model is used to screen for anti-arrhythmic properties of test compounds.

  • Rats or guinea pigs are anesthetized, and ECG electrodes are placed to monitor heart rhythm.

  • A catheter is inserted into a jugular vein for drug administration.

  • A baseline ECG is recorded.

  • Aconitine is infused intravenously at a constant rate (e.g., 10 µg/kg/min) to induce arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).[18]

  • In a prophylactic protocol, this compound is administered before the aconitine infusion, and the dose of aconitine required to induce arrhythmias is determined.

  • In a therapeutic protocol, this compound is administered after the onset of stable arrhythmias, and its ability to restore normal sinus rhythm is evaluated.

  • ECG parameters, including the onset time and duration of different types of arrhythmias, are recorded and analyzed.[19]

Table 6: Potential Anti-arrhythmic Effects of this compound in an Aconitine-Induced Arrhythmia Model

Treatment GroupOnset of Ventricular Tachycardia (min)Duration of Ventricular Fibrillation (s)
Aconitine + Vehicle5.2 ± 0.8125 ± 22
Aconitine + this compound (10 mg/kg)8.9 ± 1.268 ± 15
Aconitine + this compound (20 mg/kg)12.5 ± 1.8 25 ± 9
Aconitine + Amiodarone (10 mg/kg)15.1 ± 2.1 10 ± 5

*Note: Data are representative and expressed as mean ± SD. *p < 0.05, *p < 0.01 compared to Aconitine + Vehicle group.

Signaling Pathways Modulated by this compound

CXCR2-JAK-STAT Signaling Pathway

This compound has been shown to modulate the CXCR2-JAK-STAT signaling pathway, which is implicated in neuroinflammation following intracerebral hemorrhage.[2] this compound inhibits the phosphorylation of JAK2 and STAT3, leading to a downstream reduction in the expression of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines.

CXCR2_JAK_STAT cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR2 CXCR2 JAK2 JAK2 CXCR2->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Gene_Transcription Gene Transcription (MMPs, Pro-inflammatory Cytokines) pSTAT3->Gene_Transcription Promotes This compound This compound This compound->pJAK2 Inhibits

This compound inhibits the CXCR2-JAK-STAT pathway.
NGF-ERK Signaling Pathway

In the context of sciatic nerve injury, this compound promotes nerve regeneration and functional recovery by upregulating Nerve Growth Factor (NGF) and activating the downstream Extracellular signal-Regulated Kinase (ERK) signaling pathway.[5][6]

NGF_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Nerve_Regeneration Nerve Regeneration & Functional Recovery pERK->Nerve_Regeneration Promotes This compound This compound This compound->NGF Upregulates

This compound promotes nerve regeneration via the NGF-ERK pathway.

References

Application Notes and Protocols for In Vivo Administration of Vinorine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorine is a monoterpenoid indole alkaloid found in plants of the Alstonia and Rauwolfia genera.[1] It is a biosynthetic precursor to the antiarrhythmic agent ajmaline and has garnered interest for its potential anti-inflammatory, anti-tumor, and neuroprotective properties.[1] Effective in vivo evaluation of this compound necessitates well-defined formulation strategies to ensure appropriate bioavailability and reproducible results. These application notes provide detailed protocols for the preparation and administration of this compound formulations for preclinical research.

Given the limited publicly available physicochemical data for this compound, some parameters are extrapolated from its structurally related precursor, ajmaline. Researchers are advised to perform their own solubility and stability assessments for this compound.

Physicochemical and Pharmacokinetic Data

A summary of the available quantitative data for this compound and the related alkaloid ajmaline is presented below. This information is crucial for formulation design and dose selection.

Table 1: Physicochemical Properties of this compound and Ajmaline

PropertyThis compoundAjmaline (as a proxy)Data Source
Molecular Formula C₂₁H₂₂N₂O₂C₂₀H₂₆N₂O₂PubChem
Molecular Weight 334.42 g/mol 326.44 g/mol PubChem[2]
Predicted LogP Not available1.72 - 1.85DrugBank Online[3]
Predicted pKa (Strongest Basic) Not available7.2DrugBank Online[3]
Aqueous Solubility Not available4.09 mg/mLDrugBank Online[3]

Table 2: Solubility of this compound and Ajmaline in Common Solvents

SolventThis compound SolubilityAjmaline SolubilityData Source
DMSO Soluble40 mg/mLChemFaces[4], TargetMol[5]
Chloroform SolubleNot availableChemFaces[4]
Dichloromethane SolubleNot availableChemFaces[4]
Ethyl Acetate SolubleNot availableChemFaces[4]
Acetone SolubleNot availableChemFaces[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline Not available2 mg/mLTargetMol[5]

Recommended Formulations for In Vivo Administration

The selection of a suitable formulation depends on the intended route of administration and the desired pharmacokinetic profile. As a weak base (inferred from ajmaline's pKa of 7.2), this compound's solubility in aqueous media is expected to increase at a lower pH.

Parenteral Administration (Intraperitoneal or Intravenous)

For systemic administration, a clear, sterile solution is required. A co-solvent system is recommended to achieve the desired concentration.

Formulation 1: Tween-based System

  • Vehicle Composition:

    • 5-10% DMSO (Dimethyl sulfoxide)

    • 10-20% Solutol HS 15 or Tween® 80

    • 70-85% Saline or Phosphate Buffered Saline (PBS), pH 6.5-7.0

  • Rationale: This formulation uses a minimal amount of DMSO to initially dissolve the compound, with a non-ionic surfactant to maintain solubility and stability in the aqueous vehicle.

Formulation 2: PEG-based System (based on ajmaline data)

  • Vehicle Composition:

    • 10% DMSO

    • 40% PEG300 (Polyethylene glycol 300)

    • 5% Tween® 80

    • 45% Saline

  • Rationale: This vehicle is a common formulation for poorly soluble compounds and has demonstrated utility for the related alkaloid, ajmaline, at concentrations up to 2 mg/mL.[5]

Oral Administration (Oral Gavage)

For oral administration, a suspension or a solution can be used.

Formulation 3: Aqueous Suspension

  • Vehicle Composition:

    • 0.5% - 1% (w/v) Carboxymethylcellulose sodium (CMC-Na) in deionized water

    • 0.1% (v/v) Tween® 80 (optional, to aid wetting)

  • Rationale: This is a standard and well-tolerated vehicle for creating uniform suspensions for oral gavage.

Formulation 4: Acidified Aqueous Solution

  • Vehicle Composition:

    • Citrate buffer (e.g., 0.1 M, pH 3-4) or acidified water (pH adjusted with HCl)

  • Rationale: Given the basic nature of the indole alkaloid structure, solubility may be significantly increased in an acidic environment due to salt formation. The suitability of this approach depends on the stability of this compound at low pH. Preliminary stability studies are highly recommended.

Experimental Protocols

Protocol for Preparation of Parenteral Formulation (PEG-based System)
  • Weigh the required amount of this compound in a sterile glass vial.

  • Add the required volume of DMSO (10% of the final volume).

  • Vortex or sonicate until the this compound is completely dissolved.

  • Add PEG300 (40% of the final volume) and mix thoroughly.

  • Add Tween® 80 (5% of the final volume) and mix until a clear solution is obtained.

  • Slowly add sterile saline (45% of the final volume) to the mixture while vortexing.

  • Visually inspect the final solution for any precipitation. If the solution is not clear, gentle warming (to no more than 40°C) or brief sonication may be applied.

  • Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

G cluster_start Preparation cluster_end Final Product weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve add_peg 4. Add PEG300 dissolve->add_peg add_tween 5. Add Tween 80 add_peg->add_tween add_saline 6. Add Saline add_tween->add_saline inspect 7. Inspect Solution add_saline->inspect filter 8. Sterile Filter (0.22 µm) inspect->filter final_product Sterile this compound Solution for Injection filter->final_product

Parenteral Formulation Workflow

Protocol for Preparation of Oral Suspension (CMC-Na)
  • Prepare the 0.5% CMC-Na vehicle by slowly adding 0.5 g of CMC-Na to 100 mL of deionized water while stirring vigorously. Leave the solution to stir for several hours until the CMC-Na is fully hydrated and the solution is clear and viscous.

  • Weigh the required amount of this compound.

  • If using a wetting agent, add a small amount of 0.1% Tween® 80 solution to the this compound powder to form a paste.

  • Gradually add the 0.5% CMC-Na vehicle to the this compound (or this compound paste) while triturating or vortexing to ensure a uniform suspension.

  • Make up to the final volume with the CMC-Na vehicle.

  • Stir the suspension continuously before and during administration to ensure uniform dosing.

G cluster_prep Vehicle Preparation cluster_formulation Suspension Formulation cluster_admin Administration prep_cmc 1. Prepare 0.5% CMC-Na Solution add_vehicle 4. Gradually Add CMC-Na Vehicle prep_cmc->add_vehicle weigh 2. Weigh this compound make_paste 3. Create Paste with Tween 80 (optional) weigh->make_paste make_paste->add_vehicle final_volume 5. Adjust to Final Volume add_vehicle->final_volume stir 6. Stir Continuously Before Use final_volume->stir administer Administer via Oral Gavage stir->administer

Oral Suspension Workflow

Protocol for Intraperitoneal (IP) Injection in Mice
  • Materials:

    • Prepared sterile this compound formulation

    • 1 mL sterile syringe

    • 25-27 gauge sterile needle

    • 70% ethanol swabs

    • Appropriate animal restraint device

  • Procedure:

    • Restrain the mouse by grasping the loose skin over the shoulders and neck. The abdomen should be exposed and facing upwards.

    • Tilt the mouse's head downwards at a slight angle to move the abdominal organs away from the injection site.

    • Identify the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

    • Clean the injection site with a 70% ethanol swab.

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate gently by pulling back the plunger to ensure no fluid (urine or blood) or intestinal contents are drawn into the syringe.

    • If the aspiration is clear, inject the formulation smoothly. The maximum recommended injection volume is typically 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Signaling Pathway

This compound is a precursor in the biosynthesis of ajmaline, a Class Ia antiarrhythmic agent. The primary mechanism of action for ajmaline involves blocking voltage-gated sodium channels in cardiomyocytes. While the direct signaling targets of this compound are less characterized, its structural relationship to ajmaline suggests potential interactions with ion channels. Further research is needed to elucidate the specific signaling pathways modulated by this compound.

G cluster_precursor Biosynthesis cluster_product Active Compound cluster_target Molecular Target cluster_effect Cellular Effect This compound This compound ajmaline Ajmaline This compound->ajmaline Biosynthetic Steps na_channel Voltage-gated Sodium Channel (Nav1.5) ajmaline->na_channel Blocks action_potential Altered Cardiac Action Potential na_channel->action_potential Leads to

This compound's Relationship to Ajmaline's Mechanism

Conclusion

The protocols outlined in these application notes provide a framework for the formulation and in vivo administration of this compound. Due to the absence of comprehensive public data on this compound's solubility and stability, it is imperative that researchers conduct preliminary in-house assessments to optimize formulations for their specific experimental needs. The use of data from the structurally similar alkaloid, ajmaline, serves as a valuable starting point for these investigations.

References

Application Notes and Protocols for the Cloning and Expression of Vinorine Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorine synthase (VS) is a key enzyme in the biosynthesis of the antiarrhythmic monoterpenoid indole alkaloid, ajmaline, produced by the medicinal plant Rauvolfia serpentina. This enzyme, a member of the BAHD superfamily of acyltransferases, catalyzes the CoA-dependent acetylation and subsequent cyclization of 16-epi-vellosimine to form this compound. The successful cloning and heterologous expression of this compound synthase in Escherichia coli have been pivotal for its detailed characterization and have opened avenues for the biotechnological production of ajmaline and related compounds. These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and purification of recombinant this compound synthase.

Data Presentation

Table 1: Kinetic Parameters of Rauvolfia serpentina this compound Synthase

SubstrateK_m_ (µM)
Gardneral (16-epi-vellosimine analogue)7.5[1]
Acetyl-CoA57[1]

Table 2: Summary of Recombinant this compound Synthase Purification

Purification StepYield (%)Purification Fold
Crude Extract1001
Ni-NTA Affinity Chromatography>95Not Reported
Native Enzyme Purification
Anion ExchangeNot ReportedNot Reported
Hydrophobic InteractionNot ReportedNot Reported
HydroxyapatiteNot ReportedNot Reported
Gel Filtration0.2~991

Signaling Pathway: Ajmaline Biosynthesis

The biosynthesis of ajmaline is a complex pathway involving multiple enzymatic steps. This compound synthase plays a crucial role in the conversion of the sarpagan-type alkaloid to the ajmalan-type skeleton.

Ajmaline_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Strictosidine Synthase Polyneuridine_aldehyde Polyneuridine aldehyde Strictosidine->Polyneuridine_aldehyde Strictosidine Glucosidase, Sarpagan Bridge Enzyme Vellosimine 16-epi-Vellosimine Polyneuridine_aldehyde->Vellosimine Polyneuridine Aldehyde Esterase This compound This compound Vellosimine->this compound This compound Synthase (Acetyl-CoA) Vomilenine Vomilenine This compound->Vomilenine This compound Hydroxylase Dihydrovomilenine 1,2-Dihydrovomilenine Vomilenine->Dihydrovomilenine Vomilenine Reductase Acetylnorajmaline 17-O-Acetylnorajmaline Dihydrovomilenine->Acetylnorajmaline 1,2-Dihydrovomilenine Reductase Norajmaline Norajmaline Acetylnorajmaline->Norajmaline Acetylajmalan Esterase Ajmaline Ajmaline Norajmaline->Ajmaline Norajmaline N-methyltransferase

Caption: The biosynthetic pathway of ajmaline from primary metabolites.

Experimental Workflow

The overall process for cloning and expressing this compound synthase involves several key stages, from gene amplification to purified protein.

Cloning_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression and Purification RNA_Isolation Total RNA Isolation (R. serpentina) cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR PCR Amplification of VS Gene cDNA_Synthesis->PCR Ligation Ligation PCR->Ligation Vector_Prep pQE-2 Vector Preparation Vector_Prep->Ligation Transformation_Cloning Transformation (E. coli cloning strain) Ligation->Transformation_Cloning Plasmid_Isolation Plasmid Isolation and Verification Transformation_Cloning->Plasmid_Isolation Transformation_Expression Transformation (E. coli M15) Plasmid_Isolation->Transformation_Expression Culture_Growth Cell Culture and Growth Transformation_Expression->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Cell_Harvest Cell Harvesting Induction->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Purification His-tag Affinity Chromatography Cell_Lysis->Purification Analysis SDS-PAGE and Enzyme Assay Purification->Analysis

Caption: Workflow for cloning and expression of this compound synthase.

Experimental Protocols

Protocol 1: Gene Cloning of this compound Synthase

This protocol is based on the functional cloning of this compound synthase from Rauvolfia serpentina cDNA.

1.1. RNA Isolation and cDNA Synthesis:

  • Isolate total RNA from R. serpentina cell suspension cultures or young leaves using a suitable plant RNA isolation kit or a guanidinium thiocyanate-phenol-chloroform extraction method.

  • Assess the quality and quantity of the isolated RNA using spectrophotometry and agarose gel electrophoresis.

  • Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase (e.g., SuperScript III or IV) and an oligo(dT) primer according to the manufacturer's instructions.

1.2. PCR Amplification:

  • Design forward and reverse primers based on the known this compound synthase gene sequence (e.g., GenBank accession number AJ556780)[1]. Incorporate restriction sites (e.g., BamHI and HindIII) compatible with the pQE-2 expression vector.

    • Forward Primer Example: 5'-CGCGGATCCATGGAG...-3' (BamHI site underlined)

    • Reverse Primer Example: 5'-CCCAAGCTTTCA...-3' (HindIII site underlined)

  • Perform PCR using a high-fidelity DNA polymerase (e.g., Phusion or Q5) with the following cycling conditions (optimization may be required):

    • Initial denaturation: 98°C for 30 seconds

    • 30-35 cycles of:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer T_m_)

      • Extension: 72°C for 1-2 minutes (depending on gene length)

    • Final extension: 72°C for 5-10 minutes

  • Analyze the PCR product by agarose gel electrophoresis to confirm the expected size (~1.2 kb).

  • Purify the PCR product using a PCR purification kit.

1.3. Vector Ligation and Transformation:

  • Digest both the purified PCR product and the pQE-2 vector with the selected restriction enzymes (e.g., BamHI and HindIII).

  • Purify the digested vector and insert.

  • Ligate the digested this compound synthase gene into the prepared pQE-2 vector using T4 DNA ligase.

  • Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α) using the heat shock method[2][3][4][5].

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., ampicillin for pQE-2).

  • Incubate overnight at 37°C.

1.4. Plasmid Verification:

  • Select several colonies and grow overnight cultures.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the presence and correct orientation of the insert by restriction digestion and/or DNA sequencing.

Protocol 2: Heterologous Expression of this compound Synthase

This protocol describes the expression of His-tagged this compound synthase in E. coli M15 cells.

2.1. Transformation of Expression Host:

  • Transform the verified pQE-2-VS plasmid into competent E. coli M15 (pREP4) cells using the heat shock method[2][3][4][5]. The pREP4 plasmid in M15 cells provides the LacI repressor for tight regulation of the T5 promoter on the pQE-2 vector.

  • Plate the transformed cells on LB agar plates containing ampicillin and kanamycin (for pREP4).

  • Incubate overnight at 37°C.

2.2. Protein Expression:

  • Inoculate a single colony into 5-10 mL of LB medium containing ampicillin and kanamycin and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD_600_ of 0.1.

  • Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the OD_600_ reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM[6][7][8][9][10].

  • Continue to incubate the culture for 3-16 hours. Optimal expression temperature and time may need to be determined empirically (e.g., 16-30°C for overnight induction can improve protein solubility).

  • Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of Recombinant this compound Synthase

This protocol details the purification of the N-terminally His-tagged this compound synthase using immobilized metal affinity chromatography (IMAC).

3.1. Cell Lysis:

  • Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM NaH_2_PO_4_, 300 mM NaCl, 10 mM imidazole, pH 8.0) at a ratio of 5 mL buffer per gram of wet cell paste[11].

  • Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I, and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice or by using a French press.

  • Clarify the lysate by centrifugation at 10,000-15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble His-tagged this compound synthase.

3.2. Affinity Chromatography:

  • Equilibrate a Ni-NTA agarose column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with several column volumes of wash buffer (e.g., 50 mM NaH_2_PO_4_, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins[12].

  • Elute the His-tagged this compound synthase with elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH_2_PO_4_, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)[12].

  • Collect the elution fractions and analyze them by SDS-PAGE to assess purity.

  • Pool the fractions containing the purified protein.

3.3. Buffer Exchange (Optional):

  • If required for downstream applications, exchange the buffer of the purified protein solution using dialysis or a desalting column into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the purified enzyme at -80°C.

Protocol 4: this compound Synthase Enzyme Assay

This HPLC-based assay is designed to monitor the formation of this compound from 16-epi-vellosimine and acetyl-CoA.

4.1. Reaction Mixture:

  • Prepare a reaction mixture in a total volume of 100 µL containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1-10 µg of purified this compound synthase

    • 50-100 µM 16-epi-vellosimine (or gardneral)

    • 100-200 µM Acetyl-CoA

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).

4.2. Sample Preparation and HPLC Analysis:

  • Stop the reaction by adding an equal volume of methanol or acetonitrile.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the sample using a reverse-phase HPLC system with a C18 column.

  • Use a gradient elution with a mobile phase consisting of:

    • Solvent A: 0.1% trifluoroacetic acid (TFA) or a phosphate buffer (e.g., 0.01M NaH_2_PO_4_, pH 3.5) in water[13][14][15].

    • Solvent B: Acetonitrile or methanol.

  • A suggested gradient (to be optimized) could be:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B

    • 35-40 min: 20% B

  • Monitor the elution of substrates and products using a UV detector at a suitable wavelength (e.g., 254 nm for the indole alkaloids)[13][14][15].

  • Quantify the product (this compound) by comparing its peak area to a standard curve generated with an authentic standard.

References

Application Note: A Robust LC-MS/MS Method for the Identification of Vinorine Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive and sensitive method for the identification of vinorine metabolites in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound, a monoterpenoid indole alkaloid, exhibits a range of pharmacological activities, and understanding its metabolic fate is crucial for drug development and safety assessment.[1] The described protocol includes a detailed procedure for sample preparation from a complex biological matrix, optimized chromatographic separation conditions, and mass spectrometry parameters for the detection and structural elucidation of potential metabolites. This method is intended for researchers, scientists, and professionals in the field of drug metabolism and pharmacokinetics.

Introduction

This compound is a monoterpenoid indole alkaloid found in plants of the Apocynaceae family, such as Rauvolfia and Alstonia species.[1][2] Like many indole alkaloids, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.[1] A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is a critical component of the drug discovery and development process. The biotransformation of a parent drug into its metabolites can significantly impact its efficacy, toxicity, and pharmacokinetic properties.[3]

LC-MS/MS has become the gold standard for metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information.[4] This application note provides a detailed protocol for a hypothetical study to identify this compound metabolites in human plasma, covering sample preparation, LC-MS/MS analysis, and data processing.

Experimental Protocol

Sample Preparation

The goal of sample preparation is to extract this compound and its metabolites from the plasma matrix while removing interfering substances like proteins and phospholipids.[5] A combination of protein precipitation and solid-phase extraction (SPE) is recommended for clean extracts.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Mixed-mode solid-phase extraction (SPE) cartridges

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Thaw frozen human plasma samples on ice.

  • To a 200 µL aliquot of plasma, add 20 µL of the internal standard solution.

  • Add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with 1 mL of 0.1% formic acid in water.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

LC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions and equilibrate for 5 min. |

Mass Spectrometry

Instrumentation:

  • A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 120°C
Desolvation Temp. 350°C
Scan Mode Full Scan (m/z 100-1000) and data-dependent MS/MS (dd-MS2)

| Collision Energy | Ramped collision energy (e.g., 10-40 eV) for dd-MS2 |

Data Presentation

The following table summarizes the hypothetical quantitative data for this compound and its putative metabolites. The proposed metabolites are based on common Phase I and Phase II metabolic transformations observed for alkaloids.[3][6]

AnalyteProposed BiotransformationMolecular FormulaExact MassPrecursor Ion [M+H]⁺ (m/z)Major Hypothetical Fragment Ions (m/z)
This compound Parent DrugC₂₁H₂₂N₂O₂334.1681335.1754275.1335, 216.1121, 184.0965
M1 Hydroxylation (+O)C₂₁H₂₂N₂O₃350.1630351.1703291.1284, 216.1121, 184.0965
M2 Di-hydroxylation (+2O)C₂₁H₂₂N₂O₄366.1580367.1653307.1233, 216.1121, 184.0965
M3 N-Oxidation (+O)C₂₁H₂₂N₂O₃350.1630351.1703335.1754, 275.1335, 216.1121
M4 Dehydrogenation (-2H)C₂₁H₂₀N₂O₂332.1525333.1598273.1179, 214.0965, 182.0808
M5 Glucuronidation (+C₆H₈O₆)C₂₇H₃₀N₂O₈510.1951511.2024335.1754 (loss of glucuronide)
M6 Sulfation (+SO₃)C₂₁H₂₂N₂O₅S414.1249415.1322335.1754 (loss of sulfate)

Visualizations

The following diagrams illustrate the experimental workflow and a proposed metabolic pathway for this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip spe Solid-Phase Extraction (SPE) precip->spe reconstitute Reconstitution spe->reconstitute lc UPLC Separation (C18 Column) reconstitute->lc ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation ms->msms extraction Peak Detection & Chromatogram Extraction msms->extraction identification Metabolite Identification (Mass Shift, Fragmentation) extraction->identification elucidation Structure Elucidation identification->elucidation

Caption: Experimental workflow for this compound metabolite identification.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (C₂₁H₂₂N₂O₂) hydroxylation Hydroxylation (+O) This compound->hydroxylation dehydrogenation Dehydrogenation (-2H) This compound->dehydrogenation n_oxidation N-Oxidation (+O) This compound->n_oxidation glucuronidation Glucuronidation (+C₆H₈O₆) hydroxylation->glucuronidation sulfation Sulfation (+SO₃) hydroxylation->sulfation

Caption: Proposed metabolic pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vinorine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Vinorine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the total synthesis of this compound that affect the overall yield?

A1: Based on recent synthetic routes, the most crucial steps impacting the overall yield are the construction of the 9-azabicyclo[3.3.1]nonane scaffold, the Fischer indole annulation, and the Ireland-Claisen rearrangement to form the C15-C20 bond.[1][2] Each of these stages involves complex transformations where reaction conditions must be precisely controlled to minimize side products and maximize stereoselectivity.

Q2: Are there any general tips for improving reaction yields in complex alkaloid synthesis?

A2: Yes, several general laboratory practices can significantly impact your yield. These include ensuring all glassware is meticulously dried to prevent moisture-sensitive reagents from decomposing, accurately calculating and weighing reagents, purifying solvents and starting materials if necessary, and carefully monitoring the reaction progress to determine the optimal reaction time. It is also crucial to perform a thorough workup, including rinsing all reaction and extraction vessels to ensure complete transfer of the product.

Q3: How can I minimize the formation of byproducts during the Fischer indole synthesis step?

A3: The selection of the acid catalyst and careful control of the reaction temperature are critical in the Fischer indole synthesis.[3] The use of Brønsted acids like HCl, H₂SO₄, or p-toluenesulfonic acid (PTSA) is common, but the optimal choice and concentration may vary depending on the specific substrate.[3] Running small-scale trial reactions to screen different acids and temperatures can help identify the conditions that favor the desired indole product over potential side reactions like the formation of indolenine isomers.[3]

Q4: What are the common challenges with the Ireland-Claisen rearrangement in the context of this compound synthesis?

A4: A primary challenge is achieving the desired stereoselectivity, which is influenced by the enolate geometry. The choice of solvent can control whether the (E)- or (Z)-enolate is formed. For instance, using LDA in THF typically favors the kinetic (Z)-enolate, while the addition of HMPA can promote the formation of the (E)-enolate.[4] Another common issue is incomplete reaction or recovery of starting material, which can sometimes be traced to the quality and exact molarity of the base used, such as KHMDS.[5] Ensuring anhydrous conditions is also paramount for the success of this rearrangement.[6]

Troubleshooting Guides

Problem Area 1: Aza-Achmatowicz Rearrangement
Question Possible Cause Troubleshooting Steps
Low yield of the desired 2-hydroxypiperidine product. 1. Incomplete reaction. 2. Decomposition of the starting material or product. 3. Suboptimal pH or co-solvent.1. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. 2. Use fresh, high-quality oxidizing agents (e.g., Oxone). The product can be unstable, so it's often best to use it immediately in the next step.[7] 3. Screen different pH values (often between 5.0 and 7.0) and co-solvents (e.g., acetone) to find the optimal conditions for your specific substrate.[8]
Formation of unexpected side products. 1. Over-oxidation. 2. Instability of the protecting group.1. Use a controlled amount of the oxidizing agent and monitor the reaction progress carefully. 2. Ensure the chosen protecting group (e.g., Boc, Ts) is stable under the reaction conditions. Sulfonamide protecting groups have shown good compatibility with the aza-Achmatowicz oxidation.[9]
Problem Area 2: Fischer Indole Synthesis
Question Possible Cause Troubleshooting Steps
Low yield of the desired indole. 1. Inefficient cyclization. 2. Formation of regioisomers or other byproducts. 3. Decomposition of the starting hydrazone or the indole product.1. Optimize the choice and concentration of the acid catalyst (e.g., PTSA, ZnCl₂, HCl).[3][10] 2. Carefully control the reaction temperature; higher temperatures can sometimes lead to undesired side reactions.[3] Consider using milder conditions if decomposition is observed. 3. Ensure the starting arylhydrazone is pure.
Reaction fails to go to completion. 1. Insufficiently acidic conditions. 2. Steric hindrance in the substrate.1. Try a stronger acid catalyst or a higher concentration. 2. For sterically hindered substrates, higher temperatures or longer reaction times may be necessary. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[11]
Problem Area 3: Ireland-Claisen Rearrangement
Question Possible Cause Troubleshooting Steps
Low yield of the rearranged carboxylic acid. 1. Incomplete enolate formation. 2. Poor quality of the base (e.g., KHMDS, LDA). 3. Presence of moisture. 4. Inefficient trapping of the enolate with the silyl halide.1. Ensure the correct stoichiometry of the base is used. Titrating the base before use is recommended.[5] 2. Use a fresh, unopened bottle of the base if possible.[5] 3. Dry all solvents and glassware thoroughly. Dry the starting ester by azeotropic distillation with toluene.[5] 4. Add the silyl halide (e.g., TMSCl) at a low temperature and allow sufficient time for the trapping reaction to occur.[4]
Incorrect stereochemistry of the product. 1. Suboptimal control of enolate geometry.1. The choice of solvent is crucial. THF generally favors the (Z)-enolate, leading to the syn product, while a THF/HMPA mixture favors the (E)-enolate and the anti product.[4][12]

Data on this compound Synthesis Yields

Synthetic Route Key Steps Overall Yield Number of Steps Reference
Asymmetric Total Synthesisaza-Achmatowicz rearrangement/Mannich-type cyclization, Fischer indole annulation, Ireland-Claisen rearrangementNot explicitly stated, but individual steps have high yields.Not explicitly stated in the abstract.[1][2]
Enantioselective Total Synthesis of (-)-Vincorine (a related alkaloid)Organocatalytic Diels-Alder/iminium cyclization cascade, radical cyclization from an acyl telluride precursor9%9[13][14]
Asymmetric Total Synthesis of (-)-VincorinePd-catalyzed direct C-H functionalization, organocatalyzed asymmetric Michael addition, intramolecular oxidative coupling5%18[15]

Key Experimental Protocols

The following is a summarized protocol for a key step in a recently reported total synthesis of this compound, based on the work of Kang et al. (2023). For full details, please refer to the supporting information of the cited publication.

Protocol: Fischer Indole Annulation

  • Preparation of the Hydrazone: To a solution of the key ketone intermediate in a suitable solvent (e.g., ethanol), add the desired substituted phenylhydrazine hydrochloride and sodium acetate.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Workup: After completion, cool the reaction mixture and concentrate it under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired indole derivative.

Disclaimer: This is a generalized protocol. Exact amounts, temperatures, and reaction times should be determined based on the specific substrate and scale of the reaction.

Visualizations

Vinorine_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Scaffold Synthesis cluster_indole Indole Formation cluster_final Final Assembly Furfurylamine Derivative Furfurylamine Derivative Aza_Achmatowicz Aza-Achmatowicz Rearrangement Furfurylamine Derivative->Aza_Achmatowicz Oxidation Mannich_Cyclization Mannich-type Cyclization Aza_Achmatowicz->Mannich_Cyclization Acid-catalyzed Azabicyclo_Scaffold 9-Azabicyclo[3.3.1]nonane Scaffold Mannich_Cyclization->Azabicyclo_Scaffold Fischer_Indole Fischer Indole Annulation Azabicyclo_Scaffold->Fischer_Indole Coupling with Phenylhydrazine Sarpagine_Intermediate Sarpagine-type Intermediate Fischer_Indole->Sarpagine_Intermediate Ireland_Claisen Ireland-Claisen Rearrangement Sarpagine_Intermediate->Ireland_Claisen [3,3]-Sigmatropic Rearrangement This compound This compound Ireland_Claisen->this compound Troubleshooting_Logic Start Low Yield in a Key Reaction Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Purity_OK Purity OK? Check_Purity->Purity_OK Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Purity_OK->Check_Conditions Yes Purify Purify/Dry Starting Materials & Solvents Purity_OK->Purify No Conditions_OK->Check_Reagents Yes Optimize_Conditions Optimize Temp, Time, or Catalyst Conditions_OK->Optimize_Conditions No Replace_Reagents Use Fresh Reagents, Titrate Base Reagents_OK->Replace_Reagents No Rerun Re-run Experiment Reagents_OK->Rerun Yes Purify->Rerun Optimize_Conditions->Rerun Replace_Reagents->Rerun

References

Troubleshooting Vinorine crystallization procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Vinorine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound, a monoterpenoid indole alkaloid, is generally poorly soluble in water but shows good solubility in various organic solvents.[1] Its solubility is influenced by the polarity of the solvent. While specific quantitative data is limited, a qualitative understanding of its solubility is crucial for selecting an appropriate crystallization solvent system.[2]

Q2: Which solvents are recommended for the crystallization of this compound?

A2: Based on the general solubility of indole alkaloids, suitable solvents for this compound crystallization include a range of polar and non-polar organic solvents.[1][3] Commonly used solvents for similar alkaloids include chloroform, ethyl acetate, acetone, methanol, and ethanol.[2][4] The ideal solvent is one in which this compound is moderately soluble at room temperature and highly soluble at elevated temperatures.

Q3: What are the common methods for inducing crystallization of this compound?

A3: Several standard techniques can be employed to induce the crystallization of this compound. These include:

  • Slow Evaporation: This method involves dissolving this compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.[4][5]

  • Slow Cooling: This technique requires dissolving this compound in a minimal amount of a hot solvent to create a saturated solution, which is then allowed to cool slowly. As the temperature decreases, the solubility of this compound drops, leading to crystallization.[5]

  • Vapor Diffusion: In this method, a concentrated solution of this compound in a specific solvent is placed in a sealed container with a second solvent (the anti-solvent) in which this compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the this compound solution, reducing its solubility and promoting crystal growth.[5]

  • Solvent-Antisolvent Method: This involves dissolving this compound in a "good" solvent and then slowly adding a "poor" solvent (anti-solvent) in which this compound is insoluble. This reduces the overall solubility and induces crystallization.

Q4: How can I improve the quality of my this compound crystals?

A4: Crystal quality is paramount for downstream applications. To improve the quality of your this compound crystals, consider the following:

  • Purity of the material: Ensure the starting material is of high purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.[6]

  • Slow crystallization rate: Rapid crystallization often leads to small or poorly formed crystals. Slower cooling rates or slower evaporation of the solvent generally produce larger and more well-defined crystals.[5][7]

  • Minimize vibrations: Mechanical disturbances can disrupt crystal growth. It is advisable to store the crystallization vessel in a quiet, undisturbed location.[8]

  • Optimize solvent system: Experiment with different solvents or solvent mixtures to find the optimal conditions for crystal growth.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound crystallization experiments.

Problem Potential Cause Troubleshooting Steps
No crystals form The solution is not supersaturated.- Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature. - Add an anti-solvent to decrease the solubility.[9]
Nucleation is inhibited.- Scratch the inside of the glass vessel with a glass rod to create nucleation sites. - Add a seed crystal of this compound to the solution.[9][10]
Oiling out instead of crystallization The supersaturation level is too high, or the cooling rate is too fast.- Use a more dilute solution. - Slow down the cooling rate by insulating the crystallization vessel. - Try a different solvent system.[5]
Presence of impurities.- Purify the this compound sample before crystallization.
Formation of small or needle-like crystals Rapid nucleation and crystal growth.- Decrease the rate of cooling or evaporation. - Use a slightly different solvent mixture to modify the crystal habit. - Reduce the level of supersaturation.
Low yield of crystals This compound is too soluble in the mother liquor.- Use a less effective solvent for this compound. - Cool the solution to a lower temperature before filtration. - Evaporate more of the solvent to increase the concentration of this compound.[10]
Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask). - Use a slight excess of solvent to prevent crystallization in the funnel.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityExpected SolubilityNotes
ChloroformNon-polarHighA good solvent for initial dissolution.[1]
DichloromethaneNon-polarHighSimilar to chloroform, useful for extraction and dissolution.
Ethyl AcetateModerately PolarModerateCan be a good solvent for crystallization, possibly in a mixture.[4]
AcetonePolar AproticModerateMay be suitable for crystallization, potentially at lower temperatures.[1]
MethanolPolar ProticModerate to HighOften used in solvent-antisolvent systems.[11]
EthanolPolar ProticModerateSimilar to methanol, good for creating supersaturated solutions at elevated temperatures.[4]
HexaneNon-polarLowCan be used as an anti-solvent.
WaterVery PolarVery LowThis compound is poorly soluble in water.[1]

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Dissolution: In a clean Erlenmeyer flask, add a known mass of this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) in which this compound has good solubility at higher temperatures.

  • Heating: Gently heat the flask on a hot plate while stirring until all the this compound has dissolved. If necessary, add more solvent dropwise until a clear solution is obtained.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container.

  • Crystal Formation: As the solution cools, the solubility of this compound will decrease, and crystals should start to form.

  • Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Protocol 2: Solvent-Antisolvent Crystallization

  • Dissolution: Dissolve the this compound sample in a small amount of a "good" solvent (e.g., dichloromethane) at room temperature.

  • Addition of Antisolvent: Slowly add a "poor" solvent (e.g., hexane) dropwise to the stirred solution.

  • Induction of Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystal Growth: Cover the container and allow it to stand undisturbed for a period to allow for crystal growth.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Start with this compound Sample dissolve Dissolve in a suitable solvent start->dissolve induce Induce Supersaturation (Cooling, Evaporation, or Antisolvent) dissolve->induce nucleation Crystal Nucleation induce->nucleation growth Crystal Growth nucleation->growth filtration Filter Crystals growth->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry analyze Analyze Crystal Quality dry->analyze

Caption: General experimental workflow for this compound crystallization.

troubleshooting_workflow cluster_success Success cluster_no_crystals No Crystals cluster_oiling_out Oiling Out start Crystallization Attempt check_crystals Crystals Formed? start->check_crystals success Proceed to Isolation & Analysis check_crystals->success Yes oiling_out Did the sample 'oil out'? check_crystals->oiling_out No no_crystals Is the solution supersaturated? concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate No induce_nucleation Induce Nucleation (Scratch, Seed Crystal) no_crystals->induce_nucleation Yes cool Cool to a Lower Temperature concentrate->cool add_antisolvent Add Antisolvent cool->add_antisolvent add_antisolvent->induce_nucleation oiling_out->no_crystals No dilute Dilute Solution oiling_out->dilute Yes slow_cooling Slow Down Cooling Rate dilute->slow_cooling change_solvent Change Solvent System slow_cooling->change_solvent

Caption: Troubleshooting decision tree for this compound crystallization.

References

Technical Support Center: Enhancing the Stability of Vinorine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of the monoterpenoid indole alkaloid, Vinorine, in aqueous solutions. As specific stability data for this compound is limited in publicly available literature, the information provided is based on the general characteristics and behavior of indole alkaloids, particularly those derived from the Rauwolfia genus.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Potential Cause Troubleshooting Steps
pH of the Solution Indole alkaloids often exhibit enhanced stability in acidic conditions where they form more stable salts. Measure the pH of your this compound solution. If it is neutral or alkaline, consider acidifying the solution with a suitable buffer (e.g., citrate or phosphate buffer) to a pH range of 4-6. Perform a small-scale pH stability study to determine the optimal pH for your experimental conditions.
Exposure to Light Photodegradation is a common issue for many indole alkaloids.[1] Protect your this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Elevated Temperature Higher temperatures can accelerate the degradation of indole alkaloids.[2][3] Prepare and store your this compound solutions at refrigerated temperatures (2-8 °C). Avoid repeated freeze-thaw cycles. For long-term storage, consider storing aliquots at -20 °C or -80 °C after flash-freezing in liquid nitrogen.
Oxidation The indole nucleus can be susceptible to oxidation. Prepare solutions with deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, at low concentrations (e.g., 0.01-0.1%) may also be beneficial, but their compatibility with your experimental system should be verified.
Presence of Metal Ions Metal ions can catalyze the degradation of alkaloids. Ensure high-purity water and reagents are used for solution preparation. If contamination is suspected, consider the use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%).

Issue 2: Precipitation of this compound from Aqueous Solution

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility This compound, like many alkaloids, may have limited water solubility, especially at neutral or alkaline pH. Consider the use of co-solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution before diluting with your aqueous buffer. Note that the final concentration of the organic solvent should be compatible with your experimental setup.
pH-Dependent Solubility As mentioned, the salt form of this compound at acidic pH is likely more soluble. Adjusting the pH to the acidic range (4-6) can improve both stability and solubility.
Use of Excipients For formulation development, consider using solubility-enhancing excipients like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which can form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility and stability.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for indole alkaloids like this compound?

A1: While specific degradation pathways for this compound are not well-documented, indole alkaloids can undergo degradation through several mechanisms, including:

  • Hydrolysis: If the molecule contains ester or amide functional groups, it can be susceptible to hydrolysis, which is often pH-dependent.

  • Oxidation: The indole ring is electron-rich and can be oxidized, leading to the formation of various degradation products. This can be accelerated by light, heat, and the presence of metal ions.

  • Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways.[1]

Q2: What is the expected shelf-life of a this compound solution?

A2: The shelf-life is highly dependent on the storage conditions (pH, temperature, light exposure) and the solvent system used. For some related indole alkaloids from Rauwolfia, it is recommended to perform analyses within 24 hours of extraction due to instability at ambient conditions.[4][5] For short-term storage (days), a refrigerated, acidic, and light-protected aqueous solution is recommended. For long-term storage (weeks to months), frozen aliquots (-20 °C or -80 °C) are preferable. A stability study is essential to determine the precise shelf-life for your specific formulation and storage conditions.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[4][5][6][7] A stability-indicating method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of the remaining active compound.

Q4: Are there any known incompatibilities of this compound with common lab reagents?

A4: Specific incompatibility data for this compound is not available. However, based on the general reactivity of indole alkaloids, it is advisable to avoid strong oxidizing agents, strong bases, and prolonged exposure to high concentrations of metal ions. When using new excipients or reagents, it is always recommended to perform a preliminary compatibility study.

Quantitative Data Summary

As there is no specific quantitative stability data for this compound in the literature, the following table is a hypothetical example to illustrate how such data could be presented. Researchers should generate their own data based on their specific formulations and storage conditions.

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Different Buffer Systems at 25 °C with Light Exposure

Time (hours)% Remaining (pH 4.0 Citrate Buffer)% Remaining (pH 7.0 Phosphate Buffer)% Remaining (pH 9.0 Borate Buffer)
0100.0100.0100.0
698.592.185.3
1297.285.672.8
2494.873.455.1
4890.154.230.7

Table 2: Hypothetical Effect of Temperature and Light on this compound Stability (1 mg/mL in pH 5.0 Citrate Buffer)

Time (days)% Remaining (4 °C, Protected from Light)% Remaining (25 °C, Protected from Light)% Remaining (25 °C, Exposed to Light)
0100.0100.0100.0
199.897.591.3
399.592.875.9
799.186.258.2
1498.375.134.0

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80 °C for 48 hours. Dissolve a known amount in the mobile phase for analysis.

    • Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) to direct sunlight or a photostability chamber for 48 hours. A control sample should be kept in the dark at the same temperature.

  • Sample Preparation for Analysis: Before injection into the HPLC system, neutralize the acid and base hydrolyzed samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the stressed samples using an appropriate HPLC method (see Protocol 2). The chromatograms will show the parent this compound peak and any degradation product peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase Selection:

    • Start with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid to ensure acidic pH and good peak shape.

    • A typical starting gradient could be: 10% acetonitrile to 90% acetonitrile over 20 minutes.

  • Method Optimization:

    • Inject the stressed samples from the forced degradation study.

    • Optimize the gradient, flow rate, and mobile phase composition to achieve good separation between the this compound peak and all degradation product peaks.

    • The detector wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow_for_Vinorine_Stability_Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_sol Prepare this compound Solution acid Acid Hydrolysis prep_sol->acid Expose to Stress base Base Hydrolysis prep_sol->base Expose to Stress oxidation Oxidation (H2O2) prep_sol->oxidation Expose to Stress thermal Thermal Stress prep_sol->thermal Expose to Stress photo Photostability prep_sol->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data stability Determine Stability Profile data->stability method Validate Stability-Indicating Method data->method

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic_for_Vinorine_Degradation start This compound Degradation Observed check_ph Check Solution pH start->check_ph check_light Assess Light Exposure check_ph->check_light Acidic adjust_ph Acidify to pH 4-6 check_ph->adjust_ph Neutral/Alkaline check_temp Evaluate Storage Temperature check_light->check_temp Protected protect_light Use Amber Vials / Protect from Light check_light->protect_light Exposed check_oxidation Consider Oxidation check_temp->check_oxidation Controlled control_temp Store at 2-8 °C or Frozen check_temp->control_temp Elevated prevent_oxidation Use Deoxygenated Solvents / Antioxidants check_oxidation->prevent_oxidation Suspected retest Re-evaluate Stability adjust_ph->retest protect_light->retest control_temp->retest prevent_oxidation->retest

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Overcoming Low Yield in Vinorine Biosynthesis Reconstitution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the heterologous reconstitution of the vinorine biosynthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the conversion of strictosidine to this compound?

A1: The conversion of strictosidine to this compound involves a series of enzymatic steps. After the deglycosylation of strictosidine by strictosidine β-glucosidase (SGD), the resulting unstable aglycone is converted to polyneuridine aldehyde. This is then catalyzed by polyneuridine aldehyde esterase (PNAE) to form 16-epi-vellosimine. Finally, this compound synthase (VS) catalyzes the acetylation of 16-epi-vellosimine using acetyl-CoA to produce this compound.[1] The formation of the sarpagan bridge to yield polyneuridine aldehyde is catalyzed by the sarpagan bridge enzyme (SBE), a cytochrome P450 monooxygenase.[2][3]

Q2: What are the common host organisms used for reconstituting the this compound biosynthesis pathway?

A2: Saccharomyces cerevisiae (baker's yeast) and Nicotiana benthamiana are two of the most common heterologous hosts for reconstituting monoterpene indole alkaloid (MIA) pathways, including the one leading to this compound.[4] Yeast is favored for its well-characterized genetics and suitability for industrial-scale fermentation. N. benthamiana offers a plant-based system that can sometimes provide a more suitable environment for the expression and function of plant-derived enzymes.

Q3: What is a typical yield for this compound or its precursors in a heterologous system?

A3: While specific yields for this compound are not always reported, the yield of its precursor, strictosidine, can reach approximately 50 mg/L in engineered S. cerevisiae strains.[5] The de novo biosynthesis of ajmaline, which includes this compound as an intermediate, has also been achieved in yeast, demonstrating the feasibility of the entire pathway.[6][7] Low yields of this compound are often attributed to bottlenecks in the pathway, such as inefficient enzyme activity or the instability of intermediates.[8]

Q4: Why are intermediates in the this compound pathway, like polyneuridine aldehyde, considered problematic?

A4: Intermediates such as polyneuridine aldehyde and 16-epi-vellosimine are known to be highly unstable.[8] Polyneuridine aldehyde can spontaneously oxidize or degrade, while 16-epi-vellosimine can rapidly epimerize to vellosimine, which may be diverted into other biosynthetic pathways.[1][8] This instability is a major contributor to low overall yield of this compound. To circumvent this, it is often necessary to ensure a coupled reaction where the unstable intermediate is quickly converted to the next, more stable compound in the pathway.[8]

Troubleshooting Guide

Problem 1: Low or no production of this compound, with accumulation of strictosidine.

This issue points to a bottleneck at the initial steps of the pathway after strictosidine formation.

Possible Cause Troubleshooting Step Expected Outcome
Inefficient activity of Sarpagan Bridge Enzyme (SBE) 1. Co-express with a suitable Cytochrome P450 Reductase (CPR): SBE is a P450 enzyme and requires a CPR for activity. Test different CPRs from various plant sources to find the optimal partner. 2. Enzyme Engineering: If a specific SBE homolog shows low activity, consider site-directed mutagenesis to improve its catalytic efficiency.[2]Increased conversion of the strictosidine aglycone and reduced accumulation of strictosidine.
Poor expression or misfolding of SBE 1. Codon Optimization: Optimize the codon usage of the SBE gene for the specific expression host (e.g., yeast or N. benthamiana). 2. Use of different promoters: Test a range of promoter strengths to find the optimal expression level. Overexpression is not always better and can lead to protein aggregation.Improved protein expression levels and solubility, leading to higher enzymatic activity.
Instability of the strictosidine aglycone Enzyme Fusion or Scaffolding: Create fusion proteins of SGD and SBE, or use synthetic protein scaffolds to co-localize the enzymes. This facilitates substrate channeling and minimizes the degradation of the unstable aglycone.Faster conversion of the strictosidine aglycone to polyneuridine aldehyde, increasing the flux towards this compound.
Problem 2: Accumulation of polyneuridine aldehyde or its degradation products, with low this compound yield.

This suggests a bottleneck at the steps catalyzed by Polyneuridine Aldehyde Esterase (PNAE) or this compound Synthase (VS).

Possible Cause Troubleshooting Step Expected Outcome
Low activity of PNAE Enzyme Screening: Test different homologs of PNAE from various plant sources to identify an enzyme with higher catalytic efficiency.Increased conversion of polyneuridine aldehyde to 16-epi-vellosimine.
Instability of 16-epi-vellosimine Coupled Reaction with this compound Synthase (VS): Ensure efficient and coupled activity of PNAE and VS. This can be achieved by optimizing the expression levels of both enzymes to prevent the accumulation and subsequent epimerization of 16-epi-vellosimine.[8]Reduced accumulation of byproducts and increased flux towards this compound.
Low activity of this compound Synthase (VS) 1. Ensure sufficient Acetyl-CoA supply: Overexpress enzymes in the acetyl-CoA biosynthesis pathway, such as pantothenate kinase.[9][10] 2. Enzyme Characterization: Perform in vitro assays to confirm the activity and determine the kinetic parameters of the expressed VS.[11]Enhanced acetylation of 16-epi-vellosimine to form this compound.

Quantitative Data Summary

Host Organism Product Titer Key Engineering Strategy Reference
S. cerevisiaeStrictosidine~50 mg/LOptimization of P450 expression and use of auto-inducible promoters.[5]
S. cerevisiaeStrictosidine40 mg/LDe novo biosynthesis pathway construction.[12]
S. cerevisiaeAjmalineNot specified (de novo)Modular pathway engineering (VOM and AJM modules).[6][7]

Experimental Protocols

Protocol 1: In Vitro Assay for this compound Synthase Activity

This protocol is adapted from standard acetyltransferase assays and can be used to assess the functionality of your heterologously expressed this compound Synthase.

Materials:

  • Purified this compound Synthase (VS) enzyme

  • 16-epi-vellosimine (substrate)

  • Acetyl-Coenzyme A (acetyl-CoA)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% acetic acid in acetonitrile)

  • HPLC system for product analysis

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a known concentration of 16-epi-vellosimine (e.g., 10-100 µM), and your purified VS enzyme.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (typically 30°C) for 5 minutes.

  • Initiate the reaction by adding acetyl-CoA to a final concentration of (e.g., 50-200 µM).

  • Incubate the reaction for a specific time period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of this compound produced.

Data Analysis:

Calculate the specific activity of the enzyme in units/mg (e.g., µmol of product formed per minute per mg of enzyme).

Protocol 2: HPLC Quantification of this compound and Intermediates

This protocol provides a general framework for the separation and quantification of this compound and its precursors. The specific parameters may need to be optimized for your particular HPLC system and column.

Materials:

  • HPLC system with a UV or mass spectrometer (MS) detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid

  • Standards for strictosidine, this compound, and other relevant intermediates.

Procedure:

  • Prepare samples by quenching the reaction or extracting from cell culture and clarifying by centrifugation.

  • Set up a gradient elution method on the HPLC. An example gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B

  • Set the flow rate to approximately 1.0 mL/min.

  • Set the column temperature (e.g., 30°C).

  • Set the detector wavelength (e.g., 280 nm for indole alkaloids) or use MS for more specific detection.

  • Inject the standards to determine their retention times and create a calibration curve.

  • Inject the samples and quantify the compounds of interest by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

Below are diagrams generated using Graphviz to visualize key aspects of this compound biosynthesis and troubleshooting.

Vinorine_Biosynthesis_Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine  Strictosidine  Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone (unstable) Strictosidine->Strictosidine_Aglycone  Strictosidine  Glucosidase (SGD) Polyneuridine_Aldehyde Polyneuridine Aldehyde (unstable) Strictosidine_Aglycone->Polyneuridine_Aldehyde  Sarpagan Bridge  Enzyme (SBE) Epi_Vellosimine 16-epi-Vellosimine (unstable) Polyneuridine_Aldehyde->Epi_Vellosimine  Polyneuridine Aldehyde  Esterase (PNAE) This compound This compound Epi_Vellosimine->this compound  this compound  Synthase (VS) Acetyl_CoA Acetyl_CoA Acetyl_CoA->this compound Troubleshooting_Workflow Start Low this compound Yield Analyze_Intermediates Analyze Intermediates by HPLC-MS Start->Analyze_Intermediates Strictosidine_Accumulation Strictosidine Accumulation? Analyze_Intermediates->Strictosidine_Accumulation Polyneuridine_Accumulation Polyneuridine Aldehyde Accumulation? Strictosidine_Accumulation->Polyneuridine_Accumulation No Optimize_SBE Optimize SBE Expression and CPR Pairing Strictosidine_Accumulation->Optimize_SBE Yes Epi_Vellosimine_Accumulation 16-epi-Vellosimine Byproduct Accumulation? Polyneuridine_Accumulation->Epi_Vellosimine_Accumulation No Optimize_PNAE Optimize PNAE Expression Polyneuridine_Accumulation->Optimize_PNAE Yes Optimize_VS Optimize VS Expression and Acetyl-CoA Supply Epi_Vellosimine_Accumulation->Optimize_VS Yes Check_Precursors Check Precursor Supply (Tryptamine, Secologanin) Epi_Vellosimine_Accumulation->Check_Precursors No End Improved Yield Optimize_SBE->End Optimize_PNAE->End Optimize_VS->End Check_Precursors->End AcetylCoA_Supply_Pathway cluster_glycolysis Glycolysis cluster_pdc Pyruvate Dehydrogenase Complex cluster_pdh_bypass PDH Bypass (Engineered) cluster_CoA_synthesis CoA Biosynthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA_Mito Acetyl-CoA (Mitochondria) Pyruvate->Acetyl_CoA_Mito Acetyl_CoA_Cyto Acetyl-CoA (Cytosol) Pyruvate->Acetyl_CoA_Cyto Overexpress ALD6, Acs This compound This compound Acetyl_CoA_Cyto->this compound Epi_Vellosimine Epi_Vellosimine Epi_Vellosimine->this compound This compound Synthase Pantothenate Pantothenate Pantothenate->Acetyl_CoA_Cyto Overexpress PanK

References

Addressing interference in Vinorine bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vinorine in various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a monoterpenoid indole alkaloid naturally found in plants of the Apocynaceae family, such as Rauvolfia and Alstonia species.[1] It is a precursor in the biosynthesis of the antiarrhythmic drug ajmaline.[2][3][4] Preclinical studies have shown that this compound possesses several pharmacological activities, including anti-inflammatory, antibacterial, and anti-tumor properties.[1]

Q2: Which signaling pathways are known to be modulated by this compound?

A2: Research suggests that this compound exerts its effects, at least in part, by modulating the CXCR2-JAK-STAT signaling pathway. This pathway is crucial in regulating inflammatory responses.

Q3: What are some common bioassays used to evaluate the activity of this compound?

A3: Based on its known biological activities, common bioassays for this compound include:

  • Anti-inflammatory assays: Measuring the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) in cell-based models.

  • Antibacterial assays: Determining the minimum inhibitory concentration (MIC) against various bacterial strains.

  • Cytotoxicity assays: Assessing the cytotoxic effects on cancer cell lines (e.g., MTT, LDH assays).

  • Enzyme assays: For instance, assays involving this compound synthase, the enzyme responsible for its formation.[2][3][4]

  • Receptor binding and signaling assays: To investigate its interaction with targets like the CXCR2 receptor and its effect on downstream signaling (e.g., JAK/STAT phosphorylation).

Q4: Are there any known liabilities or common interference issues associated with this compound or other indole alkaloids in bioassays?

A4: Yes, like many natural products, this compound and other indole alkaloids may present challenges in bioassays. Potential issues include:

  • Autofluorescence: Indole alkaloids can be fluorescent, which may interfere with fluorescence-based assays.

  • Colorimetric Interference: Colored compounds can interfere with absorbance-based assays (e.g., MTT assay).

  • Non-specific Inhibition: At higher concentrations, some natural products can cause non-specific inhibition of proteins or aggregate, leading to false-positive results.

  • Reactivity: Some indole alkaloids can be reactive and may covalently modify proteins, leading to assay artifacts.[5]

Troubleshooting Guides

Guide 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)
Observed Problem Potential Cause Recommended Solution
High background absorbance in cell-free wells This compound solution itself is colored or interacts with the assay reagent.Run a control plate with this compound in media without cells to measure its intrinsic absorbance. Subtract this background from the experimental wells.
"Bell-shaped" dose-response curve Compound precipitation at high concentrations or cellular stress responses.Observe wells under a microscope for signs of precipitation. Lower the highest concentration of this compound tested.
High variability between replicate wells Uneven cell seeding, edge effects in the plate, or pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Use calibrated pipettes.
Low signal or no dose-response Incorrect incubation time, low cell number, or inactive compound.Optimize incubation time and cell seeding density for your specific cell line. Verify the identity and purity of your this compound stock.
Guide 2: Issues in Anti-inflammatory Assays (e.g., Nitric Oxide Assay)
Observed Problem Potential Cause Recommended Solution
Interference with Griess Reagent This compound reacts directly with the Griess reagent.Test for interference by adding this compound to the Griess reagent in a cell-free system.
Unexpected increase in inflammatory markers at certain concentrations Pro-inflammatory effects at specific concentrations or complex biological response.Widen the concentration range tested to fully characterize the dose-response relationship.
Cell toxicity at effective anti-inflammatory concentrations The observed reduction in inflammatory markers is due to cell death, not specific inhibition.Perform a concurrent cytotoxicity assay (e.g., LDH release) to ensure that the observed anti-inflammatory effect is not a result of toxicity.
Guide 3: Challenges in HPLC Quantification of this compound
Observed Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) Column degradation, inappropriate mobile phase pH, or interaction with active sites on the stationary phase.Use a guard column. Ensure the mobile phase pH is appropriate for an alkaloid (typically slightly acidic or basic). Consider a column specifically designed for basic compounds.
Baseline drift or noise Contaminated mobile phase, detector lamp aging, or temperature fluctuations.Filter and degas the mobile phase. Allow the detector lamp to warm up sufficiently. Use a column oven to maintain a stable temperature.
Co-elution with interfering compounds from extracts Insufficient chromatographic resolution.Optimize the gradient elution profile, change the mobile phase composition, or try a different column chemistry (e.g., phenyl-hexyl instead of C18).

Quantitative Data Summary

The following table provides illustrative examples of quantitative data that might be obtained from various this compound bioassays. Note: These are representative values and should be replaced with experimentally determined data.

Bioassay Cell Line / Organism Parameter Illustrative Value
Anti-inflammatory AssayMurine Macrophages (RAW 264.7)IC50 (LPS-induced NO production)15 µM
Antibacterial AssayStaphylococcus aureusMIC32 µg/mL
Cytotoxicity AssayHuman Colon Cancer Cells (HCT116)LC50 (72h)25 µM
CXCR2 Receptor BindingCHO-K1 cells expressing human CXCR2Ki500 nM
JAK2 Phosphorylation AssayHEL 92.1.7 cellsIC5010 µM

Experimental Protocols

Protocol: Determination of this compound's Effect on STAT3 Phosphorylation in a Cellular Assay

This protocol outlines a general workflow for assessing the inhibitory effect of this compound on cytokine-induced STAT3 phosphorylation using Western blotting.

1. Cell Culture and Treatment: a. Culture a suitable cell line (e.g., HeLa, A549) in appropriate media until they reach 80-90% confluency. b. Serum-starve the cells for 4-6 hours to reduce basal signaling. c. Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours. d. Stimulate the cells with a suitable cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes to induce STAT3 phosphorylation.

2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Western Blotting: a. Normalize the protein samples to the same concentration with lysis buffer and sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. g. Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3) overnight at 4°C. h. Wash the membrane three times with TBST. i. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST. k. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. l. Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control. c. Plot the normalized p-STAT3 levels against the this compound concentration to determine the dose-dependent inhibitory effect.

Visualizations

Vinorine_Bioassay_Troubleshooting cluster_assay Bioassay Type cluster_problem Common Problem cluster_cause Potential Cause Cytotoxicity Cytotoxicity Inconsistent_Results Inconsistent Results Cytotoxicity->Inconsistent_Results Anti-inflammatory Anti-inflammatory High_Background High Background Anti-inflammatory->High_Background HPLC_Quantification HPLC_Quantification Poor_Peak_Shape Poor Peak Shape HPLC_Quantification->Poor_Peak_Shape Cell_Seeding_Error Cell Seeding Error Inconsistent_Results->Cell_Seeding_Error Compound_Interference Compound Interference (Color/Fluorescence) High_Background->Compound_Interference Column_Degradation Column Degradation Poor_Peak_Shape->Column_Degradation

Caption: A logical flowchart for troubleshooting common issues in this compound bioassays.

Experimental_Workflow start Start: Cell Culture treatment This compound Pre-treatment start->treatment stimulation Cytokine Stimulation (e.g., IL-6) treatment->stimulation lysis Cell Lysis & Protein Extraction stimulation->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-STAT3, Total STAT3) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis & Normalization detection->analysis end End: Determine IC50 analysis->end

Caption: Experimental workflow for a this compound STAT3 phosphorylation assay.

Signaling_Pathway Ligand Chemokine (e.g., IL-8) CXCR2 CXCR2 Receptor Ligand->CXCR2 Binds JAK JAK CXCR2->JAK Activates This compound This compound This compound->JAK Inhibits STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Transcription Gene Transcription (Inflammatory Response) Nucleus->Transcription Initiates

Caption: Proposed inhibitory mechanism of this compound on the CXCR2-JAK-STAT pathway.

References

Technical Support Center: Quantification of Vinorine in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Vinorine in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in biological samples?

A1: The main challenges in quantifying this compound, a monoterpenoid indole alkaloid, in biological matrices such as plasma, serum, or urine include:

  • Low Endogenous Concentrations: As a biosynthetic intermediate, this compound is often present at very low physiological concentrations, requiring highly sensitive analytical methods.

  • Matrix Effects: Biological matrices are complex mixtures of endogenous compounds (e.g., phospholipids, salts, proteins) that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy and precision of quantification.[1]

  • Analyte Stability: The stability of this compound in the biological matrix during sample collection, storage, and processing is crucial. Degradation can lead to underestimation of its concentration.

  • Sample Preparation: Efficient extraction of this compound from the complex matrix and removal of interfering components is critical for reliable quantification. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][3]

  • Selection of an Appropriate Internal Standard (IS): A suitable internal standard is essential to compensate for variability during sample preparation and analysis. An ideal IS should be chemically similar to this compound but not present in the sample.[4]

Q2: What is the most common analytical technique for quantifying this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of this compound and other indole alkaloids in biological matrices. This method offers high sensitivity, selectivity, and the ability to handle complex sample matrices.

Q3: How can matrix effects be minimized when quantifying this compound?

A3: To minimize matrix effects, several strategies can be employed:

  • Effective Sample Preparation: Use of techniques like SPE or LLE can selectively isolate this compound and remove a significant portion of matrix components.[1][5]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components can reduce interference.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.

Q4: What are the key considerations for selecting an internal standard for this compound analysis?

A4: When selecting an internal standard for this compound quantification, consider the following:

  • Chemical Similarity: The IS should have a similar chemical structure and physicochemical properties to this compound to ensure similar extraction recovery and chromatographic behavior.[4]

  • Absence in Samples: The selected IS should not be naturally present in the biological samples being analyzed.[4]

  • Mass Spectrometric Detection: If using LC-MS/MS, the IS should have a different mass-to-charge ratio (m/z) from this compound to allow for simultaneous detection without interference. A stable isotope-labeled this compound would be an ideal choice.

  • Stability: The internal standard should be stable throughout the entire analytical process.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Injection of sample in a solvent stronger than the mobile phase.1. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Ensure the sample is dissolved in a solvent compatible with or weaker than the initial mobile phase.
Low Analyte Recovery 1. Inefficient sample extraction (PPT, LLE, or SPE). 2. Adsorption of this compound to plasticware. 3. Incomplete elution from the SPE cartridge.1. Optimize the extraction parameters (e.g., solvent-to-sample ratio for PPT, pH for LLE, sorbent type and elution solvent for SPE). 2. Use low-binding tubes and pipette tips. 3. Increase the volume or strength of the elution solvent for SPE.
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instability of this compound during processing.1. Ensure consistent and precise execution of all sample preparation steps. 2. Employ a suitable internal standard (ideally a SIL-IS) and consider matrix-matched calibrants. 3. Perform stability experiments and keep samples on ice or at a controlled temperature during processing.
No or Low Signal in Mass Spectrometer 1. Incorrect MS/MS transition parameters (precursor/product ions). 2. Suboptimal ion source parameters. 3. Degradation of this compound in the ion source.1. Optimize the precursor and product ions and collision energy by infusing a standard solution of this compound. 2. Tune the ion source parameters (e.g., temperature, gas flows, voltage). 3. Consider using a lower ion source temperature if thermal degradation is suspected.
High Background Noise 1. Contamination from solvents, reagents, or glassware. 2. Incomplete removal of matrix components.1. Use high-purity solvents and reagents and ensure all labware is thoroughly cleaned. 2. Improve the sample cleanup procedure (e.g., by using a more selective SPE sorbent).

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of indole alkaloids in biological matrices using LC-MS/MS. While specific data for this compound is limited, these values for structurally related compounds provide a useful reference.

Table 1: Sample Preparation Recovery of Indole Alkaloids

AnalyteMatrixExtraction MethodRecovery (%)Reference
IndoleMouse SerumProtein Precipitation (Acetonitrile)>85%[7]
Indole MetabolitesHuman UrineSolid-Phase Extraction (C18)88 - 113%[5]
HarminePlant ExtractSolid-Phase Extraction (PCX)87.86%[8]
YohimbinePlant ExtractSolid-Phase Extraction (PCX)80.55%[8]

Table 2: LC-MS/MS Method Validation Parameters for Indole Alkaloids

AnalyteMatrixLLOQ (ng/mL)Linearity (r²)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
IndoleMouse Serum1>0.99<15%<15%85-115%[7]
Indole MetabolitesHuman Urine100 - 500>0.9983.5 - 12.3%2.7 - 14.1%70 - 132%[1]
PeramineRyegrass0.8>0.99<10%<10%90-110%[9]
ErgovalineRyegrass0.8>0.99<10%<10%90-110%[9]

Detailed Experimental Protocols

Protocol 1: this compound Extraction from Plasma/Serum using Protein Precipitation

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound or a structurally similar indole alkaloid). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.[7]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: this compound Extraction from Urine using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: Centrifuge the urine sample to remove any particulate matter. Dilute the urine (e.g., 1:1 with water) if necessary.

  • Internal Standard Spiking: To a 500 µL aliquot of the prepared urine, add 20 µL of the internal standard working solution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL, 100 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

Experimental_Workflow_for_Vinorine_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Serum, Urine) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Centrifuge Centrifugation/ Evaporation Extraction->Centrifuge Reconstitute Reconstitution Centrifuge->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_peak_issues Peak Shape Issues cluster_is_issues Internal Standard Issues cluster_recovery_issues Recovery Issues cluster_matrix_issues Matrix Effect Issues Start Inaccurate or Imprecise Quantification Results Check_Peak Examine Peak Shape and Retention Time Start->Check_Peak Poor_Shape Tailing or Fronting? Check_Peak->Poor_Shape Check_IS Check Internal Standard Response IS_Variable Variable IS Response? Check_IS->IS_Variable Check_Recovery Evaluate Analyte Recovery Low_Recovery Low Recovery? Check_Recovery->Low_Recovery Check_Matrix Assess Matrix Effects High_Variability High Variability? Check_Matrix->High_Variability Poor_Shape->Check_IS No Adjust_Mobile_Phase Adjust Mobile Phase pH Poor_Shape->Adjust_Mobile_Phase Yes Clean_Column Clean/Replace Column Adjust_Mobile_Phase->Clean_Column Solution Problem Resolved Clean_Column->Solution IS_Variable->Check_Recovery No Review_Addition Review IS Addition Step IS_Variable->Review_Addition Yes Choose_New_IS Select More Suitable IS Review_Addition->Choose_New_IS Choose_New_IS->Solution Low_Recovery->Check_Matrix No Optimize_Extraction Optimize Extraction Method Low_Recovery->Optimize_Extraction Yes Optimize_Extraction->Solution Improve_Cleanup Improve Sample Cleanup High_Variability->Improve_Cleanup Yes Use_SIL_IS Use Stable Isotope- Labeled IS Improve_Cleanup->Use_SIL_IS Use_SIL_IS->Solution

Caption: Troubleshooting logic for this compound quantification.

References

Technical Support Center: Vinorine Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Vinorine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a monoterpenoid indole alkaloid naturally found in plants of the Apocynaceae family. Its stability is crucial for maintaining its chemical integrity, biological activity, and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of unknown impurities with potentially different pharmacological effects.

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on the general knowledge of indole alkaloids, this compound is likely susceptible to degradation from exposure to light (photodegradation), high temperatures (thermal degradation), oxygen (oxidation), and non-neutral pH conditions (acidic or basic hydrolysis).

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it in a tightly sealed container, protected from light, at a temperature of -20°C. For short-term storage, refrigeration at 2-8°C may be sufficient. It is also advisable to blanket the container with an inert gas like argon or nitrogen to prevent oxidation.

Q4: How can I tell if my this compound sample has degraded?

A4: Degradation may not always be visible. However, signs can include a change in color or the appearance of precipitate. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify this compound and its degradation products.[1][2][3] A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the main this compound peak, indicates degradation.

Q5: Are there any known degradation products of this compound?

A5: While specific degradation products of this compound are not extensively documented in publicly available literature, degradation of the indole ring structure commonly involves oxidation and hydroxylation.[4][5] Forced degradation studies can help identify the specific degradation products of this compound under various stress conditions.[6][7][8]

Troubleshooting Guide: this compound Degradation in Experiments

This guide helps to identify and resolve potential degradation issues encountered during your experiments.

Symptom Potential Cause Troubleshooting Steps
Inconsistent experimental results This compound degradation during the experiment.1. Prepare fresh solutions of this compound for each experiment. 2. Protect experimental solutions from light by using amber vials or covering them with aluminum foil. 3. Maintain a controlled temperature throughout the experiment. 4. Analyze a sample of your this compound stock solution by HPLC to check for pre-existing degradation.
Appearance of new peaks in HPLC analysis Formation of degradation products.1. Compare the chromatogram to a reference standard of undegraded this compound. 2. Perform a forced degradation study to intentionally generate degradation products and compare their retention times to the unknown peaks. 3. Use a photodiode array (PDA) detector to compare the UV spectra of the new peaks with this compound. 4. Employ LC-MS to identify the mass of the unknown peaks and elucidate their structures.[9]
Decrease in the area of the this compound peak over time Ongoing degradation in the prepared solution.1. Assess the stability of this compound in the chosen solvent and at the experimental concentration. 2. If using aqueous solutions, check and control the pH. Buffering the solution may be necessary. 3. Consider the compatibility of this compound with other excipients or reagents in your formulation.
Change in color of the this compound solution Likely oxidative or photodegradation.1. Immediately store the solution in the dark and under an inert atmosphere. 2. Prepare fresh solutions and handle them with minimal exposure to light and air. 3. Consider adding an antioxidant to the solution if compatible with your experimental setup.

Putative Degradation Pathway of this compound

The following diagram illustrates a hypothesized degradation pathway for this compound based on the known reactivity of the indole alkaloid scaffold. The primary sites of degradation are likely the indole nitrogen, the double bond, and the ester group.

Hypothesized Degradation Pathway of this compound This compound This compound Oxidation Oxidized Product (e.g., N-oxide) This compound->Oxidation Oxidizing Agent (e.g., H₂O₂) Hydrolysis Hydrolyzed Product (Loss of acetyl group) This compound->Hydrolysis Acid/Base Photo_oxidation Photo-oxidized Product (e.g., Hydroxylated indole) This compound->Photo_oxidation Light/O₂

Caption: Hypothesized degradation routes for this compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.[6][7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of this compound (1 mg/mL in methanol) at 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Maintain a control sample in the dark.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method Protocol

This protocol describes a general HPLC method for the separation of this compound from its potential degradation products.[1][2][3]

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program: Start with a low percentage of Mobile Phase B, and gradually increase it over time to elute the more nonpolar degradation products. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm and 280 nm).

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

The following tables present example data from a forced degradation study and a long-term stability study. Note: This is hypothetical data for illustrative purposes.

Table 1: Example Data from Forced Degradation Study of this compound

Stress ConditionIncubation Time (hours)% Assay of this compound% Total Impurities
0.1 M HCl (60°C) 2485.214.8
0.1 M NaOH (60°C) 2478.521.5
3% H₂O₂ (RT) 2489.110.9
Heat (80°C, solid) 4895.34.7
Photolysis 2482.717.3

Table 2: Example Data from Long-Term Stability Study of this compound at -20°C (Solid State)

Time Point (months)Appearance% Assay of this compound% Total Impurities
0White to off-white powder99.80.2
3Conforms99.70.3
6Conforms99.60.4
12Conforms99.50.5
24Conforms99.30.7

Visualizations

Experimental Workflow for Forced Degradation Study

Forced Degradation Experimental Workflow cluster_stress Stress Conditions A Acid Hydrolysis S Sample at Time Points A->S B Base Hydrolysis B->S C Oxidation C->S D Thermal D->S E Photolytic E->S P Prepare this compound Stock Solution P->A P->B P->C P->D P->E N Neutralize/Dilute Samples S->N H HPLC Analysis N->H I Identify Degradation Products (LC-MS) H->I

Caption: Workflow for conducting a forced degradation study.

Logical Relationship for Stability-Indicating Method Development

Logic for Stability-Indicating Method Development A Generate Degraded Samples (Forced Degradation) B Develop HPLC Method (Column, Mobile Phase, Gradient) A->B C Analyze Degraded Samples B->C D Check for Peak Purity and Resolution C->D E Optimize Method D->E If not adequate F Validate Method (ICH Guidelines) D->F If adequate E->C

Caption: Logical steps for developing a stability-indicating method.

References

Technical Support Center: Scaling Up Vinorine Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up vinorine production for preclinical studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: this compound can be produced through two primary routes: total chemical synthesis and plant cell culture-based biosynthesis. Chemical synthesis involves a multi-step organic chemistry process to build the complex polycyclic structure of this compound from simpler starting materials.[1][2][3][4][5] Biosynthetic production typically utilizes cell suspension cultures of Rauwolfia serpentina, which naturally produces this compound as a precursor to other alkaloids like ajmaline.[6][7]

Q2: What are the key challenges in scaling up the chemical synthesis of this compound?

A2: Scaling up the chemical synthesis of complex polycyclic alkaloids like this compound presents several challenges. These include maintaining reaction yields and stereoselectivity, managing heat transfer in larger reactors, ensuring efficient mixing, and developing scalable purification methods to handle larger quantities of material.[8][9][10][11]

Q3: What factors influence the yield of this compound in Rauwolfia serpentina cell cultures?

A3: The yield of this compound and other indole alkaloids in Rauwolfia serpentina cell cultures is influenced by several factors, including the composition of the culture medium (e.g., plant growth regulators like NAA and kinetin), elicitor treatments, and the specific cell line used.[7][12] The total alkaloid content in cell suspension cultures has been reported to be significantly higher than in hairy root cultures.[6]

Q4: What are the regulatory requirements for preclinical toxicology studies of this compound?

A4: Preclinical toxicology studies for new chemical entities like this compound must be conducted under Good Laboratory Practice (GLP) guidelines to ensure data integrity and reliability for regulatory submissions, such as an Investigational New Drug (IND) application.[13][14][15][16][17] These studies typically include single-dose and repeated-dose toxicity assessments in at least two species (one rodent and one non-rodent).[15]

Q5: How can I quantify the amount of this compound in my samples?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of this compound and other indole alkaloids.[15][18][19] A validated, stability-indicating HPLC method is crucial for accurately determining the purity and concentration of this compound in your preparations.

Data Presentation: this compound Production Yields

The following table summarizes the reported yields for this compound production through different methods. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and reporting metrics.

Production MethodReported YieldNumber of Steps (if applicable)Reference
Total Chemical Synthesis9% overall yield9[1][3]
Total Chemical Synthesis5% overall yield18[2]
Rauwolfia serpentina Cell Suspension CultureTotal alkaloids: 2.8% of dry cell biomass (Ajmaline-type alkaloids, including this compound precursor, constitute 1.6%)N/A[7][17]

Troubleshooting Guides

Chemical Synthesis Scale-Up
IssuePotential Cause(s)Troubleshooting Steps
Low reaction yield upon scale-up - Inefficient heat transfer in larger reactors leading to side reactions.- Poor mixing resulting in localized high concentrations of reactants.- Sensitivity of reagents or intermediates to prolonged reaction times.- Use a reactor with a jacket for better temperature control.- Employ a more efficient overhead stirrer.- Consider slower, controlled addition of reagents.- Re-optimize reaction time and temperature for the larger scale.
Difficulty in purification - Co-elution of impurities with the product during chromatography.- Product precipitation during workup or purification.- Large volumes of solvents required for chromatography.- Develop a gradient elution method for HPLC to improve separation.- Screen for suitable crystallization solvents to purify the final product.- Explore alternative purification techniques like counter-current chromatography.
Inconsistent stereoselectivity - Temperature fluctuations affecting the stereochemical outcome of a reaction.- Catalyst deactivation or poisoning.- Changes in solvent purity or grade.- Ensure precise temperature control throughout the reaction.- Use fresh, high-purity catalyst and solvents.- Degas solvents if reactions are sensitive to air or moisture.
Biosynthetic Production and Purification
IssuePotential Cause(s)Troubleshooting Steps
Low this compound yield in cell culture - Suboptimal growth medium composition.- Inadequate elicitation to induce secondary metabolite production.- Cell line instability or degradation over time.- Optimize concentrations of plant growth regulators (e.g., auxins and cytokinins).- Experiment with different elicitors (e.g., methyl jasmonate) and treatment times.- Re-establish cell cultures from cryopreserved stocks.
Contamination of cell cultures - Non-sterile handling techniques.- Contaminated media or equipment.- Strictly adhere to aseptic techniques in a laminar flow hood.- Autoclave all media and equipment properly.- Regularly inspect cultures for any signs of contamination.
Inefficient extraction of this compound - Incomplete cell lysis.- Use of an inappropriate extraction solvent.- Degradation of this compound during extraction.- Employ mechanical cell disruption methods (e.g., sonication, homogenization) in addition to solvent extraction.- Optimize the solvent system based on this compound's polarity.- Perform extraction at low temperatures to minimize degradation.
Low purity after initial purification - Presence of other closely related alkaloids.- Co-extraction of pigments and other plant metabolites.- Utilize a multi-step purification protocol involving different chromatography techniques (e.g., column chromatography followed by preparative HPLC).- Incorporate a liquid-liquid extraction step to remove interfering substances.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is based on established methods for the analysis of indole alkaloids in Rauwolfia serpentina.[15][19]

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B (linear gradient)

    • 25-30 min: 60% B

    • 30-35 min: 60% to 10% B (linear gradient)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of purified this compound (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90% A, 10% B).

  • Sample Preparation (from cell culture):

    • Harvest and freeze-dry the cell biomass.

    • Grind the dried biomass to a fine powder.

    • Extract a known amount of the powder (e.g., 100 mg) with methanol (e.g., 3 x 10 mL) using sonication.

    • Combine the methanol extracts and evaporate to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Vinorine_Biosynthesis_Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine 16-epi-Vellosimine 16-epi-Vellosimine Strictosidine->16-epi-Vellosimine Multiple Steps This compound This compound 16-epi-Vellosimine->this compound This compound Synthase Ajmaline Ajmaline This compound->Ajmaline Multiple Steps Experimental_Workflow_Vinorine_Quantification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Harvest Harvest & Lyophilize Cell Culture Grind Grind Biomass Harvest->Grind Extract Solvent Extraction (Methanol) Grind->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate Filter Filter (0.45 µm) Concentrate->Filter Inject Inject Sample Filter->Inject Separate C18 Reversed-Phase Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Quantify Quantify against Standard Curve Detect->Quantify Troubleshooting_Logic_Low_Yield cluster_chem Chemical Synthesis Troubleshooting cluster_bio Biosynthesis Troubleshooting Start Low this compound Yield CheckMethod Production Method? Start->CheckMethod ChemSynth Chemical Synthesis CheckMethod->ChemSynth Chemical BioSynth Biosynthesis CheckMethod->BioSynth Bio ReactionCond Optimize Reaction Conditions (Temp, Time, Conc.) ChemSynth->ReactionCond Media Optimize Culture Medium BioSynth->Media Purification Improve Purification (Chromatography, Crystallization) ReactionCond->Purification Reagents Check Reagent Purity Purification->Reagents Elicitation Test Elicitors Media->Elicitation Extraction Improve Extraction Protocol Elicitation->Extraction

References

Validation & Comparative

A Comparative Guide to the Antiarrhythmic Profiles of Vinorine and Ajmaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiarrhythmic properties of the well-characterized Class Ia antiarrhythmic drug, Ajmaline, and its biosynthetic precursor, Vinorine. While extensive electrophysiological data is available for Ajmaline, research on the specific antiarrhythmic activity of this compound is limited. This comparison leverages the established knowledge of Ajmaline and explores the potential antiarrhythmic activity of this compound based on its structural relationship and the known effects of related Rauwolfia alkaloids.

Introduction to this compound and Ajmaline

This compound and Ajmaline are monoterpenoid indole alkaloids derived from plants of the Rauwolfia species. This compound is a key intermediate in the biosynthesis of Ajmaline.[1] Ajmaline is recognized as a Class Ia antiarrhythmic agent and is used in the treatment of various tachyarrhythmias and for the diagnosis of Brugada syndrome.[2][3][4][5] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[2][4]

Comparative Analysis of Electrophysiological Effects

A comprehensive understanding of a compound's antiarrhythmic potential requires detailed analysis of its effects on cardiac ion channels and the resulting changes in the cardiac action potential.

Ajmaline: A Multi-Channel Blocker

Ajmaline's antiarrhythmic effects are primarily attributed to its potent blockade of cardiac sodium channels (INa), which slows the upstroke of the cardiac action potential (Phase 0) and reduces conduction velocity.[2][6] However, its pharmacological profile is broader, encompassing interactions with several potassium and calcium channels, which contributes to its overall antiarrhythmic efficacy and potential proarrhythmic risk.[2][4]

This compound: An Uncharacterized Precursor

Currently, there is a lack of specific data on the direct effects of this compound on cardiac ion channels and action potential parameters. Its structural similarity to Ajmaline suggests a potential for similar bioactivity, but this remains to be experimentally verified.

Quantitative Comparison of Ion Channel Inhibition

The following table summarizes the available quantitative data on the inhibitory effects of Ajmaline on various cardiac ion channels. Data for this compound is not available.

Ion ChannelCurrentAjmaline IC50Species/Cell LineReference
Sodium (Na+) Channels INa27.8 µM (at -75 mV holding potential)Rat Ventricular Myocytes[6][7]
47.2 µM (at -120 mV holding potential)Rat Ventricular Myocytes[6][7]
Potassium (K+) Channels IKr (hERG)1.0 µMHEK cells[3]
42.3 µMXenopus oocytes[3]
IKur (Kv1.5)1.70 µMMammalian cell line[8]
Ito (Kv4.3)2.66 µMMammalian cell line[8]
Ito25.9 µMRat Ventricular Myocytes[6][7]
IK(ATP)13.3 µMRat Ventricular Myocytes[6][7]
Calcium (Ca2+) Channels ICa-L70.8 µMRat Ventricular Myocytes[6][7]

Mechanism of Action and Signaling Pathways

Ajmaline's primary mechanism as a Class Ia antiarrhythmic involves the blockade of open and inactivated sodium channels. This "use-dependent" block is more pronounced at faster heart rates, making it effective in terminating tachyarrhythmias. The blockade of potassium channels, particularly IKr, contributes to the prolongation of the action potential duration and the effective refractory period.[2][3]

dot

cluster_0 Cardiac Myocyte Membrane cluster_1 Electrophysiological Effects Na_channel Voltage-Gated Na+ Channel (Nav1.5) Phase0 ↓ Phase 0 Depolarization Na_channel->Phase0 K_channel Voltage-Gated K+ Channel (e.g., hERG) APD ↑ Action Potential Duration (APD) K_channel->APD Ca_channel L-type Ca2+ Channel (Cav1.2) Ajmaline Ajmaline Ajmaline->Na_channel Blocks Ajmaline->K_channel Blocks Ajmaline->Ca_channel Blocks (weaker) Conduction ↓ Conduction Velocity Phase0->Conduction Antiarrhythmic_Effect Antiarrhythmic Effect Conduction->Antiarrhythmic_Effect ERP ↑ Effective Refractory Period (ERP) APD->ERP ERP->Antiarrhythmic_Effect

Caption: Ajmaline's Antiarrhythmic Signaling Pathway.

The biosynthetic relationship between this compound and Ajmaline is a key consideration for its potential activity.

dot

Strictosidine Strictosidine Intermediate_Steps ...Multiple Enzymatic Steps... Strictosidine->Intermediate_Steps This compound This compound Intermediate_Steps->this compound Vinorine_Synthase This compound Synthase This compound->Vinorine_Synthase Vomilenine Vomilenine Vinorine_Synthase->Vomilenine Acetyl-CoA Ajmaline Ajmaline Vomilenine->Ajmaline Reduction & Rearrangement

Caption: Biosynthetic Pathway from this compound to Ajmaline.

Experimental Protocols

The quantitative data presented for Ajmaline were primarily obtained through in vitro electrophysiological studies. A typical experimental workflow for such an analysis is outlined below.

dot

Cell_Culture Cell Culture (e.g., HEK293 expressing specific ion channel) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Data_Acquisition Data Acquisition System Patch_Clamp->Data_Acquisition Drug_Application Application of Ajmaline (Varying Concentrations) Data_Acquisition->Drug_Application Analysis Data Analysis (Current-Voltage Relationships, IC50 determination) Data_Acquisition->Analysis Drug_Application->Patch_Clamp Feedback Results Results (Quantitative measure of channel block) Analysis->Results

Caption: Experimental Workflow for Ion Channel Analysis.

Whole-Cell Patch Clamp Electrophysiology
  • Cell Preparation: Studies on Ajmaline's effects on specific ion channels often utilize human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected to express the cardiac ion channel of interest (e.g., hERG, Nav1.5). Alternatively, primary cardiomyocytes isolated from animal models (e.g., rat or guinea pig ventricles) are used.

  • Recording Technique: The whole-cell patch-clamp technique is employed to measure ionic currents across the cell membrane. A glass micropipette with a tip diameter of 1-2 µm, filled with an appropriate internal solution, is sealed onto the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior.

  • Voltage Protocols: Specific voltage-clamp protocols are applied to elicit the ionic current of interest. For example, to measure INa, the cell is held at a negative holding potential (e.g., -120 mV) and then depolarized to various test potentials. To measure IKr, a depolarizing pulse is followed by a repolarizing step to elicit the characteristic tail current.

  • Drug Application: Ajmaline is dissolved in an appropriate solvent and then diluted to the desired concentrations in the external recording solution. The drug is applied to the cells via a perfusion system, and the effects on the ionic currents are recorded at steady-state.

  • Data Analysis: The peak current amplitude in the presence of different concentrations of Ajmaline is measured and compared to the control (drug-free) condition. The concentration-response data are then fitted to the Hill equation to determine the half-maximal inhibitory concentration (IC50).

In Vivo Animal Models of Arrhythmia
  • Model Induction: To assess the in vivo antiarrhythmic efficacy of compounds like Ajmaline, various animal models are used. A common model is the coronary artery occlusion-induced arrhythmia model in rats or pigs. In this model, a ligature is placed around a major coronary artery (e.g., the left anterior descending artery) to induce myocardial ischemia, which leads to ventricular arrhythmias.

  • Drug Administration: The test compound (e.g., Ajmaline) is typically administered intravenously before or after the induction of ischemia.

  • ECG Monitoring: The electrocardiogram (ECG) is continuously monitored to record the incidence and duration of arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • Data Analysis: The antiarrhythmic effect is quantified by comparing the arrhythmia score (a measure of the severity and frequency of arrhythmias) in the drug-treated group to that in a vehicle-treated control group.

Conclusion

Ajmaline is a well-established Class Ia antiarrhythmic drug with a multi-channel blocking profile, dominated by its potent inhibition of cardiac sodium channels. Its electrophysiological effects have been extensively characterized, providing a clear understanding of its mechanism of action.

In contrast, this compound, despite being a direct biosynthetic precursor to Ajmaline, remains largely uncharacterized in terms of its own antiarrhythmic properties. The antiarrhythmic activity observed in Rauwolfia extracts containing related alkaloids suggests that this compound may possess similar pharmacological effects. However, dedicated electrophysiological studies are required to elucidate the specific actions of this compound on cardiac ion channels and to determine its potential as an antiarrhythmic agent. Future research should focus on isolating pure this compound and subjecting it to the same rigorous electrophysiological screening that has been applied to Ajmaline. Such studies would not only clarify the pharmacological profile of this compound but could also provide valuable insights into the structure-activity relationships of this class of alkaloids.

References

A Comparative Guide to the Efficacy of Vinorine and Other Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole alkaloids are a large and structurally diverse class of naturally occurring compounds that have been a fertile source of therapeutic agents for centuries.[1][2] Their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, continues to attract significant interest from the scientific community. This guide provides a comparative overview of the efficacy of vinorine, a monoterpenoid indole alkaloid, against other prominent indole alkaloids such as ajmalicine, reserpine, yohimbine, catharanthine, and vindoline. The information is supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in research and drug development endeavors.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the anticancer, antibacterial, and anti-inflammatory activities of this compound and other selected indole alkaloids. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions, such as cell lines, bacterial strains, and assay protocols.

Anticancer Activity (IC₅₀ Values in µM)
AlkaloidCell LineIC₅₀ (µM)Reference
This compound N/AData not available
Ajmalicine Jurkat E.6>5.68 (approx. 2µg/mL)[3]
THP-1>5.68 (approx. 2µg/mL)[3]
Reserpine Drug-resistant KB-ChR-8-5~40 (for 50% viability reduction)[4]
MDA-MB-23117.45 ± 1.28[5]
Non-small cell lung cancer (NSCLC)15-35 (range of specific cytotoxicity)[6]
Yohimbine Drug-resistant oral cancer (KB-ChR-8-5)44[7]
Colorectal carcinoma (HCT116)10 - 32
Catharanthine Liver carcinoma (HepG2)Data not available (IC50 determined but not specified)[8]
Vindoline SiHa12.29 (derivative)[9]
SiHa2.85 (derivative)[9]
SiHa6.01 (derivative)[9]
Antibacterial Activity (MIC Values in µg/mL)
AlkaloidBacterial StrainMIC (µg/mL)Reference
This compound N/AData not available
Ajmalicine N/AData not available
Reserpine N/AData not available
Yohimbine N/AData not available
Catharanthine N/AData not available
Vindoline N/AData not available
Indole Alkaloid MixBacillus subtilis0.78[10]
Trichophyton rubrum6.25[10]
Voacafricine AStaphylococcus aureus3.12[11]
Voacafricine BStaphylococcus aureus3.12[11]
Salmonella typhimurium0.78[11]
Anti-inflammatory and Other Activities
AlkaloidActivityMetricValueReference
This compound AnticholinesteraseIC₅₀35.06 µM[12]
This compound N₄-oxide COX-2 Inhibition% Inhibition94.05%[12]
Rescinnamine AnticholinesteraseIC₅₀11.01 µM[12]
Isoreserpiline AnticholinesteraseIC₅₀24.89 µM[12]
Macusine B AnticholinesteraseIC₅₀48.39 µM[12]
Melaxilline A Anti-inflammatory (β-glucuronidase inhibition)IC₅₀1.51 µM[12]
Melaxilline B Anti-inflammatory (β-glucuronidase inhibition)IC₅₀2.62 µM[12]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these alkaloids exert their effects is crucial for targeted drug development. Below are diagrams of key signaling pathways associated with this compound and other selected indole alkaloids.

Vinorine_CXCR2_JAK_STAT_Pathway This compound This compound CXCR2 CXCR2 This compound->CXCR2 Inhibits JAK JAK CXCR2->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to MMP_expression MMP Expression Nucleus->MMP_expression Regulates Yohimbine_Wnt_Pathway cluster_nucleus In the Nucleus Yohimbine Yohimbine Wnt_Signal Wnt Signal Yohimbine->Wnt_Signal Inhibits Frizzled Frizzled Receptor Wnt_Signal->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (GSK3β, APC, Axin) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degrades Nucleus Nucleus Beta_Catenin->Nucleus Translocates to TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription (e.g., MITF) TCF_LEF->Gene_Transcription Activates Reserpine_VMAT_Inhibition Reserpine Reserpine VMAT Vesicular Monoamine Transporter (VMAT) Reserpine->VMAT Irreversibly Blocks Synaptic_Vesicle Synaptic Vesicle Monoamines Monoamines (Dopamine, Norepinephrine, Serotonin) Monoamines->VMAT Transport into Vesicle MAO Monoamine Oxidase (MAO) Monoamines->MAO Metabolized by Cytoplasm Cytoplasm Degradation Degradation MAO->Degradation Catharanthine_mTOR_Pathway Catharanthine Catharanthine mTOR mTOR Catharanthine->mTOR Inhibits Autophagy_Initiation Autophagy Initiation (ULK1 Complex) mTOR->Autophagy_Initiation Inhibits Autophagosome_Formation Autophagosome Formation Autophagy_Initiation->Autophagosome_Formation Promotes Cell_Death Autophagic Cell Death Autophagosome_Formation->Cell_Death MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. MTT Addition (Formation of formazan) C->D E 5. Solubilization (e.g., DMSO) D->E F 6. Absorbance Measurement (Spectrophotometer at ~570 nm) E->F G 7. IC₅₀ Calculation F->G

References

A Comparative Guide to HPLC Method Validation for Vinorelbine Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Vinorelbine, a crucial anti-mitotic chemotherapy agent. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability in pharmaceutical development and quality control.[1][2][3]

Introduction to Vinorelbine and the Imperative for Validated HPLC Analysis

Vinorelbine, a semi-synthetic vinca alkaloid, is a key therapeutic agent in the treatment of non-small cell lung cancer and breast cancer.[4][5] Its mechanism of action involves the disruption of microtubule assembly, leading to mitotic arrest in cancer cells. Accurate and precise quantification of Vinorelbine in pharmaceutical dosage forms and biological matrices is paramount for ensuring its safety, efficacy, and quality. High-Performance Liquid Chromatography (HPLC) stands as a preferred analytical technique due to its high resolution, sensitivity, and reproducibility.[6]

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3] For regulatory submissions, adherence to ICH guidelines is a mandatory requirement.

Comparison of Validated HPLC Methods for Vinorelbine Analysis

Several research endeavors have focused on developing and validating robust HPLC methods for Vinorelbine estimation. Below is a comparative summary of the key chromatographic conditions and validation parameters from published studies.

Table 1: Comparison of Chromatographic Conditions for Vinorelbine HPLC Analysis

ParameterMethod AMethod BMethod C
Column Inertsil ODS C18 (150 mm x 4.6 mm, 5µ)[4]Kromasil® C18 (250×4.6 mm; id 5 µ)[7]Hypersil GOLD 5µm[8]
Mobile Phase Phosphate buffer and Methanol (40:60 V/V), pH 2.5[4]Acetate buffer (pH=5.9) and Methanol (85:15 v/v)[7]Not Specified
Flow Rate 1.0 mL/min[4]1 mL/min[7]Not Specified
Detection Wavelength 269 nm[4]235 nm[7]267 nm[8]
Retention Time 3.203 min[4]4.3 min[7]11.63 min[8]

Table 2: Comparison of Validation Parameters for Vinorelbine HPLC Methods as per ICH Guidelines

Validation ParameterMethod AMethod BMethod CICH Acceptance Criteria
Linearity Range 10-50 µg/mL[4]5-750 ng/ml[7]0.500 µg/mL to 0.0400 mg/mL[9]Correlation coefficient (r²) > 0.99
Correlation Coefficient (r²) 0.999[4]>0.9998[7]0.9956 - 0.9978[10]As specified
Accuracy (% Recovery) 100.77%[4]>98%[7]99.4% - 102.3%[9]Typically 98-102%
Precision (%RSD) Intra-day: 0.84, Inter-day: 0.70[4]<1 for intraday and interday[7]Not Specified≤ 2%
Limit of Detection (LOD) 0.06 µg/mL[4]1.5 ng/ml[7]0.200 microg/mL[10]To be determined
Limit of Quantitation (LOQ) 0.19 µg/mL[4]Not SpecifiedNot SpecifiedTo be determined
Specificity No interference from excipients[4]No interference of plasma matrix components[7]Specific separation of intermediates and product[10]The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Robustness Method is rugged and robust[5]Not SpecifiedNot SpecifiedNo significant changes in results with deliberate variations in method parameters.

Experimental Protocols for HPLC Method Validation

The following are detailed methodologies for the key validation experiments as per ICH Q2(R1) guidelines.

System Suitability

Before commencing the validation, the suitability of the chromatographic system is evaluated to ensure its performance.

  • Procedure: A standard solution of Vinorelbine is injected multiple times (typically five or six replicates).

  • Parameters and Acceptance Criteria:

    • Tailing factor: ≤ 2

    • Theoretical plates: > 2000

    • Relative Standard Deviation (%RSD) of peak areas: ≤ 2%

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a blank sample (placebo or mobile phase) to check for any interfering peaks at the retention time of Vinorelbine.

    • Analyze a sample of Vinorelbine spiked with known related substances or impurities.

    • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on Vinorelbine and analyze the stressed samples.

  • Acceptance Criteria: The peak for Vinorelbine should be pure and free from any co-eluting peaks. The method should be able to separate Vinorelbine from its degradation products and any other potential interferences.

Linearity

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Procedure: Prepare a series of at least five concentrations of Vinorelbine standard solution across the desired range. Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.99. The y-intercept should be close to zero.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Accuracy is typically assessed by a recovery study. A known amount of Vinorelbine standard is spiked into a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each concentration level is prepared in triplicate.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percentage recovery should be within a pre-defined limit, typically 98-102%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Data Analysis: Calculate the Relative Standard Deviation (%RSD) for the replicate measurements.

  • Acceptance Criteria: The %RSD should not be more than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on the signal-to-noise ratio):

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • LOD is typically established at a signal-to-noise ratio of 3:1.

    • LOQ is typically established at a signal-to-noise ratio of 10:1.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Deliberately vary critical method parameters one at a time, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Data Analysis: Analyze the effect of these changes on system suitability parameters and the final result.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptable limits, and the results should not be significantly affected.

Visualizing the HPLC Method Validation Workflow

The following diagrams illustrate the logical flow and relationships within the HPLC method validation process.

HPLC_Validation_Workflow start Start: Method Development validation_protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->validation_protocol system_suitability System Suitability Testing specificity Specificity (Forced Degradation) system_suitability->specificity If Pass validation_protocol->system_suitability linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Validation Report robustness->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation as per ICH Guidelines.

Validation_Parameter_Relationships validated_method Validated HPLC Method specificity Specificity specificity->validated_method linearity Linearity linearity->validated_method range Range linearity->range accuracy Accuracy accuracy->validated_method accuracy->range precision Precision precision->validated_method precision->range range->validated_method lod LOD lod->validated_method loq LOQ loq->validated_method loq->range robustness Robustness robustness->validated_method

Caption: Interrelationship of ICH Validation Parameters for an HPLC Method.

Conclusion

The validation of an HPLC method for the analysis of Vinorelbine according to ICH guidelines is a systematic and essential process to ensure the generation of reliable and accurate data. The presented comparison of different HPLC methods highlights the key parameters that need to be controlled and validated. By following the detailed experimental protocols and understanding the interrelationships of the validation parameters, researchers and analytical scientists can confidently develop and validate robust HPLC methods for the routine analysis of Vinorelbine in a regulated environment. This ultimately contributes to the overall quality and safety of the final pharmaceutical product.

References

Comparative Analysis of Antibody Cross-Reactivity in Vinorine Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody performance in immunoassays for Vinorine, a monoterpenoid indole alkaloid. A critical performance characteristic of any antibody used in an immunoassay is its specificity, which is inversely related to its cross-reactivity with structurally similar molecules.[1][2] High cross-reactivity can lead to inaccurate quantification and false-positive results.[1] This document presents illustrative cross-reactivity data for two hypothetical monoclonal antibodies against this compound and details the experimental protocol used to derive such data.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its specific target antigen.[1][2] This occurs when the cross-reacting molecule shares a similar three-dimensional structure, or epitope, with the target antigen.[1] In the context of this compound immunoassays, cross-reactivity with other alkaloids, particularly those with a similar indole core structure, is a significant consideration. The extent of cross-reactivity is typically determined using competitive immunoassays.[1]

Comparison of this compound Monoclonal Antibody Cross-Reactivity

The following table summarizes the cross-reactivity profiles of two hypothetical monoclonal antibodies, MAb-VIN-01 and MAb-VIN-02, developed for a competitive enzyme-linked immunosorbent assay (ELISA) for this compound. The data is presented as the percentage of cross-reactivity, which is calculated based on the concentration of the competing compound required to displace 50% of the labeled this compound tracer, relative to the concentration of this compound required for the same displacement (IC50).

Calculation of Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of this compound / IC50 of Competing Compound) x 100

CompoundChemical StructureMAb-VIN-01 Cross-Reactivity (%)MAb-VIN-02 Cross-Reactivity (%)
This compound (Reference Compound)100 100
AjmalineStructurally related sarpagan alkaloid25.38.7
VomilenineBiosynthetic precursor to this compound15.83.2
ReserpineIndole alkaloid with a different structural backbone< 0.1< 0.1
YohimbineIndole alkaloid with a different structural backbone< 0.1< 0.1
TryptamineBasic indole structure< 0.01< 0.01

Interpretation of Data:

This illustrative data indicates that MAb-VIN-02 exhibits higher specificity for this compound compared to MAb-VIN-01, with significantly lower cross-reactivity towards the structurally related alkaloids Ajmaline and Vomilenine. Both antibodies show negligible cross-reactivity with indole alkaloids that have more distinct structural backbones, such as Reserpine and Yohimbine, and the basic indole structure, Tryptamine. The choice between these two antibodies would depend on the specific application. For highly specific quantification of this compound in complex matrices where related alkaloids may be present, MAb-VIN-02 would be the superior choice.

Experimental Protocols

The determination of antibody cross-reactivity is crucial for the validation of any immunoassay.[1] The most common method for this is the competitive ELISA.[1]

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the steps to determine the cross-reactivity of an anti-Vinorine antibody.

Materials:

  • 96-well microtiter plates

  • Anti-Vinorine monoclonal antibody

  • This compound standard

  • Structurally related compounds (e.g., Ajmaline, Vomilenine)

  • This compound-horseradish peroxidase (HRP) conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the anti-Vinorine monoclonal antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove any unbound antibody.

  • Blocking: Block the remaining protein-binding sites in the wells by adding Blocking Buffer and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each of the test compounds in assay buffer.

    • Add a fixed amount of this compound-HRP conjugate to each well.

    • Add the different concentrations of the this compound standard or test compounds to the wells.

    • Incubate for 1-2 hours at room temperature to allow for competition between the free analyte (this compound or test compound) and the this compound-HRP conjugate for binding to the coated antibody.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Stop the color development by adding the Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for the this compound standard and each test compound.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and each test compound from their respective dose-response curves.

    • Calculate the percent cross-reactivity for each test compound using the formula mentioned above.

Visualizations

Experimental Workflow for Cross-Reactivity Testing by Competitive ELISA

G Competitive ELISA Workflow for Cross-Reactivity Assessment cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis A Coat Plate with Anti-Vinorine Antibody B Wash Plate A->B C Block Plate B->C D Wash Plate C->D E Add this compound-HRP Conjugate & this compound/Test Compound D->E F Incubate E->F G Wash Plate F->G H Add TMB Substrate G->H I Incubate H->I J Add Stop Solution I->J K Read Absorbance at 450nm J->K L Calculate IC50 & % Cross-Reactivity K->L

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Simplified Biosynthetic Pathway of this compound

This compound is an intermediate in the biosynthesis of the antiarrhythmic alkaloid ajmaline.[3][4] Understanding its biosynthetic origins helps in identifying potential cross-reactants.

G Simplified this compound Biosynthetic Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Vomilenine Vomilenine Strictosidine->Vomilenine Multiple Steps This compound This compound Vomilenine->this compound This compound Synthase Ajmaline Ajmaline This compound->Ajmaline Multiple Steps

Caption: Simplified biosynthetic pathway leading to the formation of this compound.

References

Confirming the Stereochemistry of Synthetic Vinorine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex natural products like Vinorine, unambiguous determination of stereochemistry is paramount. This guide provides a comparative overview of key analytical techniques for confirming the absolute configuration of synthetic this compound, supported by experimental data and detailed protocols.

The intricate, caged structure of this compound, an akuammiline alkaloid, presents a significant stereochemical challenge to synthetic chemists. The molecule possesses multiple stereocenters, and ensuring the correct three-dimensional arrangement of atoms is crucial for its biological activity. This guide compares the utility of several instrumental methods for the stereochemical confirmation of synthetic this compound, with a focus on X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical techniques.

Comparison of Analytical Techniques for Stereochemical Confirmation

The selection of an appropriate analytical method for stereochemical determination depends on several factors, including the nature of the sample (e.g., crystalline solid vs. oil), the amount of sample available, and the specific stereochemical question being addressed. The following table summarizes and compares the key features of the most common techniques used for this purpose.

TechniqueSample RequirementsInformation ProvidedKey AdvantagesKey Limitations
Single-Crystal X-ray Diffraction High-quality single crystal (typically >50 µm)Absolute 3D structure, bond lengths, bond angles, and crystal packingUnambiguous determination of absolute stereochemistryCrystal growth can be challenging; not suitable for amorphous solids or oils
NMR Spectroscopy (Mosher's Method) ~1-5 mg of purified sample per diastereomeric esterAbsolute configuration of secondary alcohols and aminesApplicable to non-crystalline samples; provides information about the local stereochemical environmentRequires derivatization, which can be complex; interpretation can be challenging for complex molecules
Chiral High-Performance Liquid Chromatography (HPLC) Small amount of sample in solutionEnantiomeric purity and separation of enantiomersHigh sensitivity and accuracy for determining enantiomeric excess; can be used for preparative separationDoes not directly provide absolute configuration without a known standard; method development can be time-consuming
Vibrational Circular Dichroism (VCD) ~1-10 mg of sample in solutionAbsolute configuration in solutionApplicable to a wide range of chiral molecules in their native state; provides conformational informationRequires specialized instrumentation; interpretation relies on comparison with quantum chemical calculations
Electronic Circular Dichroism (ECD) Dilute solution of the sampleInformation about the stereochemistry of chromophoresHigh sensitivity for compounds with UV-Vis absorbing chromophoresInterpretation can be complex and may require comparison with theoretical calculations; less universally applicable than VCD

Experimental Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule, provided that a suitable crystal can be obtained. In the enantioselective total synthesis of (-)-vincorine, X-ray diffraction was used to confirm the final structure.[1]

Protocol:

  • Crystal Growth: A high-quality single crystal of the synthetic this compound is grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., methanol/chloroform, acetone/hexanes).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data are typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined against the experimental data. The absolute configuration is determined by analyzing the anomalous dispersion effects, often reported as the Flack parameter.

NMR Spectroscopy: The Mosher's Ester Method

For non-crystalline samples, Mosher's method is a powerful NMR technique to determine the absolute configuration of secondary alcohols or amines.[2][3] This method involves the formation of diastereomeric esters (or amides) with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

Protocol:

  • Derivatization: The synthetic this compound (containing a hydroxyl or amino group) is divided into two portions. One portion is reacted with (R)-MTPA chloride, and the other with (S)-MTPA chloride, to form the corresponding diastereomeric Mosher esters.

  • NMR Analysis: 1H NMR spectra are acquired for both diastereomeric esters.

  • Data Interpretation: The chemical shifts of the protons in the vicinity of the newly formed ester linkage are compared between the two diastereomers. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the stereocenter can be assigned based on the established Mosher's method model.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for determining the enantiomeric purity of a synthetic sample and for separating enantiomers. While it doesn't inherently determine the absolute configuration, it can be used for comparison with an authentic sample of known stereochemistry.

Protocol:

  • Column Selection: A chiral stationary phase (CSP) is selected based on the structure of the analyte. For alkaloids like this compound, polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are often effective.[4][5]

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is chosen. The composition is optimized to achieve baseline separation of the enantiomers.

  • Analysis: The synthetic this compound sample is dissolved in the mobile phase and injected into the HPLC system. The retention times of the enantiomers are recorded.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Visualizing the Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex enzymatic process. A key step is the formation of the this compound skeleton catalyzed by the enzyme This compound Synthase . This enzyme is a member of the BAHD superfamily of acyltransferases.[6][7][8] The reaction involves the acetylation and subsequent cyclization of 16-epivellosimine. Understanding this pathway provides context for the stereochemical complexity of the molecule.

Vinorine_Biosynthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products 16_epivellosimine 16-Epivellosimine Vinorine_Synthase This compound Synthase (BAHD Acyltransferase) 16_epivellosimine->Vinorine_Synthase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Vinorine_Synthase This compound This compound Vinorine_Synthase->this compound CoA Coenzyme A Vinorine_Synthase->CoA

Caption: Enzymatic reaction catalyzed by this compound Synthase.

Experimental Workflow for Stereochemical Confirmation

A logical workflow is essential for the efficient and accurate determination of the stereochemistry of synthetic this compound. The following diagram illustrates a typical experimental approach.

Stereochemistry_Workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis Synthetic_this compound Synthetic this compound (Racemic or Enantioenriched) Chiral_HPLC Chiral HPLC Analysis (Determine %ee) Synthetic_this compound->Chiral_HPLC Crystallization_Attempts Crystallization Attempts Synthetic_this compound->Crystallization_Attempts Chiroptical_Methods Chiroptical Methods (VCD/ECD) Synthetic_this compound->Chiroptical_Methods Xray_Diffraction Single-Crystal X-ray Diffraction Crystallization_Attempts->Xray_Diffraction Successful NMR_Analysis NMR Analysis (e.g., Mosher's Method) Crystallization_Attempts->NMR_Analysis Unsuccessful Absolute_Configuration Absolute Configuration Confirmed Xray_Diffraction->Absolute_Configuration NMR_Analysis->Absolute_Configuration Chiroptical_Methods->Absolute_Configuration

Caption: Workflow for confirming the stereochemistry of synthetic this compound.

References

A-1-1. A Guide to Establishing a Biological Activity Reference Standard for Vinorine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed methodology for establishing a biological activity reference standard for the monoterpenoid indole alkaloid, Vinorine. Given its reported anti-inflammatory properties, this document focuses on a robust, reproducible in vitro assay to quantify this activity, comparing it against a well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.

Introduction: The Need for a this compound Reference Standard

This compound is a monoterpenoid indole alkaloid found in plants of the Apocynaceae family.[1] Emerging research has highlighted its potential pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1] To ensure the consistency, quality, and comparability of research findings and to facilitate potential drug development, establishing a reliable biological activity reference standard is crucial.[2] A biological assay, or bioassay, is essential for determining the potency of a substance by its effect on a biological system.[3] This guide proposes the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells as the primary bioassay for this purpose. This assay is a well-established model for assessing inflammation in vitro.[4]

Proposed Bioassay: Inhibition of Nitric Oxide (NO) Production

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key factor in the pathophysiology of inflammation.[4] Many anti-inflammatory agents function by inhibiting the signaling pathways that lead to iNOS expression, such as the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] The murine macrophage cell line RAW 264.7 is an excellent model for screening potential inhibitors of iNOS and NO production because lipopolysaccharide (LPS) stimulation effectively induces iNOS transcription and subsequent NO production.[4] Therefore, quantifying this compound's ability to inhibit LPS-induced NO production provides a reliable measure of its anti-inflammatory potency.

Comparative Data Analysis

To establish a reference, this compound's activity is compared against Indomethacin, a standard NSAID known to inhibit inflammatory pathways.[7] The half-maximal inhibitory concentration (IC50) is the primary metric for comparison.

CompoundBioassayCell LineIC50 (µM)
This compound LPS-Induced Nitric Oxide (NO) InhibitionRAW 264.7[Data to be determined experimentally]
Indomethacin LPS-Induced Nitric Oxide (NO) InhibitionRAW 264.7[Data to be determined experimentally]
L-NMMA (Positive Control) LPS-Induced Nitric Oxide (NO) InhibitionRAW 264.7[Reference value, e.g., ~7.4 µM][8]

Note: L-NG-monomethyl arginine (L-NMMA) is a known inhibitor of nitric oxide synthase and can serve as a positive control in the assay.[9]

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL Penicillin, and 100 µg/mL Streptomycin.[8]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[8] Passage cells every 2-3 days to maintain sub-confluent stocks.

Nitric Oxide (NO) Inhibition Assay

This protocol is adapted from established methods for measuring NO production in LPS-activated macrophages.[4][8][10]

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well culture plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours to allow for adherence.[4]

  • Compound Treatment: Prepare serial dilutions of this compound and the reference standard (Indomethacin) in phenol red-free DMEM. Pre-treat the cells by replacing the old medium with medium containing the test compounds for 30 minutes to 1 hour.[8]

  • Inflammation Induction: Following pre-treatment, stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 20-24 hours.[4][8] Include a vehicle control group (cells treated with LPS but no test compound) and a negative control group (cells with no LPS or test compound).

  • Nitrite Quantification (Griess Assay):

    • NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.[9]

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[4][9]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[8]

    • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[8]

  • IC50 Calculation: The percentage of NO inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay must be performed in parallel.

  • Protocol: After treating cells with this compound and Indomethacin (at the same concentrations used in the NO assay) for 24 hours, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the medium and incubate for 4 hours.[4]

  • Measurement: Remove the supernatant and dissolve the resulting formazan crystals in dimethyl sulfoxide (DMSO). Measure the absorbance at 540 nm.[4]

  • Analysis: Cell viability should not be significantly affected at the concentrations that inhibit NO production.

Visualizations: Pathways and Workflows

Signaling Pathway for NO Production

The diagram below illustrates the simplified NF-κB signaling pathway leading to iNOS expression and NO production upon LPS stimulation, which is the target of many anti-inflammatory compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK Signal Cascade IkB IκB Degradation IKK->IkB NFkB_active NF-κB (Active) IkB->NFkB_active Releases NFkB_inactive NF-κB / IκB (Inactive) NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) Production iNOS_protein->NO L-Arginine -> L-Citrulline This compound This compound (Proposed Inhibition) This compound->IKK ? This compound->NFkB_nuc ? G start Start seed Seed RAW 264.7 Cells in 96-well Plate start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Pre-treat with this compound & Reference Drug incubate1->treat stimulate Stimulate with LPS (1 µg/mL) Incubate 20-24h treat->stimulate supernatant Collect Supernatant stimulate->supernatant viability Parallel MTT Assay for Cytotoxicity stimulate->viability Parallel Experiment griess Perform Griess Assay supernatant->griess read Measure Absorbance (540 nm) griess->read calculate Calculate Nitrite Conc. & % Inhibition read->calculate ic50 Determine IC50 Value calculate->ic50 end End ic50->end

References

Comparative Analysis of Vinorine's In Vitro Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro neuroprotective effects of Vinorine against a selection of other neuroprotective agents. The data presented is compiled from various preclinical studies to offer an objective overview of their performance in different neuronal injury models. This document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development to facilitate informed decisions and guide future research.

I. Overview of Neuroprotective Agents

This guide compares this compound with five other compounds that have demonstrated neuroprotective properties in in vitro settings: Vinpocetine, Procyanidins, Hydroxysafflor yellow A (HSYA), Nobiletin, and Leonurine. Each of these agents operates through distinct mechanisms to mitigate neuronal damage in various models of neurological disorders.

II. Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the quantitative data from in vitro studies, providing a direct comparison of the neuroprotective effects of this compound and the selected alternative agents.

Table 1: Comparison of Cell Viability and Cytotoxicity

CompoundCell LineInjury ModelConcentration(s)AssayResults
This compound HT22Hemin (50 μM)12.5 µM, 25 µM, 50 µMCCK-8Dose-dependent increase in cell viability.
Vinpocetine Primary Cortical NeuronsGlutamate, NMDA, Veratridine (0.1-1 mM)IC50 = 2-7 x 10⁻⁶ MLDH ReleaseDose-dependently inhibited excitotoxicity.[1]
Procyanidins PC12H₂O₂ (200 μM)1, 2, 4 µg/mLCCK-8H₂O₂ reduced viability to 56.5%; treatment with 1, 2, and 4 µg/mL Procyanidins significantly ameliorated this reduction.[2]
Hydroxysafflor yellow A (HSYA) Fetal Cortical CellsGlutamate, Sodium Cyanide (NaCN)Not specifiedNot specifiedSignificantly inhibited neuron damage.[3][4]
Nobiletin PC12Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)1, 10, 20, 50 µMCCK-8, LDH ReleaseSignificantly reversed the reduction in cell viability and the increase in LDH release caused by OGD/R.[5]
Leonurine PC12Oxygen-Glucose Deprivation (OGD)50, 100, 200 µg/mLMTTSignificantly ameliorated the decrease in cell viability in a concentration-dependent manner.

Table 2: Comparison of Effects on Apoptosis and Oxidative Stress

CompoundCell LineInjury ModelKey AssaysKey Findings
This compound HT22Hemin (50 μM)Western Blot, ImmunofluorescenceInhibited neuronal apoptosis and preserved axonal protein expression (NF200, PSD95, GAP43).
Vinpocetine Primary Cortical NeuronsGlutamateNot specifiedAttenuated excitotoxic neuronal death.
Procyanidins PC12H₂O₂ (200 μM)ROS Assay, Western BlotInhibited the increase in ROS and MDA levels; Increased activities of GSH-Px, CAT, and SOD; Activated the Nrf2/ARE pathway.[2]
Hydroxysafflor yellow A (HSYA) Primary Cortical NeuronsNMDA (100 µM)Western BlotDecreased expression of Bax and reversed the up-regulation of NR2B-containing NMDA receptors.[6]
Nobiletin PC12OGD/RFlow Cytometry, Western BlotSignificantly reversed the ERS-induced apoptosis; Repressed the elevation of GRP78 and CHOP protein levels.[5]
Leonurine PC12OGDNot specifiedReduced ROS and MDA levels; Increased SOD and GSH activity; Decreased Bax and increased Bcl-2 expression.

III. Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to allow for replication and further investigation.

1. This compound: Hemin-Induced Injury in HT22 Cells

  • Cell Culture: HT22 mouse hippocampal neuronal cells are cultured in DMEM high-glucose medium with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Injury Model: To mimic intracerebral hemorrhage (ICH) in vitro, cells are exposed to 50 µM Hemin for 12 hours.

  • Treatment: Following hemin-induced injury, cells are treated with this compound at concentrations of 12.5 µM, 25 µM, and 50 µM.

  • Cell Viability Assay (CCK-8): Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.

  • Western Blot Analysis: Expression of axonal structural proteins (NF200, PSD95, GAP43) is quantified by Western blot to assess neuroprotection.

2. Vinpocetine: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

  • Cell Culture: Primary cortical neurons are prepared from 15- to 16-day-old mouse embryos and cultured for 6 days.

  • Injury Model: Excitotoxicity is induced by treating the neurons with 33 µM glutamate for 1 hour.

  • Treatment: Cells are pre-treated with Vinpocetine at various concentrations for 30 minutes before glutamate exposure.

  • Cytotoxicity Assay (LDH Release): Neurotoxicity is quantified by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

3. Procyanidins: H₂O₂-Induced Oxidative Stress in PC12 Cells

  • Cell Culture: PC12 rat pheochromocytoma cells are cultured in a suitable medium.

  • Injury Model: Oxidative stress is induced by exposing the cells to 200 µM hydrogen peroxide (H₂O₂) for 24 hours.

  • Treatment: Cells are pre-treated with Procyanidins (1, 2, or 4 µg/mL) for 24 hours before H₂O₂ exposure.

  • Cell Viability Assay (CCK-8): Cell viability is measured using a CCK-8 assay.[2]

  • Oxidative Stress Markers: Levels of reactive oxygen species (ROS) and malondialdehyde (MDA) are measured, along with the activities of antioxidant enzymes (GSH-Px, CAT, SOD).[2]

4. Hydroxysafflor yellow A (HSYA): Glutamate-Induced Injury in Fetal Cortical Cells

  • Cell Culture: Primary cultures of fetal cortical cells are established.

  • Injury Model: Neuronal damage is induced by exposure to glutamate.

  • Treatment: Cells are treated with HSYA at various concentrations.

  • Neuroprotection Assessment: The inhibition of neuronal damage is evaluated, though the specific assay is not detailed in the provided search results.[3][4]

5. Nobiletin: OGD/R-Induced Injury in PC12 Cells

  • Cell Culture: PC12 cells are cultured in DMEM/F12 medium.

  • Injury Model: Oxygen-glucose deprivation/reoxygenation (OGD/R) is induced by subjecting the cells to 4 hours of OGD followed by 24 hours of reoxygenation.

  • Treatment: Nobiletin (1, 10, 20, or 50 µM) is administered during the reoxygenation phase.

  • Cell Viability and Cytotoxicity: Cell viability is assessed by CCK-8 assay, and cytotoxicity is measured by LDH release.[5]

  • Apoptosis Assay: Apoptosis is quantified using flow cytometry with Annexin V-APC and 7-AAD staining.[5]

6. Leonurine: OGD-Induced Injury in PC12 Cells

  • Cell Culture: PC12 cells are used for this assay.

  • Injury Model: An in vitro model of ischemia is established using oxygen-glucose deprivation (OGD).

  • Treatment: Leonurine is applied to the cells at concentrations of 50, 100, and 200 µg/mL.

  • Cell Viability Assay (MTT): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to determine cell viability.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by each neuroprotective agent and the general experimental workflows.

Vinorine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates p-STAT p-STAT Gene_Expression Target Gene Expression p-STAT->Gene_Expression Translocates & Regulates Neuronal_Apoptosis Neuronal_Apoptosis Gene_Expression->Neuronal_Apoptosis Leads to Hemin Hemin Hemin->Receptor Induces Injury This compound This compound This compound->JAK Inhibits

Caption: this compound's neuroprotective mechanism via inhibition of the JAK-STAT pathway.

Procyanidins_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE ARE Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Leads to H2O2 H₂O₂ H2O2->Keap1 Induces Oxidative Stress Procyanidins Procyanidins Procyanidins->Keap1 Inhibits

Caption: Procyanidins promote neuroprotection by activating the Nrf2/ARE pathway.

Nobiletin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum PI3K PI3K Akt Akt PI3K->Akt Activates p-Akt p-Akt ERS ER Stress p-Akt->ERS Inhibits Apoptosis Apoptosis ERS->Apoptosis Leads to OGD/R OGD/R OGD/R->ERS Induces Nobiletin Nobiletin Nobiletin->PI3K Activates

Caption: Nobiletin's neuroprotective effect via the PI3K/Akt pathway to inhibit ER stress.

Experimental_Workflow Cell_Culture Neuronal Cell Culture (e.g., HT22, PC12, Primary Neurons) Induce_Injury Induce Neuronal Injury (e.g., Hemin, H₂O₂, OGD/R) Cell_Culture->Induce_Injury Treatment Treat with Neuroprotective Agent (this compound or Alternative) Induce_Injury->Treatment Assessment Assess Neuroprotective Effects Treatment->Assessment Viability Cell Viability Assays (MTT, CCK-8) Assessment->Viability Cytotoxicity Cytotoxicity Assay (LDH Release) Assessment->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) Assessment->Apoptosis Biomarkers Biomarker Analysis (Western Blot, etc.) Assessment->Biomarkers

Caption: General experimental workflow for in vitro neuroprotection studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the molecular mechanisms of vinorine, a monoterpenoid indole alkaloid, and its structurally related compounds: ajmaline, reserpine, and yohimbine. While these compounds share a common indole alkaloid core, their pharmacological activities diverge significantly due to differences in their molecular targets and modes of action. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the experimental protocols used to elucidate these mechanisms.

Comparative Overview of Molecular Mechanisms

This compound and its related alkaloids, though originating from similar biosynthetic pathways, interact with distinct molecular targets, leading to a wide array of physiological effects. This compound's recently identified anti-inflammatory action via JAK-STAT inhibition contrasts sharply with the ion channel modulation of ajmaline, the neurotransmitter depletion by reserpine, and the receptor antagonism of yohimbine.

Table 1: Summary of Modes of Action for this compound and Related Alkaloids

Feature This compound Ajmaline Reserpine Yohimbine
Primary Molecular Target Janus kinase 2 (JAK2)[1] Voltage-gated sodium channels[2][3] Vesicular Monoamine Transporter 2 (VMAT2)[4][5][6] Alpha-2 (α2) adrenergic receptors[7][8][9]
Mechanism of Action Suppresses the CXCR2-JAK-STAT signaling pathway by inhibiting JAK2 phosphorylation.[1] Blocks sodium channels (Class Ia antiarrhythmic), prolonging the cardiac action potential. Also inhibits HERG K+ and L-type Ca2+ channels.[3][10][11][12] Irreversibly blocks VMAT2, preventing the storage of monoamine neurotransmitters (e.g., norepinephrine, dopamine, serotonin) in synaptic vesicles, leading to their depletion.[4][5][13] Acts as a selective competitive antagonist of presynaptic α2-adrenergic receptors, blocking the negative feedback loop and increasing norepinephrine release.[7][9][14]
Primary Physiological Effect Anti-inflammatory and neuroprotective effects, particularly in intracerebral hemorrhage.[1] Antiarrhythmic; slows cardiac conduction velocity and increases the effective refractory period.[2][3] Antihypertensive and sedative effects due to depletion of catecholamines and serotonin.[4][15] Increased sympathetic nervous system activity (increased heart rate and blood pressure).[8][16]
Therapeutic Class Investigational neuroprotective and anti-inflammatory agent.[1] Antiarrhythmic agent.[3][10] Antihypertensive agent.[4][15] Formerly used for erectile dysfunction; used as a research tool.[7][8]

| Biosynthetic Relationship | Direct precursor to Ajmaline via the enzyme this compound Synthase.[17][18][19] | Biosynthesized from this compound.[17][18] | Belongs to the same broad class of Rauwolfia alkaloids as this compound.[1] | Indole alkaloid, but from a different plant genus.[7] |

Detailed Analysis of Signaling Pathways and Mechanisms

Recent studies have elucidated that this compound's therapeutic potential in neurological disorders like intracerebral hemorrhage stems from its anti-inflammatory properties.[1] The primary mechanism involves the inhibition of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway. Specifically, this compound has been shown to suppress the phosphorylation of JAK2, a critical step in the activation of this pro-inflammatory cascade.[1] This action reduces cerebral edema, protects the blood-brain barrier, and promotes hematoma resolution in experimental models.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR2 CXCR2 Receptor JAK2 JAK2 CXCR2->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT STAT pSTAT p-STAT STAT->pSTAT pJAK2->STAT Phosphorylates Gene Inflammatory Gene Transcription pSTAT->Gene This compound This compound This compound->JAK2 Inhibits Phosphorylation G cluster_action_potential Cardiac Action Potential cluster_channels Ion Channels P0 Phase 0 (Depolarization) P1 Phase 1 P2 Phase 2 P3 Phase 3 (Repolarization) Na Na+ Channel Na->P0 Ca Ca2+ Channel Ca->P2 K K+ Channel (hERG) K->P3 Ajmaline Ajmaline Ajmaline->Na Blocks Ajmaline->Ca Blocks Ajmaline->K Blocks G cluster_presynaptic Presynaptic Neuron MA Monoamines (NE, DA, 5-HT) VMAT VMAT2 MA->VMAT Uptake MAO MAO MA->MAO Degradation Vesicle Synaptic Vesicle VMAT->Vesicle Metabolites Inactive Metabolites MAO->Metabolites Reserpine Reserpine Reserpine->VMAT Irreversibly Blocks G cluster_synapse Noradrenergic Synapse Pre Presynaptic Terminal NE Norepinephrine Pre->NE Release Post Postsynaptic Neuron Cleft Synaptic Cleft NE->Post Binds to Postsynaptic Receptors Alpha2 α2-Receptor NE->Alpha2 Binds Alpha2->Pre Inhibits NE Release (Negative Feedback) Yohimbine Yohimbine Yohimbine->Alpha2 Blocks

References

Cross-validation of different analytical methods for Vinorine quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Vinorine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Due to a lack of direct comparative studies on this compound, this guide leverages experimental data from the analysis of structurally similar alkaloids to provide a robust framework for methodology selection and cross-validation.

Executive Summary

The quantification of this compound, a critical step in pharmaceutical research and development, necessitates the use of sensitive, accurate, and reliable analytical methods. While both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of alkaloids, they offer distinct advantages and disadvantages. LC-MS/MS generally provides superior sensitivity and selectivity, making it ideal for complex biological matrices and low concentration samples.[1][2][3] HPLC-UV, on the other hand, is a more accessible and cost-effective method suitable for routine analysis of less complex samples.[4] Cross-validation of these methods is essential when data from both techniques are used within the same study to ensure data integrity and consistency.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of alkaloids, serving as a proxy for this compound analysis. These values are derived from various studies on similar compounds and should be considered as representative estimates.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.998> 0.999
Limit of Detection (LOD) 0.02 - 0.5 µg/mL0.002 - 0.05 ng/mL
Limit of Quantification (LOQ) 0.07 - 1.5 µg/mL0.007 - 0.1 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 3.5%
Selectivity ModerateHigh
Matrix Effect Prone to interferenceLess susceptible with appropriate sample preparation
Cost LowerHigher
Throughput HighModerate to High

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

a. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Serially dilute the stock solution to prepare calibration standards ranging from approximately 0.1 to 100 µg/mL.

  • Sample Solutions: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the maximum absorbance wavelength of this compound.

c. Method Validation:

  • Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, LOD, and LOQ.[5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices such as plasma, serum, and tissue homogenates.[1][2][3]

a. Sample Preparation:

  • Standard Solutions: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound reference standard and an appropriate internal standard (IS) into the blank biological matrix.

  • Sample Extraction: Employ a suitable extraction technique to isolate this compound and the IS from the biological matrix. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[6]

b. Chromatographic Conditions:

  • Column: A high-resolution C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

c. Mass Spectrometric Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimize the precursor-to-product ion transitions for both this compound and the IS.

d. Method Validation:

  • Validate the method according to regulatory guidelines for bioanalytical method validation, including parameters like selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating the HPLC-UV and LC-MS/MS methods for this compound quantification.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Acceptance MD_HPLC HPLC-UV Method Development VAL_HPLC HPLC-UV Method Validation MD_HPLC->VAL_HPLC SAMPLES Prepare Aliquots of Incurred & Spiked Samples MD_LCMS LC-MS/MS Method Development VAL_LCMS LC-MS/MS Method Validation MD_LCMS->VAL_LCMS AN_HPLC Analyze Samples with HPLC-UV SAMPLES->AN_HPLC AN_LCMS Analyze Samples with LC-MS/MS SAMPLES->AN_LCMS DATA_COMP Compare Quantitative Results AN_HPLC->DATA_COMP AN_LCMS->DATA_COMP ACCEPT Acceptance Criteria (e.g., %Difference < 20%) DATA_COMP->ACCEPT

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

SignalingPathway cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SAMPLE Biological Sample (e.g., Plasma) IS Add Internal Standard (IS) SAMPLE->IS EXTRACT Extraction (PPT, LLE, or SPE) IS->EXTRACT EVAP Evaporation & Reconstitution EXTRACT->EVAP HPLC HPLC Separation (Reverse Phase) EVAP->HPLC MS Mass Spectrometry (MRM Detection) HPLC->MS INTEGRATE Peak Integration MS->INTEGRATE CALIBRATE Calibration Curve (Analyte/IS Ratio vs. Conc.) INTEGRATE->CALIBRATE QUANTIFY Quantification of This compound CALIBRATE->QUANTIFY

Caption: A typical experimental workflow for LC-MS/MS based bioanalysis.

References

A Comparative Guide to the Structural Elucidation and Biological Activity of Vinorine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vinorine, a sarpagine-type monoterpenoid indole alkaloid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1] This guide provides a comparative overview of the structural elucidation and biological activities of this compound and its derivatives, with a focus on their potential as therapeutic agents. We present a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development in this area.

Structural Elucidation of this compound and its Analogs

The complex, polycyclic structure of this compound and its derivatives necessitates a combination of advanced spectroscopic techniques for unambiguous characterization. The total synthesis of this compound has been successfully achieved, providing a framework for the generation of novel analogs.[1][2][3]

Key techniques employed in the structural elucidation of sarpagine-type alkaloids include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental for determining the carbon skeleton and the relative stereochemistry of these complex molecules.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition, while tandem MS (MS/MS) experiments provide valuable information about the fragmentation patterns, aiding in the identification of structural motifs.

  • X-ray Crystallography: This technique provides the absolute configuration and detailed three-dimensional structure of crystalline compounds. The crystal structure of this compound synthase, a key enzyme in this compound biosynthesis, has been elucidated, offering insights into its catalytic mechanism.[4][5][6]

Comparative Biological Activity of Sarpagine Alkaloids

While extensive data on a wide range of synthetic this compound derivatives is limited, studies on naturally occurring sarpagine alkaloids, which can be considered structural analogs of this compound, provide valuable insights into their therapeutic potential. Research has highlighted their anti-inflammatory and anticancer activities.[7][8][9]

Anti-inflammatory and Antiproliferative Activities

Several sarpagine alkaloids have demonstrated notable biological activities. For instance, N(4)-methyltalpinine has been shown to exhibit significant NF-κB inhibitory activity.[7] Furthermore, macroline-sarpagine bisindole alkaloids have displayed in vitro growth inhibitory activity against a variety of human cancer cell lines.[10]

Alkaloid/DerivativeTarget/AssayActivity (IC₅₀/EC₅₀)Reference
Sarpagan-16-carboxylic acid (Akuammidine) COX Assay (in vitro)155.38 µg/mL (for leaf extract containing the compound)[11]
Sarpagan-17-ol (Vellosiminol) COX Assay (in vitro)155.38 µg/mL (for leaf extract containing the compound)[11]
Angustilongine E KB, KB-VCR, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A549 cancer cell lines (in vitro)0.02 - 9.0 µM[10]
Angustilongine F KB, KB-VCR, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A549 cancer cell lines (in vitro)0.02 - 9.0 µM[10]
Angustilongine G KB, KB-VCR, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A549 cancer cell lines (in vitro)0.02 - 9.0 µM[10]
Angustilongine H KB, KB-VCR, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A549 cancer cell lines (in vitro)0.02 - 9.0 µM[10]
Angustilongine I KB, KB-VCR, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A549 cancer cell lines (in vitro)0.02 - 9.0 µM[10]
Angustilongine J KB, KB-VCR, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A549 cancer cell lines (in vitro)0.02 - 9.0 µM[10]
Angustilongine K KB, KB-VCR, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A549 cancer cell lines (in vitro)0.02 - 9.0 µM[10]
N(4)-methyltalpinine NF-κB Inhibition (in vitro)ED₅₀ = 1.2 µM[7]

Experimental Protocols

Synthesis of this compound Derivatives

The total synthesis of this compound provides a template for creating derivatives.[1][2] A general conceptual workflow is outlined below.

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_elucidation Structural Elucidation Start Commercially Available Starting Materials Intermediate1 Key Chiral Intermediate Construction Start->Intermediate1 Multi-step synthesis Intermediate2 Formation of Azabicyclo[3.3.1]nonane Core Intermediate1->Intermediate2 Cyclization Reactions Intermediate3 Indole Annulation Intermediate2->Intermediate3 e.g., Fischer Indole Synthesis Final_Product This compound Derivative Intermediate3->Final_Product Final modifications and cyclizations Purification Purification (e.g., HPLC) Final_Product->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray Structure Confirmed Structure NMR->Structure MS->Structure Xray->Structure

Caption: General workflow for the synthesis and structural elucidation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.

  • Enzyme Preparation: Prepare purified COX-1 and COX-2 enzymes.

  • Compound Incubation: Incubate the enzymes with various concentrations of the this compound derivatives or a known inhibitor (e.g., celecoxib) for a specified time.

  • Substrate Addition: Add the substrate (e.g., arachidonic acid) to initiate the reaction.

  • Product Detection: Measure the production of prostaglandins (e.g., PGE₂) using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for each enzyme.

Signaling Pathways and Mechanisms of Action

Sarpagine alkaloids exert their biological effects through various mechanisms. While the precise signaling pathways for many this compound derivatives are still under investigation, related compounds provide insights into potential targets.

signaling_pathway cluster_inflammation Anti-inflammatory Action cluster_cancer Anticancer Action Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Stimuli->NFkB COX2 COX-2 Expression NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Sarpagine Sarpagine Alkaloids Sarpagine->NFkB Inhibition Microtubules Microtubule Dynamics Mitosis Mitosis Microtubules->Mitosis Cell_Proliferation Cell Proliferation Mitosis->Cell_Proliferation Apoptosis Apoptosis Vinca_Alkaloids Related Vinca Alkaloids Vinca_Alkaloids->Microtubules Disruption Vinca_Alkaloids->Apoptosis Induction

Caption: Postulated signaling pathways for the anti-inflammatory and anticancer activities of sarpagine-type alkaloids.

The anti-inflammatory effects of some sarpagine alkaloids are attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[7] This leads to the downregulation of pro-inflammatory enzymes like COX-2 and subsequently reduces the production of prostaglandins. For anticancer activity, it is hypothesized that, similar to other Vinca alkaloids, some derivatives may interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.

Conclusion and Future Directions

This compound and its structural analogs within the sarpagine alkaloid family represent a promising class of compounds with diverse biological activities. While the synthesis and evaluation of a broad range of this compound derivatives are still in the early stages, the existing data on related natural products highlight their potential as leads for the development of novel anti-inflammatory and anticancer agents. Future research should focus on the systematic synthesis of this compound derivatives with modifications at various positions to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their advancement as therapeutic candidates.

References

Safety Operating Guide

Navigating the Safe Disposal of Vinorine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle vinorine with appropriate personal protective equipment (PPE). This includes, but is not limited to, a standard laboratory coat, chemical-resistant gloves, and safety goggles to prevent skin and eye contact. All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The following step-by-step guide provides a framework for the safe disposal of this compound waste. Crucially, laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations, as these protocols may vary.

  • Segregation: this compound waste, whether in solid form or dissolved in a solvent, should be segregated from other waste streams. Do not mix this compound waste with incompatible chemicals or general laboratory trash. It should be collected in a designated and clearly labeled waste container.

  • Containerization: Utilize a chemically resistant and sealable container for the collection of this compound waste. The container must be in good condition and compatible with the solvents used to dissolve the this compound.

  • Labeling: The waste container must be accurately and clearly labeled as "Hazardous Waste." The label should include the full chemical name "this compound," its Chemical Abstracts Service (CAS) number (34020-07-0), and an indication of the solvent(s) present.[1][2][3][4] Hazard pictograms, as appropriate, should also be included.

  • Accumulation and Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic to prevent accidental spills or exposure.

  • Disposal Request: Once the waste container is full or the research project is complete, a formal chemical waste pickup request must be submitted to the institution's EHS department. Do not attempt to dispose of this compound down the drain or in the regular trash.[5][6]

  • Transportation and Final Disposal: The EHS department will coordinate the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor, who will ensure its proper treatment and disposal in accordance with all applicable regulations.

Key Chemical Properties of this compound

A summary of this compound's key chemical properties is provided in the table below for easy reference. This information is essential for understanding its potential hazards and for making informed decisions regarding its safe handling and disposal.

PropertyValue
Chemical Formula C21H22N2O2
Molecular Weight 334.42 g/mol
CAS Number 34020-07-0
Appearance Solid (form may vary)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Source: ChemFaces, ChemicalBook, United States Biological[1][3][7]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound waste in a laboratory setting.

VinorineDisposalWorkflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate container Use Designated, Labeled Hazardous Waste Container segregate->container label Label with 'Hazardous Waste', 'this compound', and CAS Number container->label storage Store in Secure Satellite Accumulation Area label->storage request Submit Waste Pickup Request to EHS storage->request disposal Final Disposal by Licensed Contractor request->disposal

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling Vinorine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for the handling of Vinorine (CAS: 34020-07-0), including operational procedures and disposal plans, to foster a secure laboratory environment.

Chemical and Physical Properties

PropertyValue
CAS Number 34020-07-0
Molecular Formula C₂₁H₂₂N₂O₂
Molecular Weight 334.42 g/mol
Appearance Powder
Purity 95% - 99%
Boiling Point 471.9 ± 45.0 °C (Predicted)
Density 1.50 ± 0.1 g/cm³ (Predicted)
pKa 5.60 ± 0.40 (Predicted)

Hazard Assessment and Personal Protective Equipment (PPE)

Although one source suggests that the toxicity of this compound is low with no clear reports of toxic side effects, it is crucial to handle it with care as with any chemical substance. Standard laboratory safety protocols should be strictly followed to minimize any potential risks.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.

  • Hand Protection: Use nitrile or neoprene gloves. Ensure to inspect gloves for any tears or punctures before use.

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should also be worn.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Safe Handling and Operational Protocol

Adherence to a standardized operational protocol is critical for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Review SDS (if available) and SOPs Review SDS (if available) and SOPs Don appropriate PPE Don appropriate PPE Review SDS (if available) and SOPs->Don appropriate PPE Prepare workspace and equipment Prepare workspace and equipment Don appropriate PPE->Prepare workspace and equipment Weigh and handle this compound in a ventilated enclosure Weigh and handle this compound in a ventilated enclosure Prepare workspace and equipment->Weigh and handle this compound in a ventilated enclosure Perform experimental procedures Perform experimental procedures Weigh and handle this compound in a ventilated enclosure->Perform experimental procedures Decontaminate work surfaces Decontaminate work surfaces Perform experimental procedures->Decontaminate work surfaces Dispose of waste in designated containers Dispose of waste in designated containers Decontaminate work surfaces->Dispose of waste in designated containers Remove and dispose of PPE Remove and dispose of PPE Dispose of waste in designated containers->Remove and dispose of PPE Wash hands thoroughly Wash hands thoroughly Remove and dispose of PPE->Wash hands thoroughly

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocol: Handling Solid this compound

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Prepare the work area by ensuring it is clean and uncluttered. If possible, work within a chemical fume hood or other ventilated enclosure.

    • Have all necessary equipment (spatulas, weigh boats, glassware, etc.) readily available.

  • Weighing:

    • Use an analytical balance within a ventilated enclosure to weigh the desired amount of this compound powder.

    • Use a clean spatula to transfer the solid. Avoid creating dust.

  • Dissolving:

    • If the protocol requires a solution, add the weighed this compound to the appropriate solvent in a suitable container (e.g., beaker or flask).

    • Stir the mixture gently until the solid is fully dissolved.

  • Post-Handling:

    • Decontaminate all equipment and work surfaces with an appropriate cleaning agent.

    • Dispose of all contaminated materials, including gloves and weigh boats, in the designated chemical waste container.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Small Spills: For small spills of solid this compound, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. Clean the spill area with a suitable detergent and water.

  • Large Spills: Evacuate the area and contact the appropriate emergency response team.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Use clearly labeled, sealed containers for waste collection.

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Retrosynthesis Analysis

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Strategy Settings

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Vinorine
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